Technical Documentation Center

1,3-Dimethylimidazolium-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-Dimethylimidazolium-2-carboxylate
  • CAS: 536755-29-0

Core Science & Biosynthesis

Foundational

The Synthesis of 1,3-Dimethylimidazolium-2-carboxylate from Dimethyl Carbonate: An In-depth Technical Guide

This guide provides a comprehensive technical overview for the synthesis of 1,3-dimethylimidazolium-2-carboxylate, a versatile N-heterocyclic carbene (NHC) precursor and zwitterionic salt, utilizing dimethyl carbonate as...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 1,3-dimethylimidazolium-2-carboxylate, a versatile N-heterocyclic carbene (NHC) precursor and zwitterionic salt, utilizing dimethyl carbonate as a key reagent. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who seek a deeper understanding of the synthetic methodology, mechanistic rationale, and practical considerations for producing this valuable compound.

Introduction: The Significance of 1,3-Dimethylimidazolium-2-carboxylate

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of organocatalysts and ligands in transition-metal catalysis. Their strong σ-donating properties and steric tuneability make them indispensable in a myriad of chemical transformations. 1,3-Dimethylimidazolium-2-carboxylate stands out as a stable, isolable, and air- and water-stable solid precursor to the corresponding NHC.[1] Its zwitterionic nature also makes it an intriguing building block and catalyst in its own right, particularly in green chemistry applications.[2]

The synthesis route employing dimethyl carbonate (DMC) is particularly noteworthy for its atom economy and avoidance of hazardous reagents like phosgene.[1] DMC serves a dual role as both a methylating and carboxylating agent, offering a greener and more elegant pathway to this important NHC adduct.[3][4]

Mechanistic Insights: The Dual Role of Dimethyl Carbonate

The formation of 1,3-dimethylimidazolium-2-carboxylate from 1-methylimidazole and dimethyl carbonate is a fascinating process that proceeds through a sequential N-alkylation and C-carboxylation.[3][5] Density Functional Theory (DFT) calculations have elucidated a plausible mechanistic pathway, providing a strong basis for understanding the experimental conditions required.[1]

The reaction is initiated by a rate-determining SN2 methyl transfer from dimethyl carbonate to the N-3 position of 1-methylimidazole. This step necessitates elevated temperatures to overcome the activation energy barrier.[1] The resulting intermediate is the 1,3-dimethylimidazolium cation with a methyl carbonate counter-anion.

Subsequently, a proton transfer occurs from the acidic C-2 position of the imidazolium ring to the methyl carbonate anion, leading to the formation of methanol and carbon dioxide, with the transient generation of the free N-heterocyclic carbene, 1,3-dimethylimidazol-2-ylidene. The highly nucleophilic carbene then readily attacks the liberated carbon dioxide molecule to form the stable zwitterionic product, 1,3-dimethylimidazolium-2-carboxylate.[1][6] The precipitation of the solid product from the reaction mixture helps to drive the overall reaction to completion.[1]

Reaction_Mechanism 1-Methylimidazole 1-Methylimidazole Intermediate_Ion_Pair 1,3-Dimethylimidazolium Methyl Carbonate 1-Methylimidazole->Intermediate_Ion_Pair N-Alkylation (SN2) Dimethyl_Carbonate Dimethyl Carbonate Dimethyl_Carbonate->Intermediate_Ion_Pair NHC 1,3-Dimethylimidazol-2-ylidene (Free Carbene) Intermediate_Ion_Pair->NHC Proton Transfer CO2 CO2 Intermediate_Ion_Pair->CO2 Methanol Methanol Intermediate_Ion_Pair->Methanol Final_Product 1,3-Dimethylimidazolium-2-carboxylate NHC->Final_Product C-Carboxylation CO2->Final_Product

Caption: Proposed reaction mechanism for the synthesis of 1,3-dimethylimidazolium-2-carboxylate.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established literature procedures and is designed to provide a robust method for the synthesis of 1,3-dimethylimidazolium-2-carboxylate.[7]

Materials and Equipment
Material/EquipmentPurpose
1-MethylimidazoleStarting material
Dimethyl Carbonate (DMC)Reagent and solvent
AcetoneWashing solvent
High-Pressure Autoclave ReactorReaction vessel
Magnetic Stirrer with HotplateHeating and agitation
Filtration ApparatusProduct isolation
Vacuum OvenDrying
Synthesis Procedure
  • Charging the Reactor: In a clean, dry high-pressure autoclave reactor, charge 1-methylimidazole and an excess of dimethyl carbonate. A typical molar ratio is 1:3 to 1:5 of 1-methylimidazole to dimethyl carbonate.

  • Sealing the Reactor: Securely seal the autoclave according to the manufacturer's specifications. Ensure all fittings are tightened to the appropriate torque.

  • Reaction Conditions: Place the sealed autoclave on a magnetic stirrer with a hotplate and begin stirring. Heat the mixture to a temperature between 120-140 °C.[7] The reaction is typically run for 24-48 hours.[7] The elevated temperature is crucial for the initial N-alkylation step, while the sealed, high-pressure environment is necessary to maintain the volatile dimethyl carbonate in the liquid phase at these temperatures.

  • Cooling and Depressurization: After the reaction period, turn off the heat and allow the autoclave to cool to room temperature. Crucially, do not attempt to open the reactor while it is still hot or under pressure. Once cooled, slowly and carefully vent any residual pressure according to the autoclave's operating instructions.

  • Product Isolation: Open the cooled and depressurized reactor. The solid product, 1,3-dimethylimidazolium-2-carboxylate, will have precipitated.

  • Purification: Collect the solid product by filtration. Wash the collected solid thoroughly with a suitable solvent, such as acetone, to remove any unreacted starting materials and byproducts.[7]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Safety Considerations: Working with High-Pressure Autoclaves

The use of high-pressure autoclaves requires strict adherence to safety protocols to mitigate the risks of high temperatures and pressures.

  • Proper Training: All personnel must be thoroughly trained in the specific operation of the autoclave being used.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and heat-resistant gloves, especially when handling the hot autoclave.[9][10]

  • Vessel Integrity: Regularly inspect the autoclave for any signs of wear, corrosion, or damage.[8] Do not use a vessel that appears compromised.

  • Pressure Relief Devices: Ensure the autoclave is equipped with a functioning pressure relief valve or burst disc.[8]

  • Cooling Procedure: Never attempt to cool the autoclave rapidly, for instance, by quenching in water, as this can cause thermal shock and damage the vessel.[11] Allow it to cool to ambient temperature naturally.

  • Ventilation: Operate the autoclave in a well-ventilated area to prevent the buildup of any potentially hazardous fumes.[8]

Autoclave_Safety_Workflow cluster_Preparation Preparation cluster_Operation Operation cluster_Shutdown Shutdown and Work-up Training Ensure Proper Training Inspect_Vessel Inspect Autoclave Integrity Training->Inspect_Vessel Wear_PPE Wear Appropriate PPE Inspect_Vessel->Wear_PPE Charge_Reagents Charge Reagents Wear_PPE->Charge_Reagents Seal_Autoclave Securely Seal Autoclave Charge_Reagents->Seal_Autoclave Heat_Stir Heat and Stir Seal_Autoclave->Heat_Stir Monitor_Reaction Monitor Temperature and Pressure Heat_Stir->Monitor_Reaction Cool_Down Cool to Room Temperature Monitor_Reaction->Cool_Down Vent_Pressure Safely Vent Pressure Cool_Down->Vent_Pressure Open_Autoclave Open Autoclave Vent_Pressure->Open_Autoclave Isolate_Product Isolate Product Open_Autoclave->Isolate_Product

Caption: A generalized workflow for the safe operation of a high-pressure autoclave in synthesis.

Characterization of 1,3-Dimethylimidazolium-2-carboxylate

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

PropertyValueSource
Appearance White to off-white solid[12]
Melting Point 221-225 °C[12]
Molecular Formula C₆H₈N₂O₂[13]
Molecular Weight 140.14 g/mol [13]
¹H NMR (D₂O, 400 MHz) δ 7.35 (s, 2H, NCHCHN), 3.97 (s, 6H, NCH₃)[14]
¹³C NMR (DMSO-d₆, 100 MHz) δ 138.27 (NCHN), 123.34 (NCHCHN), 35.35 (NCH₃)[14]

Potential Side Reactions and Optimization

While the synthesis is generally high-yielding, there are potential side reactions to be aware of.

  • Isomer Formation: At temperatures above 120 °C, the formation of the isomeric 1,3-dimethylimidazolium-4-carboxylate can occur.[1] Careful temperature control is therefore important to favor the desired 2-carboxylate isomer.

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting materials.

To optimize the reaction, it is recommended to perform small-scale trials to determine the ideal temperature and reaction time for the specific equipment being used. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy of aliquots (if feasible with the autoclave setup) can aid in optimization.

Conclusion

The synthesis of 1,3-dimethylimidazolium-2-carboxylate from dimethyl carbonate represents a significant advancement in the preparation of N-heterocyclic carbene precursors. This method is not only efficient but also aligns with the principles of green chemistry. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can reliably produce this valuable compound for a wide range of applications in catalysis and materials science. This guide provides the foundational knowledge for the successful and safe implementation of this synthetic procedure in a laboratory setting.

References

  • Techinstro Blog. (2023, March 4). Safety Considerations for Operating High Pressure Autoclave Reactors. [Link]

  • University of California, Riverside, Environmental Health & Safety. Autoclave Safety. [Link]

  • Louie, J., et al. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society. [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. Autoclave Safety and Operation. [Link]

  • University of California, Berkeley, Environment, Health & Safety. Autoclave Safety. [Link]

  • Wang, L., et al. (2015). 1,3-Dimethylimidazolium-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbonates. Green Chemistry. [Link]

  • Oregon State University, Department of Chemistry. Standard Operating Procedure: Parr Autoclaves. [Link]

  • The Royal Society of Chemistry. Cellulose solubilities in carboxylate-based ionic liquids. [Link]

  • Holbrey, J. D., et al. (2003). 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications. [Link]

  • Holbrey, J. D., et al. 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Queen's University Belfast Research Portal. [Link]

  • Holbrey, J. D., et al. (2003). 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. PubMed. [Link]

  • Gabov, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. [Link]

  • Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. [Link]

  • ResearchGate. Fig. 3 Powder X-ray diffraction patterns for isomers of carboxy-1,3-.... [Link]

  • Scilit. Heterogenously catalyzed one-step alkylation and carboxylation of N -methylimidazole with dimethyl carbonate in continuous flow. [Link]

  • Denning, D. M., & Falvey, D. E. (2014). Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate. ResearchGate. [Link]

  • Facile Synthesis of NHC-stabilized Ni Nanoparticles and their Catalytic Application in the Z-selective Hydrogenation of Alkynes. [Link]

  • ResearchGate. Proposed mechanism for synthesis of 1,3-dimethylimidazolium-2-carboxylate (76) from 1-methylimidazole and dimethylcarbonate. [Link]

  • PubChem. 1,3-Dimethylimidazolium-2-carboxylate. [Link]

  • Wang, J., et al. (2012). Synthesis of dimethyl carbonate catalyzed by carboxylic functionalized imidazolium salt via transesterification reaction. Catalysis Science & Technology. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure of 1,3-Dimethylimidazolium-2-carboxylate

Abstract This technical guide provides a comprehensive overview of the synthesis, crystal structure, and spectroscopic characterization of 1,3-dimethylimidazolium-2-carboxylate. This zwitterionic N-heterocyclic carbene (...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and spectroscopic characterization of 1,3-dimethylimidazolium-2-carboxylate. This zwitterionic N-heterocyclic carbene (NHC)-CO₂ adduct has garnered significant interest as a stable, isolable precursor to NHCs and as a versatile organocatalyst. This document details the experimental protocols for its preparation and crystallization, presents a thorough analysis of its single-crystal X-ray diffraction data, and discusses its key spectroscopic features. Furthermore, it explores the compound's applications in catalysis, particularly in the glycolysis of polyethylene terephthalate (PET) and as a carbon dioxide transfer agent, providing insights into the underlying reaction mechanisms. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this important chemical entity.

Introduction: The Significance of a Zwitterionic Carbene Adduct

1,3-Dimethylimidazolium-2-carboxylate is a fascinating molecule that exists as a zwitterion, containing both a positive charge on the imidazolium ring and a negative charge on the carboxylate group. It is formally an adduct of the N-heterocyclic carbene (NHC), 1,3-dimethylimidazol-2-ylidene, and carbon dioxide. The stability and isolable nature of this compound make it a valuable precursor for the in-situ generation of the corresponding NHC, avoiding the need for strong bases and inert atmospheres typically required for handling free carbenes.

The unique structural and electronic properties of 1,3-dimethylimidazolium-2-carboxylate have led to its exploration in various chemical transformations. Its ability to act as a latent catalyst and a CO₂ transfer agent has opened up new avenues in green chemistry and polymer recycling. This guide aims to provide a detailed technical understanding of its core structural features, which are fundamental to its reactivity and applications.

Synthesis and Crystallization: A Protocol Rooted in Mechanistic Understanding

The synthesis of 1,3-dimethylimidazolium-2-carboxylate is an illustrative example of tandem N-alkylation and C-carboxylation. The most commonly employed method involves the reaction of 1-methylimidazole with dimethyl carbonate (DMC). This choice of reagents is critical; DMC serves as both the methylating agent to form the 1,3-dimethylimidazolium cation and the source of the carboxylate group.

The reaction proceeds via an initial N-alkylation of 1-methylimidazole by dimethyl carbonate to form the 1,3-dimethylimidazolium cation and a methyl carbonate anion. The methyl carbonate anion then acts as a base to deprotonate the C2 position of the imidazolium ring, a step that is followed by carboxylation.

Experimental Protocol: Synthesis of 1,3-Dimethylimidazolium-2-carboxylate
  • Reaction Setup: In a high-pressure autoclave, combine 1-methylimidazole, dimethyl carbonate, and methanol. A typical molar ratio is 1:1.5:2.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to approximately 100°C for 24 hours. The temperature is a critical parameter, as higher temperatures can favor the formation of the isomeric 1,3-dimethylimidazolium-4-carboxylate.

  • Work-up: After cooling the reactor to room temperature, vent any residual pressure. Remove the volatile components (unreacted starting materials and methanol) under reduced pressure.

  • Purification: The resulting solid residue is washed with a suitable solvent, such as acetone, to remove any remaining impurities.

  • Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in a suitable solvent system, such as a tetrahydrofuran/hexane mixture.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 1-Methylimidazole 1-Methylimidazole Autoclave Autoclave 1-Methylimidazole->Autoclave Dimethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate->Autoclave Methanol Methanol Methanol->Autoclave Heating (100°C, 24h) Heating (100°C, 24h) Autoclave->Heating (100°C, 24h) Reaction Vacuum Evaporation Vacuum Evaporation Heating (100°C, 24h)->Vacuum Evaporation Work-up Washing (Acetone) Washing (Acetone) Vacuum Evaporation->Washing (Acetone) Purification Crystallization Crystallization Washing (Acetone)->Crystallization Isolation 1,3-Dimethylimidazolium-2-carboxylate Crystals 1,3-Dimethylimidazolium-2-carboxylate Crystals Crystallization->1,3-Dimethylimidazolium-2-carboxylate Crystals

Caption: Workflow for the synthesis and crystallization of 1,3-dimethylimidazolium-2-carboxylate.

Crystal Structure Analysis: Unveiling the Solid-State Architecture

The solid-state structure of 1,3-dimethylimidazolium-2-carboxylate has been determined by single-crystal X-ray diffraction. The crystallographic data reveals a zwitterionic molecule with distinct intermolecular interactions that dictate its packing in the crystal lattice.

Crystallographic Data

The crystal structure of 1,3-dimethylimidazolium-2-carboxylate has been deposited in the Cambridge Structural Database (CSD) under the deposition number 198166. Key crystallographic parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₆H₈N₂O₂
Formula Weight140.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.117(1)
b (Å)10.572(2)
c (Å)10.739(3)
α (°)90
β (°)99.66(1)
γ (°)90
Volume (ų)796.5(2)
Z4
Calculated Density (g/cm³)1.168

Data obtained from the supplementary information of Holbrey et al., Chem. Commun., 2003, 28-29.

Molecular Geometry and Intermolecular Interactions

The crystal structure confirms the zwitterionic nature of the molecule, with a formal positive charge on the imidazolium ring and a negative charge delocalized over the carboxylate group. The imidazolium ring is planar, as expected.

A defining feature of the crystal packing is the presence of extensive hydrogen bonding and π-π stacking interactions. The hydrogen atoms on the imidazolium ring, particularly at the C4 and C5 positions, act as hydrogen bond donors to the oxygen atoms of the carboxylate groups of neighboring molecules. This network of hydrogen bonds creates two-dimensional sheets within the crystal lattice.

Furthermore, the planar imidazolium rings engage in π-π stacking interactions, leading to the formation of columnar structures. These non-covalent interactions play a crucial role in the thermal stability and physical properties of the crystalline material.

Crystal_Packing cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C Im1 Imidazolium Ring C1 COO⁻ Im2 Imidazolium Ring Im1->Im2 π-π Stacking Im3 Imidazolium Ring C1->Im3 Hydrogen Bonding (C-H···O) C2 COO⁻ C2->Im1 Hydrogen Bonding (C-H···O) C3 COO⁻

Caption: Intermolecular interactions in the crystal lattice of 1,3-dimethylimidazolium-2-carboxylate.

Spectroscopic Characterization: A Fingerprint of the Zwitterion

Spectroscopic techniques provide invaluable information for confirming the identity and purity of 1,3-dimethylimidazolium-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is relatively simple and characteristic. The methyl protons on the nitrogen atoms typically appear as a sharp singlet. The protons on the imidazolium ring (at the C4 and C5 positions) also give rise to a singlet. The chemical shifts are influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. Key resonances include those for the methyl carbons, the C4/C5 carbons of the imidazolium ring, the carbene carbon (C2), and the carboxylate carbon. The chemical shift of the carboxylate carbon is particularly diagnostic.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1,3-dimethylimidazolium-2-carboxylate is characterized by strong absorption bands corresponding to the carboxylate group. The asymmetric and symmetric stretching vibrations of the COO⁻ group are prominent features. Other notable bands arise from the C-H and C-N stretching and bending modes of the imidazolium ring and the methyl groups.

Applications in Catalysis and Synthesis: A Versatile Building Block

The unique properties of 1,3-dimethylimidazolium-2-carboxylate have led to its use in several areas of chemical synthesis and catalysis.

Organocatalysis: Glycolysis of PET

A significant application of 1,3-dimethylimidazolium-2-carboxylate is as an organocatalyst for the glycolysis of post-consumer PET. In this process, the zwitterion is believed to be in equilibrium with the free N-heterocyclic carbene, which is the active catalytic species. The NHC catalyzes the transesterification of the ester linkages in PET with ethylene glycol, breaking down the polymer into its monomer, bis(2-hydroxyethyl) terephthalate (BHET). This process is a promising route for the chemical recycling of PET waste.

The catalytic cycle is thought to involve the nucleophilic attack of the NHC on the carbonyl carbon of the ester group in PET, forming a tetrahedral intermediate. This intermediate then reacts with ethylene glycol to yield BHET and regenerate the NHC catalyst.

CO₂ Transfer Agent

1,3-Dimethylimidazolium-2-carboxylate can act as a reversible carrier of carbon dioxide. This property makes it a useful reagent for the carboxylation of various organic substrates without the need to handle gaseous CO₂ directly. For example, it can be used to carboxylate compounds with active methylene groups.

Conclusion

1,3-Dimethylimidazolium-2-carboxylate is a chemically significant compound with a well-defined crystal structure that underpins its utility in synthesis and catalysis. This guide has provided a detailed overview of its preparation, solid-state architecture, and spectroscopic properties. The understanding of its structure-property relationships is crucial for the continued development of its applications in green chemistry, polymer science, and as a precursor to N-heterocyclic carbenes. The self-validating nature of its synthesis and the detailed characterization available provide a solid foundation for its use in research and industrial settings.

References

  • Wang, L., Toland, J., Nelson, G., & Holbrey, J. (2020). Glycolysis of PET Using 1,3-Dimethylimidazolium-2-Carboxylate as an Organocatalyst. ACS Sustainable Chemistry & Engineering, 8(35), 13362–13368. [Link]

  • Tommasi, I., & Sorrentino, F. (2005). Utilisation of 1,3-dialkylimidazolium-2-carboxylates as CO2-carriers in the presence of Na+ and K+: Application in the synthesis of carboxylates, monomethylcarbonate anions and halogen-free ionic liquids. Tetrahedron Letters, 46(12), 2141-2144. [Link]

  • PubChem. (n.d.). 1,3-Dimethylimidazolium-2-carboxylate. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Holbrey, J. D., Reichert, W. M., Tkatchenko, I., Bouajila, E., Walter, O., Tommasi, I., & Rogers, R. D. (2003). 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carb
Foundational

Spectroscopic properties of 1,3-Dimethylimidazolium-2-carboxylate

An In-Depth Technical Guide to the Spectroscopic Properties of 1,3-Dimethylimidazolium-2-carboxylate This guide provides a comprehensive technical overview of the spectroscopic properties of 1,3-Dimethylimidazolium-2-car...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Properties of 1,3-Dimethylimidazolium-2-carboxylate

This guide provides a comprehensive technical overview of the spectroscopic properties of 1,3-Dimethylimidazolium-2-carboxylate. As a molecule of significant interest, serving as a stable N-heterocyclic carbene (NHC)-CO₂ adduct and a precursor to halogen-free ionic liquids, a thorough understanding of its analytical signature is paramount for researchers, chemists, and professionals in drug development. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecule's unique zwitterionic structure and its spectroscopic behavior.

Molecular Structure and Electronic Landscape

1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic molecule, meaning it contains both a positive and a negative formal charge within the same molecule, resulting in a neutral overall charge. The positive charge is delocalized within the planar 1,3-dimethylimidazolium ring, while the negative charge resides on the carboxylate group attached to the C2 position. This C2 position is the very site from which the corresponding N-heterocyclic carbene, 1,3-dimethylimidazol-2-ylidene, is generated upon decarboxylation.

The crystal structure reveals significant intermolecular hydrogen bonding between the imidazolium ring hydrogens and the carboxylate oxygen atoms, organizing the molecules into two-dimensional sheets. This structural feature is critical as it influences the vibrational frequencies observed in infrared spectroscopy.

Caption: Molecular structure of 1,3-Dimethylimidazolium-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1,3-Dimethylimidazolium-2-carboxylate. The molecule's symmetry and distinct functional groups provide a clear and interpretable spectrum.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

The ¹H NMR spectrum is characterized by its simplicity. Due to the molecule's symmetry, the two N-methyl groups are chemically equivalent, appearing as a sharp singlet. Likewise, the two protons on the imidazolium ring (at the C4 and C5 positions) are equivalent, resulting in another singlet.

In the ¹³C NMR spectrum, all carbon atoms are distinguishable. Key signals include those from the N-methyl carbons, the C4/C5 ring carbons, the C2 carbene carbon, and the highly deshielded carboxylate carbon.

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
N-CH3.97 (s, 6H)35.43
N-CH =CH -N7.35 (s, 2H)123.38
N-C H=C H-N-123.38
N-C -N (Carbene Carbon)-~138 (in related salts)
C OO⁻-165.47
Data reported in D₂O and DMSO-d₆, respectively. Slight variations may occur depending on the solvent.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of 1,3-Dimethylimidazolium-2-carboxylate in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as the molecule's stability can be solvent-dependent.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Acquire a ¹H spectrum first to confirm sample identity and purity.

  • ¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak.

A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire ¹H Spectrum B->C D Acquire ¹³C Spectrum C->D E Process & Analyze Data D->E

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing a unique fingerprint and crucial information about the carboxylate group.

Key Vibrational Modes

The IR spectrum is dominated by vibrations from the imidazolium ring and the carboxylate moiety. The most diagnostic bands are the asymmetric (ν_as) and symmetric (ν_s) stretches of the COO⁻ group. The positions of these bands, and the separation between them (Δν = ν_as - ν_s), are sensitive to the nature of the interaction between the carboxylate and its environment.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
C-H Stretch (Imidazolium Ring)3100 - 3200Medium
C-H Stretch (Methyl Groups)2900 - 3000Medium
C=O Asymmetric Stretch (ν_as COO⁻)1630 - 1660Strong
C=C & C=N Ring Stretches1500 - 1600Medium-Strong
C-O Symmetric Stretch (ν_s COO⁻)1300 - 1400Strong
Assignments are based on characteristic frequencies for imidazolium salts and carboxylates.

The strong band around 1660 cm⁻¹ is particularly indicative of the carboxylate group formed from the reaction of the NHC with CO₂. The zwitterionic nature and intermolecular hydrogen bonding in the solid state lead to well-defined, sharp absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid 1,3-Dimethylimidazolium-2-carboxylate powder directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance. Perform baseline correction if necessary.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. For 1,3-Dimethylimidazolium-2-carboxylate, the primary chromophore is the imidazolium ring.

Electronic Transitions

The imidazolium ring contains a conjugated π-electron system. Therefore, the dominant electronic transitions observed in the UV region are π → π* transitions. These typically occur at wavelengths below 250 nm. The carboxylate group itself does not absorb significantly in the accessible UV-Vis range (200-800 nm). The spectrum serves primarily to confirm the presence of the imidazolium core. Computational studies on related N-heterocyclic carbenes can provide further insight into the specific orbitals involved in these transitions.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record its absorption spectrum over the desired range (e.g., 200-400 nm).

  • Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the final absorbance plot. Identify the wavelength of maximum absorbance (λ_max).

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of 1,3-Dimethylimidazolium-2-carboxylate. Electrospray ionization (ESI) is the method of choice due to the molecule's inherent zwitterionic and polar nature.

Expected Ions

In positive-ion mode ESI-MS, the molecule is expected to be observed as the protonated species, [M+H]⁺. In negative-ion mode, the deprotonated species [M-H]⁻ could potentially be observed, though this is less common for zwitterions. Adducts with solvent ions (e.g., [M+Na]⁺) are also frequently seen.

Adduct Calculated m/z
[M+H]⁺141.0659
[M+Na]⁺163.0478
Calculated for C₆H₈N₂O₂.
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid may be added to promote protonation for positive-ion mode.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Tuning: Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow) to achieve a stable signal and maximize the intensity of the ion of interest.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Chemical Stability: The Decarboxylation Equilibrium

A defining characteristic of 1,3-Dimethylimidazolium-2-carboxylate is its thermal and solvent-dependent stability. It exists in equilibrium with its corresponding N-heterocyclic carbene and CO₂. This decarboxylation is a reversible process.

A 1,3-Dimethylimidazolium-2-carboxylate (Zwitterion) B 1,3-Dimethylimidazol-2-ylidene (NHC) A->B  Δ or solvent C CO₂

Caption: Reversible decarboxylation to form the NHC.

This equilibrium has profound spectroscopic implications. For instance, under conditions that favor the carbene (e.g., in specific solvent mixtures or at elevated temperatures), one might observe the disappearance of the carboxylate signal in the IR spectrum and the appearance of new signals corresponding to the free NHC in the NMR spectrum. Kinetic studies using these spectroscopic techniques are vital for understanding the stability and reactivity of this important compound.

Conclusion

The spectroscopic characterization of 1,3-Dimethylimidazolium-2-carboxylate is straightforward yet informative, providing a clear picture of its zwitterionic structure. NMR confirms the molecular framework, IR provides a definitive signature for the key carboxylate group, UV-Vis probes the electronic nature of the imidazolium core, and MS validates the molecular weight. A comprehensive understanding of these spectroscopic properties is not merely an academic exercise; it is fundamental for quality control, reaction monitoring, and the rational design of new catalysts and materials derived from this versatile molecule.

References

  • Holbrey, J. D., Reichert, W. M., Tkatchenko, I., Bouajila, E., Walter, O., Tommasi, I., & Rogers, R. D. (2003). 1,3-dimethylimidazolium-2-
Exploratory

An In-depth Technical Guide to 1,3-Dimethylimidazolium-2-carboxylate: Properties, Reactivity, and Applications

Introduction 1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic compound that has garnered significant interest within the scientific community. Structurally, it comprises a positively charged 1,3-dimethylimidazoliu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic compound that has garnered significant interest within the scientific community. Structurally, it comprises a positively charged 1,3-dimethylimidazolium cation and a negatively charged carboxylate group attached at the C-2 position of the imidazolium ring[1]. This unique intramolecular salt character imparts a fascinating array of physical and chemical properties, positioning it as a versatile reagent and catalyst in contemporary organic synthesis and materials science. This technical guide provides a comprehensive overview of its synthesis, core properties, and key applications, with a focus on the mechanistic rationale behind its reactivity.

Molecular Structure and Synthesis

The molecular formula of 1,3-dimethylimidazolium-2-carboxylate is C₆H₈N₂O₂, with a molecular weight of 140.14 g/mol [1][2]. Its formation is noteworthy, often occurring as an unexpected product during the reaction of 1-methylimidazole with dimethyl carbonate[3][4][5]. The anticipated product of this reaction is 1,3-dimethylimidazolium methyl carbonate; however, under certain conditions, both N-alkylation and C-carboxylation occur, leading to the formation of the zwitterionic 1,3-dimethylimidazolium-2-carboxylate in good yield[3][4][5].

The crystal structure reveals π-stacked imidazolium rings and the formation of two-dimensional sheets through hydrogen bonding between the imidazolium ring hydrogens and the carboxylate group[3][4].

Physicochemical Properties

The distinct properties of 1,3-dimethylimidazolium-2-carboxylate are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O₂[1][2][6]
Molecular Weight 140.14 g/mol [1][2][6]
Appearance White to light yellow or light yellow-red powder/crystal
Melting Point 221-225 °C[6]
Solubility Excellent solubility in polar protic solvents like methanol. Stable in pure water and pure acetonitrile.[1][1][7][8]
Storage Temperature 2-8°C[6]

Chemical Reactivity and Stability

The chemical behavior of 1,3-dimethylimidazolium-2-carboxylate is dominated by its ability to undergo reversible decarboxylation to form the corresponding N-heterocyclic carbene (NHC), 1,3-dimethylimidazolylidene. This equilibrium is highly sensitive to the solvent environment, temperature, and pH[1][7][8].

Decarboxylation_Equilibrium 1,3-Dimethylimidazolium-2-carboxylate 1,3-Dimethylimidazolium-2-carboxylate 1,3-Dimethylimidazolylidene (NHC) 1,3-Dimethylimidazolylidene (NHC) 1,3-Dimethylimidazolium-2-carboxylate->1,3-Dimethylimidazolylidene (NHC) Decarboxylation 1,3-Dimethylimidazolylidene (NHC)->1,3-Dimethylimidazolium-2-carboxylate Carboxylation CO2 CO2 1,3-Dimethylimidazolylidene (NHC)->CO2

Caption: Reversible decarboxylation of 1,3-dimethylimidazolium-2-carboxylate.

This decarboxylation is a critical step in its catalytic applications, as the generated NHC is a potent nucleophile and organocatalyst[9]. The stability of the zwitterion is remarkably dependent on the solvent polarity. While stable in highly polar solvents like pure water or in non-polar solvents like pure acetonitrile, it undergoes rapid decarboxylation in mixtures of these solvents[7][8]. This phenomenon is attributed to the ability of water, at low concentrations in a less polar medium, to act as a proton source to trap the generated carbene, thus driving the equilibrium towards decarboxylation[7][8].

Under basic conditions and at elevated temperatures, the compound is susceptible to deprotonation, which can lead to the formation of the N-heterocyclic carbene and potential decomposition[1].

Experimental Protocols

Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

A common synthetic route involves the reaction of 1-methylimidazole with dimethyl carbonate[10][11].

Materials:

  • 1-Methylimidazole

  • Dimethyl carbonate (DMC)

  • An appropriate solvent (e.g., a high-boiling point ether)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and under an inert atmosphere, add 1-methylimidazole and dimethyl carbonate.

  • Heat the reaction mixture to a temperature sufficient to initiate the reaction (e.g., 140 °C)[11].

  • Maintain the temperature and stir the reaction mixture for a specified period.

  • Upon completion, the product, 1,3-dimethylimidazolium-2-carboxylate, will precipitate from the reaction mixture as a solid.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with a suitable solvent to remove any unreacted starting materials or byproducts.

  • Dry the product under vacuum.

Synthesis_Workflow cluster_reactants Reactants 1-Methylimidazole 1-Methylimidazole Reaction_Vessel Reaction at 140°C 1-Methylimidazole->Reaction_Vessel Dimethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate->Reaction_Vessel Precipitation Product Precipitation Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_Product 1,3-Dimethylimidazolium-2-carboxylate Drying->Final_Product

Caption: Workflow for the synthesis of 1,3-dimethylimidazolium-2-carboxylate.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and purity assessment of 1,3-dimethylimidazolium-2-carboxylate.

Sample Preparation:

  • Dissolve a small amount of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • The chemical shifts will be consistent with the structure of 1,3-dimethylimidazolium-2-carboxylate[11].

Applications in Research and Development

The unique reactivity of 1,3-dimethylimidazolium-2-carboxylate makes it a valuable tool in several areas of chemical research.

Organocatalysis

As a stable precursor to a highly reactive N-heterocyclic carbene, it serves as an excellent organocatalyst. For instance, it has been effectively used in the glycolysis of waste PET (polyethylene terephthalate)[7]. The in-situ generated NHC acts as the nucleophilic catalyst in this depolymerization process.

CO₂ Carrier and Carboxylation Agent

The reversible capture and release of carbon dioxide allow 1,3-dimethylimidazolium-2-carboxylate to function as a CO₂ carrier. This property is exploited in carboxylation reactions, where it can transfer a carboxylate group to various organic substrates[9][12][13]. This provides a green and efficient method for the synthesis of carboxylic acids and their derivatives.

Catalytic_Cycle Zwitterion 1,3-Dimethylimidazolium-2-carboxylate NHC 1,3-Dimethylimidazolylidene (NHC) Zwitterion->NHC Decarboxylation NHC->Zwitterion Carboxylation Substrate Substrate NHC->Substrate Nucleophilic Attack CO2 CO₂ Product Carboxylated Product Substrate->Product + CO₂ Product->NHC Regeneration

Caption: Catalytic cycle of NHC-mediated carboxylation.

Synthesis of Vicinal Diols

This zwitterionic salt has demonstrated high activity and selectivity as a catalyst for the hydrolysis of cyclic carbonates to produce vicinal diols, such as ethylene glycol from ethylene carbonate[14]. This process is of significant interest in green chemistry for the production of valuable chemical intermediates.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,3-dimethylimidazolium-2-carboxylate is classified as causing serious eye damage[2]. Appropriate personal protective equipment (PPE), including eye protection and gloves, should be worn when handling this compound. It is a combustible solid and should be stored in a cool, dry place.

Conclusion

1,3-Dimethylimidazolium-2-carboxylate is a compound with a rich and fascinating chemistry. Its unexpected synthesis, unique zwitterionic structure, and, most importantly, its solvent-dependent equilibrium with its corresponding N-heterocyclic carbene, underpin its utility as a versatile catalyst and reagent. For researchers in organic synthesis, green chemistry, and materials science, a thorough understanding of its properties and reactivity opens avenues for the development of novel and sustainable chemical processes.

References

  • PubChem. 1,3-Dimethylimidazolium-2-carboxylate | C6H8N2O2 | CID 11513760. [Link]

  • ResearchGate. Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate | Request PDF. [Link]

  • PubMed. Solvent-dependent decarboxylation of 1,3-dimethylimdazolium-2-carboxylate. [Link]

  • Queen's University Belfast Research Portal. 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. [Link]

  • Chemical Communications (RSC Publishing). 1,3-Dimethylimidazolium-2-carboxylate : the unexpected synthesis of an ionic liquid precursor and carbene-CO 2 adduct. [Link]

  • Green Chemistry (RSC Publishing). 1,3-Dimethylimidazolium-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbonates. [Link]

  • ResearchGate. Proposed mechanism for synthesis of 1,3-dimethylimidazolium-2-carboxylate (76) from 1-methylimidazole and dimethylcarbonate. [Link]

  • Chemical Communications (RSC Publishing). 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. [Link]

  • Journal of the American Chemical Society. Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. [Link]

  • RSC Publishing - The Royal Society of Chemistry. Ionic liquids via reaction of the zwitterionic 1,3-dimethylimidazolium-2-carboxylate with protic acids. Overcoming synthetic limitations and establishing new halide free protocols for the formation of ILs. [Link]

  • PubChem. 1,3-Dimethylimidazolium | C5H9N2+ | CID 20335. [Link]

  • ResearchGate. Utilisation of 1,3-dialkylimidazolium-2-carboxylates as CO 2-carriers in the presence of Na+ and K+: Application in the synthesis of carboxylates, monomethylcarbonate anions and halogen-free ionic liquids | Request PDF. [Link]

  • ResearchGate. Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO 2 | Request PDF. [Link]

  • RSC Publishing. Ionic liquids via reaction of the zwitterionic 1,3-dimethylimidazolium-2- carboxylate with protic acids. Overcoming synthetic li. [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability of 1,3-Dimethylimidazolium-2-carboxylate

Foreword: Contextualizing Stability in Application To the researchers, scientists, and drug development professionals engaging with this document: 1,3-Dimethylimidazolium-2-carboxylate is more than a mere chemical compou...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Contextualizing Stability in Application

To the researchers, scientists, and drug development professionals engaging with this document: 1,3-Dimethylimidazolium-2-carboxylate is more than a mere chemical compound; it is a pivotal tool in modern chemistry. It serves as a stable, isolable precursor to N-heterocyclic carbenes (NHCs), a class of organocatalysts with burgeoning applications, and as a promising agent for carbon dioxide capture.[1][2] However, its utility is fundamentally governed by its stability—a nuanced characteristic that is highly sensitive to its environment. This guide moves beyond a simple recitation of data points to provide a deep, mechanistic understanding of the thermal and chemical pressures that dictate the stability of this versatile zwitterion. Our focus is on the causality behind its decomposition, empowering you to make informed decisions in its synthesis, storage, and application.

The Core Decomposition Mechanism: A Reversible Decarboxylation

The primary thermal liability of 1,3-Dimethylimidazolium-2-carboxylate is not a high-temperature fragmentation of the imidazolium ring, but rather a chemically elegant and reversible decarboxylation. The C2-carboxylate group can be eliminated as carbon dioxide (CO₂), yielding the corresponding N-heterocyclic carbene, 1,3-dimethylimidazolylidene.[1][3][4]

This equilibrium is the central principle of the compound's chemistry. In a strictly aprotic and anhydrous environment, the molecule can exist in equilibrium with its carbene and CO₂. This makes it an excellent NHC transfer agent; the loss of the gaseous CO₂ byproduct drives reactions forward.[2]

However, the introduction of a proton source, such as water, fundamentally alters this landscape. The highly nucleophilic and basic carbene is rapidly and irreversibly trapped by protonation, forming the stable 1,3-dimethylimidazolium cation.[1][3][4] This irreversible trapping of the carbene effectively pulls the equilibrium to the right, leading to the complete decomposition of the parent carboxylate.

G cluster_0 Decomposition Pathway A 1,3-Dimethylimidazolium-2-carboxylate (Stable Zwitterion) B 1,3-Dimethylimidazolylidene (NHC) + CO₂ A->B Decarboxylation (Heat, Aprotic) B->A Carboxylation (CO₂ Atmosphere) C 1,3-Dimethylimidazolium Cation (Decomposition Product) B->C Irreversible Protonation (+ H₂O, Alcohol, etc.)

Caption: The core decomposition pathway of 1,3-Dimethylimidazolium-2-carboxylate.

Critical Factors Governing Stability

Understanding the decomposition pathway is incomplete without appreciating the environmental factors that dramatically influence the rate of decarboxylation.

The Paradoxical Role of Solvents

The choice of solvent is arguably the most critical factor determining the compound's shelf-life and utility.

  • Pure Aprotic Solvents (e.g., Acetonitrile): In a rigorously dry aprotic solvent like acetonitrile, 1,3-dimethylimidazolium-2-carboxylate is remarkably stable.[3][4] The absence of a proton source prevents the irreversible trapping of the generated carbene, meaning the decarboxylation equilibrium is not significantly displaced.

  • Pure Water: The compound is also surprisingly stable in pure water.[3][4] This is because the high polarity of water strongly solvates and stabilizes the zwitterionic ground state, increasing the energy barrier required for the initial decarboxylation step.[1]

  • Aqueous/Organic Mixtures: The greatest instability is observed in mixtures of water and organic solvents (e.g., acetonitrile/water).[1][3][4] This environment represents a "perfect storm" for decomposition. The organic co-solvent lowers the overall polarity of the medium, reducing the energy barrier for decarboxylation, while the water is present in sufficient quantity to act as a proton source, rapidly trapping the carbene and preventing re-carboxylation.[1] This solvent-dependent decomposition is a crucial insight for any application involving mixed-solvent systems.

Thermal Profile

While highly sensitive to its chemical environment, the compound does possess intrinsic thermal properties. The stability of imidazolium-based ionic liquids, in general, is influenced by the nature of both the cation and the anion, with decomposition temperatures often ranging from 200 °C to over 400 °C.[5] However, for 1,3-Dimethylimidazolium-2-carboxylate, the relevant "decomposition" is often the lower-energy decarboxylation pathway rather than the high-energy fragmentation of the ring itself.

Its synthesis via the carboxylation of the corresponding imidazolium chloride can be performed at temperatures between 80 to 135 °C, indicating it is stable enough to form under these conditions.[6] Conversely, its use as a catalyst for reactions like the glycolysis of PET is effective at 180 °C, demonstrating that at this temperature, it is actively generating the catalytic NHC through decarboxylation.[1]

Validated Methodologies for Stability Assessment

To quantitatively assess thermal stability, a multi-faceted approach employing several analytical techniques is required. Each method provides a unique piece of the stability puzzle.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for determining the temperature at which a material begins to lose mass due to decomposition or volatilization. For imidazolium salts, TGA reveals the onset temperature (T_onset) of decomposition, which is a critical parameter for defining the upper limit of their operational temperature range.[7][8][9]

TGA_Workflow cluster_workflow TGA Experimental Workflow start Sample Preparation (5-10 mg, anhydrous) pan Place in Alumina or Platinum Pan start->pan instrument Load into TGA Instrument pan->instrument purge Purge with Inert Gas (N₂ or Ar, 20 mL/min) instrument->purge program Heating Program (e.g., 10 °C/min from 30 °C to 600 °C) purge->program analysis Data Analysis (Plot Mass % vs. Temp) program->analysis result Determine T_onset and T_peak analysis->result

Sources

Foundational

A Comprehensive Technical Guide to 1,3-Dimethylimidazolium-2-carboxylate: A Zwitterionic Salt at the Forefront of Modern Chemistry

Introduction: Unveiling a Unique Zwitterionic Structure In the realm of ionic liquids and N-heterocyclic carbene (NHC) chemistry, 1,3-dimethylimidazolium-2-carboxylate stands out as a molecule of significant interest. At...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Unique Zwitterionic Structure

In the realm of ionic liquids and N-heterocyclic carbene (NHC) chemistry, 1,3-dimethylimidazolium-2-carboxylate stands out as a molecule of significant interest. At its core, it is a zwitterionic compound, possessing both a positive and a negative charge within the same molecule. Specifically, it features a positively charged imidazolium ring and a negatively charged carboxylate group directly attached to the C2 position of the ring. This unique structural arrangement dictates its remarkable properties and versatile applications, ranging from a stable precursor for highly reactive NHCs to a key player in carbon dioxide capture and utilization. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of 1,3-dimethylimidazolium-2-carboxylate, offering valuable insights for researchers and professionals in drug development and chemical sciences.

Synthesis and Structural Elucidation: An Unexpected Discovery

The synthesis of 1,3-dimethylimidazolium-2-carboxylate is a fascinating example of unexpected reactivity. It is typically formed in high yield from the reaction of 1-methylimidazole with dimethyl carbonate (DMC). Instead of the anticipated 1,3-dimethylimidazolium methyl carbonate, the reaction proceeds through both N-alkylation and C-carboxylation to yield the zwitterionic product.

Proposed Mechanism of Synthesis

The formation of the zwitterion is believed to proceed via an initial N-alkylation of 1-methylimidazole by DMC, following a BAL2 mechanism. This is followed by a base-promoted abstraction of the C2 proton from the resulting 1-methyl-3-methylimidazolium cation, which then undergoes carboxylation.

Synthesis_Mechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: C2-Proton Abstraction & Carboxylation 1-MeIm 1-Methylimidazole Intermediate1 1,3-Dimethylimidazolium Methylcarbonate 1-MeIm->Intermediate1 + DMC DMC Dimethyl Carbonate (DMC) DMC->Intermediate1 Product 1,3-Dimethylimidazolium-2-carboxylate Intermediate1->Product Rearrangement

Caption: Proposed reaction pathway for the synthesis of 1,3-dimethylimidazolium-2-carboxylate.

Experimental Protocol: Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

This protocol is adapted from established literature procedures.

  • Reagents and Setup: In a high-pressure reaction vessel, combine 1-methylimidazole and a molar excess of dimethyl carbonate.

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 120-140 °C for 12-24 hours. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling to room temperature, the solid product is typically washed with a suitable solvent (e.g., acetone or diethyl ether) to remove unreacted starting materials and byproducts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield colorless crystals.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis.

Structural Characteristics

The zwitterionic nature of 1,3-dimethylimidazolium-2-carboxylate has been unequivocally confirmed by single-crystal X-ray diffraction. The crystal structure reveals significant intermolecular interactions, including π-stacking of the imidazolium rings and hydrogen bonding between the imidazolium ring hydrogens and the carboxylate oxygen atoms, leading to the formation of two-dimensional sheets.

Structural Parameter Value Reference
Molecular FormulaC₆H₈N₂O₂
Molecular Weight140.14 g/mol
C-C (ring) bond distance~1.347 Å
N-CCOO bond distance~1.345 Å
N-C (ring) bond distance~1.380 Å

Physicochemical Properties: A Stable yet Reactive Zwitterion

The unique intramolecular charge distribution in 1,3-dimethylimidazolium-2-carboxylate gives rise to a distinct set of physicochemical properties.

Property Value/Description Reference
Appearance Colorless crystalline solid
Melting Point 221-225 °C
Hygroscopicity Hygroscopic, moisture-sensitive
Thermal Stability Decomposes at elevated temperatures. The decomposition mechanism can be influenced by the presence of other species.
Solubility Soluble in polar solvents like water and short-chain alcohols.

The stability of 1,3-dimethylimidazolium-2-carboxylate is notably solvent-dependent. While stable in pure water or pure acetonitrile, it undergoes rapid decarboxylation in mixtures of these solvents to form the corresponding N-heterocyclic carbene. This property is crucial for its application as an NHC precursor.

Properties_Relationship Structure Zwitterionic Structure (+/- charge) Properties Physicochemical Properties Structure->Properties influences Reactivity Reactivity Structure->Reactivity Properties->Reactivity governs Applications Applications Reactivity->Applications enables

Caption: Interplay between structure, properties, and applications.

Key Applications in Modern Chemistry

The versatile reactivity of 1,3-dimethylimidazolium-2-carboxylate has positioned it as a valuable tool in several areas of chemical research and development.

Precursor to N-Heterocyclic Carbenes (NHCs)

1,3-Dimethylimidazolium-2-carboxylate serves as a stable, isolable, and easily handled precursor to the N-heterocyclic carbene, 1,3-dimethylimidazol-2-ylidene. The release of the NHC occurs via decarboxylation, which can be triggered by heat or specific solvent conditions. This circumvents the need for strong bases typically required for the deprotonation of imidazolium salts, offering a milder and more convenient route to NHC generation.

Experimental Workflow: NHC Transfer to a Metal Center

This workflow illustrates the general procedure for utilizing 1,3-dimethylimidazolium-2-carboxylate as an NHC transfer agent to synthesize metal-NHC complexes.

NHC_Transfer_Workflow Start Start: 1,3-Dimethylimidazolium-2-carboxylate & Metal Precursor Mixing Mix in suitable solvent Start->Mixing Heating Heat to induce decarboxylation Mixing->Heating Reaction NHC transfer to metal center Heating->Reaction Purification Purify the metal-NHC complex Reaction->Purification Product Final Metal-NHC Complex Purification->Product

Caption: Workflow for the synthesis of metal-NHC complexes.

Carbon Dioxide (CO₂) Capture and Activation

The formation of 1,3-dimethylimidazolium-2-carboxylate itself represents a form of CO₂ capture, as it is an adduct of an NHC and CO₂. This reversible binding of CO₂ makes it a promising candidate for CO₂ capture technologies. Furthermore, it can act as a CO₂ transfer agent, delivering the carboxylate group to other organic substrates in a process that mimics biotin-dependent enzymatic carboxylations.

Organocatalysis

The in situ generation of the NHC from 1,3-dimethylimidazolium-2-carboxylate allows it to function as an efficient organocatalyst in various transformations. A notable application is in the hydrolysis of cyclic carbonates to produce vicinal diols, where it demonstrates high activity and selectivity. It has also been employed as a catalyst for the glycolysis of polyethylene terephthalate (PET).

Catalytic Cycle: Hydrolysis of Ethylene Carbonate

Catalytic_Cycle Catalyst 1,3-Dimethylimidazolium- 2-carboxylate NHC 1,3-Dimethylimidazol-2-ylidene (NHC) Catalyst->NHC - CO₂ Intermediate Nucleophilic attack of NHC on EC NHC->Intermediate + EC EC Ethylene Carbonate Product Ethylene Glycol Intermediate->Product + H₂O Water H₂O Product->Catalyst + CO₂

Caption: Proposed catalytic cycle for the hydrolysis of ethylene carbonate.

Conclusion: A Versatile Building Block for Future Innovations

1,3-Dimethylimidazolium-2-carboxylate, born from an unexpected synthetic outcome, has established itself as a zwitterionic salt of considerable importance. Its unique structural and electronic properties underpin its utility as a stable NHC precursor, a CO₂ carrier, and an effective organocatalyst. For researchers and professionals in drug development and materials science, this compound offers a gateway to milder reaction conditions, novel catalytic pathways, and innovative approaches to carbon capture and utilization. As the demand for greener and more efficient chemical processes grows, the role of versatile molecules like 1,3-dimethylimidazolium-2-carboxylate is set to expand, paving the way for future scientific advancements.

References

  • Holbrey, J. D., Reichert, W. M., Tkatchenko, I., Bouajila, E., Walter, O., Tommasi, I., & Rogers, R. D. (2003).
Exploratory

Introduction: The Gateway to N-Heterocyclic Carbenes

<An In-Depth Technical Guide to the Synthesis of N-Heterocyclic Carbene (NHC) Precursors N-Heterocyclic Carbenes (NHCs) have become indispensable tools in modern chemistry. Their exceptional σ-donating properties make th...

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Synthesis of N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic Carbenes (NHCs) have become indispensable tools in modern chemistry. Their exceptional σ-donating properties make them highly effective ligands for stabilizing transition metals in catalysis, while their nucleophilic character is harnessed in the burgeoning field of organocatalysis.[1][2] From pharmaceuticals to materials science, the impact of NHCs is vast and growing. However, the journey to utilizing these powerful molecules begins with a critical, foundational step: the synthesis of their stable precursors, typically azolium salts.

These precursors—most commonly imidazolium, imidazolinium, benzimidazolium, and triazolium salts—are generally air- and moisture-stable crystalline solids, making them ideal for storage and handling.[3] The free, reactive carbene is then generated in situ via deprotonation with a suitable base.[4][5] This guide provides an in-depth exploration of the core synthetic strategies for preparing these crucial precursors, focusing on the underlying chemical principles and offering field-proven, reproducible protocols for key compounds.

Core Synthetic Strategies: A Structural Overview

The synthesis of an NHC precursor is fundamentally a heterocyclic chemistry challenge. The most common and atom-economical approaches involve the cyclization of acyclic precursors to form the desired heterocyclic ring. The choice of starting materials directly dictates the substituents on the nitrogen atoms and the backbone of the heterocycle, which in turn define the steric and electronic properties of the final NHC.

Below is a generalized workflow illustrating the path from basic starting materials to the final NHC precursor salt.

Caption: Generalized workflow for NHC precursor synthesis.

Part 1: Imidazolium Salts - The Workhorses of NHC Chemistry

Imidazolium salts are the most widely used class of NHC precursors, prized for the aromatic stability of the resulting carbene. The synthesis typically revolves around the construction of the imidazole ring from acyclic components. A highly efficient and common strategy involves the condensation of a 1,4-diaryl-1,4-diazabutadiene (a glyoxal diimine) with a C1 source like paraformaldehyde.[6]

The Role of Steric Hindrance: A Design Principle

A key consideration in NHC design is steric bulk. Large, bulky substituents on the nitrogen atoms (e.g., mesityl, diisopropylphenyl) provide a "steric shield" around the metal center in catalytic applications, enhancing stability and influencing selectivity.[7][8] This is a deliberate design choice made at the very first step of the precursor synthesis by selecting appropriately substituted anilines.

Field-Proven Protocol: Synthesis of IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)

This protocol is adapted from a reliable and high-yielding procedure that proceeds in two main stages: formation of the diazabutadiene intermediate, followed by cyclization.[6][9][10]

Stage 1: Synthesis of N,N'-Bis(2,6-diisopropylphenyl)diazabutadiene

  • Setup: To a 1000 mL round-bottom flask, add methanol (500 mL), 2,6-diisopropylaniline (63.8 mL, 340 mmol), and a catalytic amount of formic acid (1 mL).

  • Reaction: While stirring, add glyoxal (40 wt% in water, 19 mL, 170 mmol). A yellow precipitate will begin to form.

  • Isolation: Stir the mixture at room temperature for 3 hours. Collect the yellow precipitate by filtration, wash with cold methanol, and dry in vacuo. This intermediate is typically used without further purification.

Stage 2: Cyclization to form IPr·HCl

  • Setup: In a large flask, suspend the dried diazabutadiene intermediate (e.g., 100 g) in a suitable solvent like ethyl acetate (2 L).[6] The choice of a less polar solvent like ethyl acetate is crucial as it often allows the final salt to precipitate in high purity.[6]

  • Reagents: Add paraformaldehyde (1.3 equivalents) to the suspension.

  • Cyclization: Add a source of HCl, such as chlorotrimethylsilane (TMSCl) or a solution of HCl in dioxane.[6][9] The use of TMSCl is often preferred as it helps to scavenge water and can lead to cleaner reactions under neutral conditions.[6] A solution of TMSCl (1 equivalent) in ethyl acetate is added dropwise with vigorous stirring.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 70°C) and stir for 2-4 hours.[6]

  • Isolation: Cool the suspension in an ice bath. The off-white microcrystalline product is collected by filtration, washed with ethyl acetate and a non-polar solvent like tert-butyl methyl ether, and then dried.

Caption: Synthetic route for IPr·HCl.

Comparative Synthesis Data for Common Imidazolium Salts

The following table summarizes typical conditions for several widely used imidazolium precursors, highlighting the generality of the diazabutadiene route.

PrecursorN-SubstituentKey ReagentsSolventYieldReference
IMes·HCl 2,4,6-TrimethylphenylDiazabutadiene, Paraformaldehyde, TMSClEthyl Acetate69%[6]
IPr·HCl 2,6-DiisopropylphenylDiazabutadiene, Paraformaldehyde, TMSClEthyl Acetate81%[6]
IXy·HCl 2,6-DimethylphenylDiazabutadiene, Paraformaldehyde, TMSClEthyl Acetate89.5%[6]

Part 2: Imidazolinium Salts - The Saturated Analogs

Imidazolinium salts feature a saturated C4-C5 backbone, which imparts greater conformational flexibility to the resulting NHC ligand compared to its unsaturated imidazolium counterpart. This can significantly influence catalytic activity. The synthesis of these "saturated" NHC (SIMes, SIPr) precursors typically begins with an N,N'-disubstituted ethylenediamine.[4][11]

Field-Proven Protocol: Synthesis of SIMes·HCl (1,3-Dimesitylimidazolinium chloride)

This synthesis involves the formation of a diamine, followed by cyclization with an orthoformate.[12][13]

Stage 1: Synthesis of N,N'-Dimesitylethane-1,2-diamine

  • Setup: Combine 2,4,6-trimethylaniline (2 equivalents) and 1,2-dibromoethane (1 equivalent) in a flask with a solvent like methanol.[12]

  • Reaction: Reflux the mixture for 24 hours. A solid precipitate, the diamine dihydrobromide salt, will form.[12]

  • Isolation: Cool the reaction, filter the solid, and wash thoroughly. The free diamine can be obtained by neutralization with a base (e.g., aqueous NaOH), extraction into an organic solvent, and drying. This diamine is often unstable and best used immediately.[4]

Stage 2: Cyclization to form SIMes·HCl

  • Setup: Dissolve the N,N'-dimesitylethane-1,2-diamine in triethyl orthoformate, which acts as both a reagent and solvent. Add a catalytic amount of formic acid.

  • Reaction: Heat the mixture under reflux for 2-3 hours.

  • Isolation: Cool the mixture. The product often crystallizes directly from the reaction mixture. If not, the excess orthoformate can be removed under reduced pressure. The crude product is then treated with an ethanolic HCl solution to precipitate the final chloride salt, which is then filtered, washed with diethyl ether, and dried.[12]

A more recent and facile approach involves the reaction of a formamidine with dichloroethane, avoiding the isolation of the often-unstable diamine intermediate.[4][14]

Part 3: Benzimidazolium and Triazolium Salts

Benzimidazolium Salts

Benzimidazolium-based NHCs offer a more rigid and sterically defined ligand framework. Their synthesis is often more straightforward than their imidazolium counterparts, typically starting from commercially available benzimidazole. The core strategy is sequential N-alkylation.[15][16][17]

Synthetic Causality: Controlling N-Alkylation The key challenge in synthesizing unsymmetrically substituted benzimidazolium salts is controlling the regioselectivity of the second alkylation. The first N-alkylation yields an N-substituted benzimidazole. The second alkylation then forms the desired salt. For symmetric salts, a one-pot reaction with two equivalents of an alkylating agent can be employed.[16]

General Protocol: N,N'-Dialkylation of Benzimidazole

  • Deprotonation: Suspend benzimidazole in a polar aprotic solvent like DMSO. Add a strong base, such as potassium hydroxide (KOH), and stir at room temperature to form the benzimidazolide anion.[17]

  • First Alkylation: Add the first alkylating agent (e.g., an alkyl bromide) and stir, sometimes with heating, to form the N-mono-alkylated benzimidazole.

  • Second Alkylation: Add the second alkylating agent and reflux for an extended period (e.g., 24 hours) to complete the quaternization and form the benzimidazolium salt.[17]

  • Isolation: The product salt can often be precipitated by adding a less polar solvent and purified by recrystallization.

Triazolium Salts

Triazolium-derived NHCs are particularly important in organocatalysis, especially for reactions involving umpolung (polarity inversion) of aldehydes, such as the Stetter and benzoin reactions.[3][18][19] Their synthesis can be more complex than that of imidazolium salts. A common route involves the cyclization of an N-acylamidrazone with an orthoformate.[3][18]

General Protocol: Synthesis from Amino Acid Precursors

  • Amide Formation: Start with a readily available amino acid. Protect the amine (e.g., with a Boc group) and then couple it with a hydrazine to form a hydrazide.[3]

  • Amidine Formation: React the hydrazide with an appropriate reagent to form a key amidine intermediate.

  • Cyclization: Treat the intermediate with an orthoformate (e.g., trimethyl orthoformate) in methanol at elevated temperatures. This step closes the triazole ring.[3][18]

  • Final Salt Formation: The final triazolium salt often precipitates from the reaction mixture or can be crystallized from a suitable solvent system like methanol/ethyl acetate.[18] This modular approach allows for the synthesis of a wide variety of chiral and achiral triazolium salts.[3][18]

Conclusion and Future Outlook

The synthesis of azolium salts is the critical enabling step for nearly all applications of N-heterocyclic carbenes. While the fundamental reactions—such as N-alkylation and cyclization—are well-established, the field continues to evolve.[20][21] Researchers are developing more efficient, scalable, and environmentally benign protocols.[6] The demand for novel NHCs with tailored steric and electronic properties for specific applications in catalysis and drug development will continue to drive innovation in precursor synthesis, ensuring this remains a vibrant and essential area of chemical research.

References

  • Title: Synthesis of Two Novel bis-Imidazolium Bromide Salts as NHC Precursors | ScholarWorks Source: Western Kentucky University URL: [Link]

  • Title: An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of an N-Mesityl Substituted Chiral Imidazolium Salt for NHC-Catalyzed Reactions Source: Organic Letters - ACS Publications URL: [Link]

  • Title: An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthetic Routes to N-Heterocyclic Carbene Precursors Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl Source: National Institutes of Health (NIH) URL: [Link]

  • Title: An efficient synthesis of triazolium ion based NHC precursors using diaryliodonium salts and their photophysical properties Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: An efficient synthesis of triazolium ion based NHC precursors using diaryliodonium salts and their photophysical properties Source: RSC Publishing URL: [Link]

  • Title: N‐Heterocyclic Carbenes and N‐Heterocycles as Synthetic Reagents and Building Blocks Source: ResearchGate URL: [Link]

  • Title: Scheme 1. The synthesis of benzimidazolium salts 2a-c and NHC-Ag(I) complexes 3a-c. Source: ResearchGate URL: [Link]

  • Title: Synthesis, Studies and Antibacterial Activities Novel Symmetrically Benzimidazolium Salts and their Silver (I) Source: Cognizance Journal of Multidisciplinary Studies URL: [Link]

  • Title: Synthesis of symmetric imidazolium salt 1 (NHC precursor) active in... Source: ResearchGate URL: [Link]

  • Title: A Facile Preparation of Imidazolinium Chlorides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Novel benzimidazolium salts and their silver(I)-N- heterocyclic carbene complexes: synthesis, characterization and Source: SpringerLink URL: [Link]

  • Title: Late-Stage Diversification of Chiral N-Heterocyclic-Carbene Precatalysts for Enantioselective Homoenolate Additions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis of 1,3 distributed imidazolium salts Source: Google Patents URL
  • Title: Synthesis of N-Heterocyclic Carbene Complexes Source: Science of Synthesis URL: [Link]

  • Title: Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities Source: SpringerLink URL: [Link]

  • Title: Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Expedient Synthesis of Bis(imidazolium) Dichloride Salts and Bis(NHC) Complexes from Imidazoles Using DMSO as a Key Polar Additive Source: Organometallics - ACS Publications URL: [Link]

  • Title: Synthesis of benzimidazolium salts and their respective Ag(I)-NHC... Source: ResearchGate URL: [Link]

  • Title: Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors Source: Beilstein Journals URL: [Link]

  • Title: A Facile Preparation of Imidazolinium Chlorides Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Synthesis of free NHC from benzimidazolium salt and orbital view of a... Source: ResearchGate URL: [Link]

  • Title: Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl Source: ScienceOpen URL: [Link]

  • Title: Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors Source: ResearchGate URL: [Link]

  • Title: Synthetic Routes to N-Heterocyclic Carbene Precursors Source: Chemical Reviews URL: [Link]

  • Title: N-heterocyclic carbene ligands bulk up to better stabilise metal catalysts Source: Chemistry World URL: [Link]

  • Title: Scheme 5: Synthesis of 1,3-dimesitylimidazolium salts (IMes·HCl and... Source: ResearchGate URL: [Link]

  • Title: Chalcogen-substituted carbenes: a density functional study of structure, stability, and donor ability Source: RSC Publishing URL: [Link]

  • Title: N-Alkylation of imidazoles Source: University of Otago URL: [Link]

  • Title: Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. Source: ResearchGate URL: [Link]

  • Title: A general synthetic route to [Cu(X)(NHC)] (NHC = N-heterocyclic carbene, X = Cl, Br, I) complexes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts Source: Protocols.io URL: [Link]

  • Title: Understanding the Role of NHC Ditopic Ligand Substituents in the Molecular Diversity and Emissive Properties of Silver Complexes Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand Source: Arkivoc URL: [Link]

  • Title: N-alkylation of imidazole by alkaline carbons Source: ResearchGate URL: [Link]

  • Title: This is why selective N-alkylation of imidazoles is difficult Source: Reddit URL: [Link]

  • Title: The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts Source: PubMed Central (PMC) URL: [Link]

  • Title: Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2 Source: ResearchGate URL: [Link]

Sources

Foundational

Foreword: From Fleeting Intermediates to Benchtop Reagents

An In-Depth Technical Guide to 1,3-Dimethylimidazolium-2-carboxylate: The CO2 Adduct of a Prolific N-Heterocyclic Carbene The advent of N-Heterocyclic Carbenes (NHCs) by Arduengo and co-workers in 1991 marked a paradigm...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Dimethylimidazolium-2-carboxylate: The CO2 Adduct of a Prolific N-Heterocyclic Carbene

The advent of N-Heterocyclic Carbenes (NHCs) by Arduengo and co-workers in 1991 marked a paradigm shift in catalysis and organometallic chemistry.[1] These potent nucleophiles and exceptional ligands, however, often presented significant handling challenges due to their sensitivity to air and moisture. The development of stable, solid adducts that could controllably release the free carbene upon stimulation provided a crucial breakthrough for their practical application. Among these, the CO2 adduct of 1,3-dimethylimidazol-2-ylidene, formally known as 1,3-dimethylimidazolium-2-carboxylate, stands out as a particularly elegant and versatile solution. This zwitterionic compound effectively "tames" the reactive carbene, rendering it a crystalline, air-stable solid that serves as a valuable precatalyst and synthetic building block.

This guide provides a comprehensive technical overview of 1,3-dimethylimidazolium-2-carboxylate, designed for researchers, chemists, and drug development professionals. We will delve into its synthesis, structural properties, core reactivity, and diverse applications, emphasizing the mechanistic rationale behind its utility and providing field-proven experimental protocols.

Synthesis and Formation: Capturing Carbon Dioxide

The formation of 1,3-dimethylimidazolium-2-carboxylate is a direct manifestation of the nucleophilic character of the parent carbene, 1,3-dimethylimidazol-2-ylidene (IMe), which readily attacks the electrophilic carbon center of CO2.[1] While the direct reaction of the free, isolated carbene with CO2 is the most fundamental synthesis, a more practical and unexpected route has been developed that avoids the need to handle the sensitive free carbene.

An especially noteworthy method involves the reaction of 1-methylimidazole with dimethyl carbonate. This process achieves both N-alkylation of the imidazole and C-carboxylation at the C2 position in a single pot, yielding the target adduct in good yield.[2][3][4] This approach is advantageous as it utilizes common, less hazardous starting materials and circumvents the generation of the free carbene.

Logical Workflow for Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_process Key Transformations cluster_product Final Product 1-Methylimidazole 1-Methylimidazole ReactionVessel Autoclave High Temperature & Pressure 1-Methylimidazole->ReactionVessel Dimethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate->ReactionVessel N-Alkylation N-Alkylation of 1-Methylimidazole ReactionVessel->N-Alkylation Step 1 C-Carboxylation C2-Carboxylation N-Alkylation->C-Carboxylation Step 2 Product 1,3-Dimethylimidazolium-2-carboxylate (IMe-CO2 Adduct) C-Carboxylation->Product

Caption: Synthesis workflow for IMe-CO2 from 1-methylimidazole.

Experimental Protocol: Synthesis via Dimethyl Carbonate

This protocol is adapted from the procedure described by Holbrey et al.[2][4]

  • Reagent Preparation: In a high-pressure autoclave equipped with a magnetic stirrer, combine 1-methylimidazole and a molar excess of dimethyl carbonate. Causality: The excess dimethyl carbonate acts as both a reagent and a solvent.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to 140-160 °C. The pressure will increase due to the autogenous pressure of the reagents. Maintain these conditions with vigorous stirring for 12-18 hours.

  • Work-up and Isolation: Cool the reactor to room temperature and carefully vent any excess pressure. The reaction mixture will contain a solid precipitate.

  • Purification: Collect the solid product by filtration. Wash the crude product thoroughly with a solvent in which the product is insoluble but the starting materials and byproducts are soluble, such as acetone or tetrahydrofuran, to remove unreacted starting materials and impurities.

  • Drying: Dry the purified white, crystalline solid under vacuum to yield 1,3-dimethylimidazolium-2-carboxylate. The product is air-stable and can be stored under ambient conditions.

Structural Properties and Characterization

The IMe-CO2 adduct is a zwitterionic molecule, a neutral compound with formal positive and negative charges on different atoms. This structure is a key determinant of its physical properties, such as its crystalline nature and solubility.

Spectroscopic and Crystallographic Data

The structure and integrity of the adduct are confirmed using standard analytical techniques. The data presented below are critical benchmarks for researchers synthesizing or utilizing this compound.

Analytical Technique Characteristic Feature Significance Reference
FTIR Spectroscopy Strong asymmetric ν(CO₂) absorption band around 1690-1700 cm⁻¹ .Confirms the presence of the carboxylate group covalently bound to the imidazolium ring. The exact position can be solvent-dependent.[1]
¹H NMR Spectroscopy Singlet for the two equivalent N-CH₃ groups. Singlet for the two equivalent C4-H and C5-H protons on the imidazole ring.Confirms the C₂-symmetric structure of the 1,3-dimethylimidazolium core.[2]
¹³C NMR Spectroscopy Distinct quaternary carbon signal for the carboxylate group (>150 ppm). Signal for the C2 carbene carbon.Directly observes the key carbon atoms involved in the adduct formation.[2]
Single-Crystal X-ray Confirms the zwitterionic structure. Reveals π-stacked rings and hydrogen bonding between imidazolium ring hydrogens and carboxylate oxygen atoms in the solid state.Provides definitive proof of the molecular structure and insight into solid-state packing forces.[2][3][4]

Core Reactivity: A Controlled Release System

The principal value of 1,3-dimethylimidazolium-2-carboxylate lies in its ability to exist in a dynamic equilibrium with the free N-heterocyclic carbene and carbon dioxide. This equilibrium is the cornerstone of its application as a precatalyst.

IMe-CO₂ (Adduct) ⇌ IMe (Free Carbene) + CO₂

The position of this equilibrium is highly sensitive to environmental conditions, providing a mechanism for controlled release.

  • Temperature: Increasing the temperature shifts the equilibrium to the right, favoring the release of the free carbene.[1] The adduct is stable at room temperature but begins to decarboxylate at elevated temperatures.

  • Solvent: The stability and decarboxylation barrier are remarkably dependent on the solvent polarity.[5][6]

  • CO₂ Pressure: The presence of free CO₂ in the reaction atmosphere shifts the equilibrium to the left, inhibiting the decomposition of the adduct and increasing its thermal stability.[1][7][8] This is a crucial consideration for reactions where the adduct's stability is desired.

  • Presence of Electrophiles/Substrates: Reagents that react with the free carbene (e.g., epoxides, metal precursors) will trap it, effectively pulling the equilibrium to the right and promoting decarboxylation.[1]

Adduct IMe-CO2 Adduct (Stable, Solid) Carbene IMe (Free Carbene) (Reactive Catalyst) Adduct->Carbene Heat (Decarboxylation) Carbene->Adduct + CO2 (Carboxylation) CO2 CO2

Caption: The reversible equilibrium of the IMe-CO2 adduct.

Applications in Catalysis and Synthesis

The controlled release of the highly active IMe carbene makes its CO2 adduct a powerful tool in organocatalysis, particularly for reactions where the free carbene is the desired catalytic species.

A. Catalysis of CO₂ and Epoxide Coupling

A prominent application is the synthesis of cyclic carbonates from CO₂ and epoxides, a reaction of significant industrial and environmental interest. The IMe-CO₂ adduct serves as an effective organocatalyst for this transformation.[7][9]

Mechanism Rationale:

  • Initiation: The adduct thermally decomposes to release the free IMe carbene.

  • Nucleophilic Attack: The highly nucleophilic carbene attacks the epoxide ring, leading to its opening and the formation of a zwitterionic intermediate.

  • CO₂ Insertion: This intermediate then reacts with a molecule of CO₂ (present as a reagent) to form a carbonate intermediate.

  • Ring Closure & Catalyst Regeneration: The intermediate undergoes intramolecular ring-closure to release the cyclic carbonate product and regenerate the free IMe carbene, which can then enter another catalytic cycle.

node_start IMe-CO2 (Precatalyst) node_cat IMe (Free Carbene) Active Catalyst node_start->node_cat Heat (-CO2) node_int1 Zwitterionic Intermediate node_cat->node_int1 + Epoxide node_int2 Carbonate Intermediate node_int1->node_int2 + CO2 node_int2->node_cat Catalyst Regeneration node_prod Cyclic Carbonate (Product) node_int2->node_prod reag_epoxide Epoxide reag_co2 CO2

Caption: Catalytic cycle for cyclic carbonate synthesis.

Experimental Protocol: Synthesis of Propylene Carbonate

This protocol is a representative procedure based on studies by He et al.[1]

  • Reactor Setup: To a 40 mL stainless steel autoclave, add the epoxide (e.g., propylene oxide, 50 mmol) and the 1,3-dimethylimidazolium-2-carboxylate catalyst (0.1-0.5 mol%) dissolved in a minimal amount of a suitable solvent like CH₂Cl₂ (2 mL).

  • Pressurization: Seal the autoclave and purge with N₂. Pressurize the reactor with CO₂ to the desired pressure (e.g., 2.0 MPa).

  • Reaction: Heat the reaction to the target temperature (e.g., 120 °C) and stir continuously for the specified duration (e.g., 24 h). Causality: The high temperature is required to generate a sufficient concentration of the active free carbene from the adduct.

  • Analysis: After cooling the reactor and venting the excess CO₂, the yield of the cyclic carbonate can be determined by ¹H NMR analysis of the crude reaction mixture.

B. Broader Synthetic Utility

The utility of the IMe-CO2 adduct extends beyond epoxide coupling:

  • NHC Transfer Agent: It is an excellent reagent for transferring the IMe ligand to transition metal complexes by releasing CO₂, providing a convenient route to various organometallic catalysts.[1][10]

  • CO₂ Transfer Agent: The adduct can act as a carboxylating agent for activated C-H bonds, transferring its CO₂ moiety to suitable substrates.[11]

  • Polymer-Supported Catalysis: The adduct can be incorporated into polymer backbones, creating recyclable organocatalysts that are easily separated from reaction mixtures, enhancing the sustainability of the process.[12][13]

Relevance for Drug Development Professionals

For scientists in the pharmaceutical industry, the IMe-CO2 adduct offers several distinct advantages:

  • Operational Simplicity: As a stable, weighable solid, it eliminates the need for gloveboxes or Schlenk techniques often required for handling free carbenes or other air-sensitive reagents. This simplifies process development and scale-up.

  • Metal-Free Catalysis: It facilitates a range of transformations under metal-free conditions. This is critically important in drug synthesis, where minimizing metal contamination in the final active pharmaceutical ingredient (API) is a stringent regulatory requirement.

  • Latent Reactivity: Its thermal latency allows for the formulation of stable, single-component mixtures that only become catalytically active upon heating. This provides excellent temporal control over reactions, which is beneficial for processes like polymerization or curing in the context of drug delivery systems or medical device fabrication.[5]

Conclusion and Outlook

1,3-Dimethylimidazolium-2-carboxylate is more than just a curiosity; it is a robust and highly practical chemical tool. By reversibly sequestering the potent 1,3-dimethylimidazol-2-ylidene carbene, it provides a bench-stable gateway to a wide array of catalytic transformations. Its proven efficacy in CO₂ utilization, organocatalysis, and as a ligand transfer agent underscores its importance. For researchers in both academic and industrial settings, particularly in drug development, this adduct represents a reliable and versatile reagent that simplifies complex chemistry and promotes the adoption of greener, metal-free synthetic methodologies. Future research will likely expand its catalytic scope and explore novel applications in materials science and the synthesis of complex molecular architectures.

References

  • He, L.-N., Yang, Z.-Z., & Han, B. (2008). CO2 Adducts of N-Heterocyclic Carbenes: Thermal Stability and Catalytic Activity toward the Coupling of CO2 with Epoxides. The Journal of Organic Chemistry, 73(20), 8039–8044. [Link]

  • He, L. N., Yang, Z. Z., & Han, B. (2008). CO2 adducts of N-heterocyclic carbenes: thermal stability and catalytic activity toward the coupling of CO2 with epoxides. The Journal of Organic Chemistry, 73(20), 8039–8044. [Link]

  • He, L.-N., Yang, Z.-Z., & Han, B. (2008). CO 2 Adducts of N -Heterocyclic Carbenes: Thermal Stability and Catalytic Activity toward the Coupling of CO 2 with Epoxides. The Journal of Organic Chemistry 73(20):8039-44. [Link]

  • Guerrero-Sanchez, C., et al. (2011). Poly(N-heterocyclic-carbene)s and their CO2 Adducts as Recyclable Polymer-Supported Organocatalysts for Benzoin Condensation and Transesterification Reactions. Macromolecules, 44(7), 1900–1908. [Link]

  • Kühn, F. E., et al. (2014). Simple Synthesis of 1,3‐Dialkylimidazole‐2‐chalcogenones (E=S, Se, Te) from NHC−CO2 Adducts. Chemistry – An Asian Journal, 9(6), 1602-1606. [Link]

  • Zhang, R., & Liu, Y. (2015). The Real Role of N-Heterocyclic Carbene in Reductive Functionalization of CO2: An Alternative Understanding from Density Functional Theory Study. Journal of the American Chemical Society, 137(2), 741–752. [Link]

  • Méndez-Vega, E., et al. (2017). Trapping CO2 by Adduct Formation with Nitrogen Heterocyclic Carbenes (NHCs): A Theoretical Study. Chemistry, 23(44), 10604–10609. [Link]

  • Guerrero-Sanchez, C., et al. (2011). Poly(N-heterocyclic-carbene)s and their CO2 Adducts as Recyclable Polymer-Supported Organocatalysts for Benzoin Condensation and Transesterification Reactions. ResearchGate. [Link]

  • Wang, H., et al. (2010). The Preparation and Application of N-Heterocyclic Carbene/CO2 Adducts. Progress in Chemistry, 22(2-3), 433-439. [Link]

  • Holbrey, J. D., et al. (2003). 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications, (1), 28–29. [Link]

  • Poater, A., et al. (2012). Kinetic and Thermodynamic Evaluation of the Reversible N-Heterocyclic Carbene−Isothiocyanate Coupling Reaction: Applications in Latent Catalysis. ResearchGate. [Link]

  • Aresta, M., et al. (2007). Utilisation of 1,3-dialkylimidazolium-2-carboxylates as CO 2-carriers in the presence of Na+ and K+: Application in the synthesis of carboxylates, monomethylcarbonate anions and halogen-free ionic liquids. ResearchGate. [Link]

  • Holbrey, J., et al. (2003). 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Queen's University Belfast Research Portal. [Link]

  • Holbrey, J. D., et al. (2003). 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications, 28-29. [Link]

  • Poater, A., et al. (2007). Thermodynamics of N-Heterocyclic Carbene Dimerization: The Balance of Sterics and Electronics. Organometallics, 26(18), 4567–4572. [Link]

  • Denning, D. M., & Falvey, D. E. (2014). Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate. ResearchGate. [Link]

  • Han, G., et al. (2011). Formation of a reversible, intramolecular main-group metal-CO2 adduct. Inorganic Chemistry, 50(22), 11288–11290. [Link]

  • Denning, D. M., & Falvey, D. E. (2014). Solvent-dependent decarboxylation of 1,3-dimethylimdazolium-2-carboxylate. The Journal of Organic Chemistry, 79(10), 4293–4299. [Link]

Sources

Exploratory

Electronic structure of imidazolium-based carbenes

An In-Depth Technical Guide to the Electronic Structure of Imidazolium-Based Carbenes For Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Simple Donor Ligand Since their isolation by Ardu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Structure of Imidazolium-Based Carbenes

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Simple Donor Ligand

Since their isolation by Arduengo in 1991, N-heterocyclic carbenes (NHCs), particularly those derived from imidazolium salts, have transitioned from chemical curiosities to indispensable tools in modern chemistry.[1][2] Their ubiquity as ligands in organometallic catalysis and as active components in medicinal chemistry stems from a unique and highly tunable electronic structure.[1][2][3][4] While often described simply as "strong σ-donors," this description belies a nuanced and fascinating electronic landscape that governs their stability, reactivity, and function. This guide provides a deep, mechanistically-grounded exploration of the electronic properties of imidazolium-based carbenes, moving beyond simple classification to explain the causality behind their behavior and provide validated protocols for their characterization.

The Electronic Core: Understanding Singlet State Stability

The reactivity of any carbene is fundamentally dictated by the electronic configuration at the divalent carbon atom. Unlike simple carbenes which often possess a triplet ground state, imidazolium-based NHCs are quintessential singlet carbenes. This stability is not accidental but a direct consequence of their unique heterocyclic framework.

The key to their stability lies in a large energy gap between the singlet and triplet states (ΔE_ST).[5][6][7][8] Several factors contribute to this:

  • Inductive and Mesomeric Effects: The two adjacent nitrogen atoms exert a powerful stabilizing influence. They withdraw electron density from the carbene carbon via the σ-framework (inductive effect), which stabilizes the filled σ-type lone pair orbital. Simultaneously, they donate electron density into the formally empty p_π-orbital on the carbene carbon (mesomeric effect), further increasing the energy gap.[3][9]

  • Aromaticity: Upon deprotonation of the precursor imidazolium salt, the resulting carbene retains the 6π-electron aromatic character of the ring.[10] This aromatic stabilization significantly favors the singlet state. Computational methods like the Nucleus-Independent Chemical Shift (NICS) confirm a high degree of aromaticity in these systems.[10] For instance, alkylation or protonation of a neutral imidazole to form the imidazolium cation enhances the ring's aromatic character, a change reflected in the equalization of C-N bond lengths.[10]

This inherent stability allows NHCs to be isolated, stored, and handled, a critical property that underpins their widespread use.

Caption: Electronic stabilization of a singlet imidazolium-based carbene.

Quantifying the Donor-Acceptor Profile

To rationally design catalysts or therapeutic agents, a quantitative understanding of the NHC's electronic properties is essential. The two primary characteristics are its ability to donate electron density (σ-donation) and its capacity to accept electron density (π-acceptance).

The Potent σ-Donating Ability

The filled, forward-pointing sp²-hybridized orbital on the carbene carbon is a powerful Lewis base, capable of forming exceptionally strong σ-bonds with metal centers and other electrophiles.[1][2] This strong donation is a hallmark of NHCs and is crucial for stabilizing high and low oxidation state metals, facilitating challenging catalytic steps like oxidative addition.[11]

The TEP is a widely accepted experimental metric for quantifying the net electron-donating ability of a ligand.[3][12] It leverages the fact that as a ligand donates more electron density to a metal center, the metal, in turn, increases its π-backdonation to co-ligands like carbon monoxide (CO). This increased backdonation populates the π* antibonding orbitals of CO, weakening the C-O bond and lowering its vibrational stretching frequency (ν_CO), which can be precisely measured by infrared (IR) spectroscopy. A lower ν_CO value signifies a more strongly donating ligand.[12]

Step-by-Step Methodology:

  • Synthesis of the Metal-Carbonyl Complex: A standard method involves reacting the imidazolium salt precursor with a rhodium(I) source like [Rh(CO)₂Cl]₂ in the presence of a mild base to generate the in situ carbene, which then coordinates to the metal.

  • Precursor Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the imidazolium salt (1.0 eq.) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a dry, degassed solvent like THF or acetonitrile.

  • Reaction: Add the rhodium precursor [Rh(CO)₂Cl]₂ (0.5 eq.) to the stirring suspension.

  • Monitoring: Stir the reaction at room temperature for 2-4 hours. The reaction can be monitored by TLC or by observing the color change.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove inorganic salts. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude [Rh(CO)₂(NHC)Cl] complex. The product can be further purified by recrystallization if necessary.

  • IR Spectroscopy: Prepare a dilute solution of the purified complex in a suitable IR-transparent solvent (e.g., dichloromethane).

  • Data Acquisition: Record the IR spectrum of the solution. Identify the symmetric and asymmetric ν_CO stretching frequencies, which typically appear in the 1950-2080 cm⁻¹ region.

  • TEP Calculation: The TEP is conventionally calculated from the A₁ carbonyl stretching frequency of the corresponding Ni(CO)₃L complex. However, for practical reasons, data from Rh(I) or Ir(I) complexes are often used and correlated to the original Tolman scale.[11][13] The ν_CO values themselves provide a direct relative comparison: the lower the frequency, the stronger the donor.

Caption: Experimental workflow for determining ligand donor strength via TEP.

The Nuanced π-Accepting Ability

While the σ-donor character of NHCs is undisputed, their role as π-acceptors is more complex. The formally empty p_π-orbital on the carbene carbon can, in principle, accept electron density from a metal's d-orbitals (π-backdonation).[1][2] The extent of this interaction is a subject of ongoing research and depends heavily on the NHC's structure. Computational studies, such as Charge Decomposition Analysis (CDA), suggest that while σ-donation is the dominant interaction, π-backdonation can contribute ~10-20% to the overall bonding, particularly with electron-rich metals.[1][2][14]

A powerful experimental technique to probe the π-acidity of an NHC involves the preparation of its corresponding selenourea adduct.[15] The NHC reacts with elemental selenium to form a C=Se double bond. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to the electronic environment. A more π-accepting (more Lewis acidic) NHC will deshield the selenium nucleus, resulting in a downfield shift (a higher δ(⁷⁷Se) value) in the ⁷⁷Se NMR spectrum.[16]

Step-by-Step Methodology:

  • Carbene Generation: In a glovebox or under an inert atmosphere, generate the free carbene. This is typically done by deprotonating the corresponding imidazolium salt (1.0 eq.) with a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq.) in a dry solvent such as THF at 0°C or room temperature.

  • Adduct Formation: To the solution of the free carbene, add elemental gray selenium powder (1.1 eq.).

  • Reaction: Allow the mixture to stir at room temperature. The reaction is often rapid and can be monitored by the consumption of the black selenium powder.

  • Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting selenourea can be purified by washing with a non-polar solvent (e.g., pentane or hexane) to remove any unreacted starting materials or by recrystallization.

  • NMR Analysis: Dissolve the purified selenourea in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈, or DMSO-d₆). It is crucial to be consistent with the solvent, as ⁷⁷Se chemical shifts can be solvent-dependent.[16][17]

  • Data Acquisition: Acquire the proton-decoupled ⁷⁷Se NMR spectrum. The chemical shift provides a direct measure of the NHC's π-accepting character.

NHC Type Typical TEP (ν_CO, cm⁻¹) Typical ⁷⁷Se Shift (δ, ppm) Electronic Character
Unsaturated (e.g., IMes) ~2051~27 (in CDCl₃)[16]Very strong σ-donor, weak π-acceptor
Saturated (e.g., SIMes) ~2050Higher than unsaturatedStronger σ-donor, better π-acceptor[14][18]
Electron-Withdrawing >2055HigherWeaker σ-donor, stronger π-acceptor

Table 1: Comparison of electronic parameters for different classes of imidazolium-based NHCs. Data compiled from various sources.[11][16]

Structural Tuning of Electronic Properties

A key advantage of NHCs is the ability to systematically modify their structure to fine-tune their electronic properties for a specific application.

  • Backbone Saturation: The choice between an unsaturated (imidazol-2-ylidene) and a saturated (imidazolidin-2-ylidene) backbone has significant electronic consequences. Saturated NHCs lack the aromatic π-system of their unsaturated counterparts. This generally makes them stronger σ-donors and, contrary to initial assumptions, often better π-acceptors, as the carbene's p_π orbital does not participate in the ring's aromatic system.[14][18][19][20] This enhanced π-acidity has been observed to influence the reactivity of catalysts like Grubbs' olefin metathesis systems.[18][19]

  • N-Substituents: The steric and electronic nature of the substituents on the nitrogen atoms (the "wingtips") provides a powerful handle for modulation.[21] Bulky groups like mesityl or 2,6-diisopropylphenyl are often used to provide kinetic stability to the metal center. Electron-withdrawing groups on these aryl rings can decrease the NHC's σ-donating strength, while electron-donating groups enhance it.[22][23]

  • Backbone Functionalization: Placing substituents directly on the C4 and C5 positions of the imidazole ring can also dramatically alter the electronics, providing another avenue for precise tuning.[16][17]

Caption: Orbital interactions in a transition metal-NHC bond.

Impact on Catalysis and Drug Development

The detailed electronic structure of imidazolium-based carbenes directly translates into their performance in real-world applications.

  • In Catalysis: The exceptional σ-donation of NHCs leads to robust, thermally stable metal complexes. In reactions like olefin metathesis, the strong M-NHC bond prevents ligand dissociation, leading to more stable and long-lived catalysts.[18] The balance of σ-donation and π-acceptance can influence the lability of other ligands, directly impacting catalyst initiation rates and overall efficiency.[18][19]

  • In Drug Development: Metal-NHC complexes, particularly of silver, gold, and ruthenium, have shown significant promise as antimicrobial and anticancer agents.[1][2][4] The strength and stability of the metal-carbene bond, a direct result of the NHC's electronic properties, is paramount. This stability prevents the premature release of the metal ion, allowing the complex to reach its biological target intact. The lipophilicity of the NHC, controlled by the N-substituents, is also critical for membrane transport and bioavailability.[4]

Conclusion

The electronic structure of imidazolium-based carbenes is a rich and tunable landscape. A thorough understanding of the interplay between σ-donation, π-acceptance, and aromaticity is critical for any researcher seeking to exploit these remarkable molecules. By moving beyond qualitative descriptions and employing quantitative experimental and computational techniques, scientists can rationally design next-generation NHC-based systems for catalysis, materials science, and medicine.

References

  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. [Link]

  • Electronic structure trends in N-heterocyclic carbenes (NHCs) with varying number of nitrogen atoms and NHC-transition-metal bond properties. PubMed. [Link]

  • Remote Steric and Electronic Effects of N-Heterocyclic Carbene Ligands on Alkene Reactivity and Regioselectivity toward Hydrocupration Reactions. ACS Publications. [Link]

  • Steric Properties of N‐Heterocyclic Carbenes affect the Performance of Electronic Probes. Wiley Online Library. [Link]

  • Assessment of Steric and Electronic Effects of N-Heterocyclic Carbenes in Grubbs Olefin Metathesis Using Molecular Electrostatic Potential. ACS Publications. [Link]

  • Electronic Structure Trends in N‐Heterocyclic Carbenes (NHCs) with Varying Number of Nitrogen Atoms and NHC Transition‐Metal Bond Properties. Sci-Hub. [Link]

  • Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. ACS Publications. [Link]

  • The Medicinal Applications of Imidazolium Carbene Metal Complexes. PMC. [Link]

  • Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study. MDPI. [Link]

  • N‐Heterocyclic Carbenes: A Benchmark Study on their Singlet–Triplet Energy Gap as a Critical Molecular Descriptor. Scilit. [Link]

  • Steric and Electronic Effects in the Dimerization of Wanzlick Carbenes: The Alkyl Effect. ResearchGate. [Link]

  • Structure and Reactivity of “Unusual” N-Heterocyclic Carbene (NHC) Palladium Complexes Synthesized from Imidazolium Salts. ACS Publications. [Link]

  • Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis. IntechOpen. [Link]

  • Electronic Structure Trends in N-Heterocyclic Carbenes (NHCs) with Varying Number of Nitrogen Atoms and NHC-Transition-Metal Bond Properties. ResearchGate. [Link]

  • The divergent effects of strong NHC donation in catalysis. RSC Publishing. [Link]

  • A computational journey from electronic structure to reactivity : NHC-derived borenium catalysts as test case. ResearchGate. [Link]

  • Electronic Properties of N-Heterocyclic Carbene (NHC) Ligands: Synthetic, Structural, and Spectroscopic Studies of (NHC)Platinum(II) Complexes. ACS Publications. [Link]

  • Quantifying the Donor−Acceptor Properties of Phosphine and N-Heterocyclic Carbene Ligands in Grubbs' Catalysts Using a Modified EDA Procedure Based on Orbital Deletion. ACS Publications. [Link]

  • N-Heterocyclic Carbenes. Wiley-VCH. [Link]

  • N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. PMC. [Link]

  • (A) Ground-state electronic structure of imidazol-2-ylidenes with... ResearchGate. [Link]

  • Singlet–Triplet Gap in Covalently and Weakly Bound Carbenes: Studying the Dependence on the Exchange–Correlation Functional. NIH. [Link]

  • A Combined Experimental and Theoretical Study Examining the Binding of N-Heterocyclic Carbenes (NHC) to the CpRuCl (Cp = η5-C5Me5) Moiety: Insight into Stereoelectronic Differences between Unsaturated and Saturated NHC Ligands. ACS Publications. [Link]

  • Anionic N-Heterocyclic Carbenes from Mesoionic Imidazolium-4-pyrrolides: The Influence of Substituents, Solvents, and Charge on their 77Se NMR Chemical Shifts. ACS Publications. [Link]

  • Anionic N-Heterocyclic Carbenes from Mesoionic Imidazolium-4-pyrrolides: The Influence of Substituents, Solvents, and Charge on their 77Se NMR Chemical Shifts. NIH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 1,3-Dimethylimidazolium-2-carboxylate as a Versatile N-Heterocyclic Carbene Organocatalyst

Introduction: A Stable Gateway to N-Heterocyclic Carbene Catalysis N-Heterocyclic Carbenes (NHCs) have emerged as exceptionally powerful organocatalysts, enabling a vast array of chemical transformations through unique r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Stable Gateway to N-Heterocyclic Carbene Catalysis

N-Heterocyclic Carbenes (NHCs) have emerged as exceptionally powerful organocatalysts, enabling a vast array of chemical transformations through unique reactivity modes like Umpolung (polarity reversal).[1][2] Despite their utility, free NHCs are often highly reactive, requiring inert conditions for their generation and handling. 1,3-Dimethylimidazolium-2-carboxylate (DMImC) provides an elegant solution to this challenge. It is a stable, crystalline, and easy-to-handle zwitterionic solid that serves as a protected form, or "precatalyst," of the potent NHC, 1,3-dimethylimidazolylidene (IMes).[3][4][5]

Structurally, DMImC is a CO₂ adduct of the carbene.[6][7] The catalytic activity is unlocked through a controlled, often thermal, decarboxylation step that releases the free NHC in situ.[5][8] This latent nature allows for the formulation of air- and moisture-stable catalytic systems that become active only under specific reaction conditions, offering significant practical advantages in a research and development setting.

This guide provides an in-depth exploration of DMImC, from its fundamental activation mechanism to detailed, field-proven protocols for key synthetic applications.

Catalyst Profile: Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity of the precatalyst.

PropertyValueSource(s)
IUPAC Name 1,3-dimethylimidazol-1-ium-2-carboxylate[9]
CAS Number 536755-29-0[9]
Molecular Formula C₆H₈N₂O₂[9]
Molecular Weight 140.14 g/mol [9]
Appearance White to light-yellow solid/powder
Melting Point 221-225 °C
Storage Store at 2-8°C under a dry atmosphere
Safety Causes serious eye damage (GHS05)[9]

Expert Insight: While generally stable, the stability of DMImC is highly dependent on the solvent system. It is stable in either pure water or pure acetonitrile but undergoes rapid decarboxylation in mixtures of the two.[10][11] This is because water in low concentrations can act as a proton source to trap the generated carbene, shifting the equilibrium away from the stable carboxylate form.[11] This solvent-dependent behavior can be exploited for controlled catalyst activation.

The Core Mechanism: In-Situ Generation of the Active Carbene

The utility of 1,3-Dimethylimidazolium-2-carboxylate hinges on its ability to release the active NHC catalyst, 1,3-dimethylimidazolylidene, through a reversible decarboxylation reaction. This process is typically initiated by heat. The steric and electronic properties of the imidazolium ring influence the temperature required for efficient CO₂ release.[8]

G Precatalyst 1,3-Dimethylimidazolium-2-carboxylate (Stable Precatalyst) NHC 1,3-Dimethylimidazolylidene (Active NHC Catalyst) Precatalyst->NHC Heat (Δ) -CO₂ CO2 CO₂ Intermediate Catalytic Intermediate (e.g., Breslow Intermediate) NHC->Intermediate + Substrate Substrate Substrate (e.g., Aldehyde) Product Product Intermediate->NHC Catalyst Regeneration Intermediate->Product Reaction Cascade

General workflow for NHC generation and catalysis.

Application I: The Benzoin Condensation

The benzoin condensation, the dimerization of two aldehydes to form an α-hydroxy ketone, is a hallmark reaction of NHC catalysis.[12] The NHC acts as an acyl anion equivalent catalyst, reversing the normal electrophilic reactivity of the aldehyde's carbonyl carbon.[2]

Catalytic Cycle

The mechanism proceeds via the formation of the key "Breslow intermediate," a nucleophilic species that attacks a second aldehyde molecule.[12]

G NHC NHC Breslow Breslow Intermediate NHC->Breslow + Aldehyde 1 Ald1 RCHO (Aldehyde 1) Adduct Tetrahedral Adduct Breslow->Adduct + Aldehyde 2 Ald2 RCHO (Aldehyde 2) Adduct->NHC Product Benzoin Product Adduct->Product Proton Transfer & Catalyst Release

Catalytic cycle for the NHC-mediated Benzoin Condensation.
Protocol: Synthesis of Benzoin from Benzaldehyde

This protocol is adapted from general procedures for NHC-catalyzed benzoin condensations and is suitable for DMImC.[13][14]

Materials:

  • 1,3-Dimethylimidazolium-2-carboxylate (DMImC) (140.14 g/mol )

  • Benzaldehyde (106.12 g/mol , freshly distilled to remove benzoic acid)

  • Potassium tert-butoxide (KOtBu) (112.21 g/mol )

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aq. NH₄Cl solution

Procedure:

  • Catalyst Generation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1,3-Dimethylimidazolium-2-carboxylate (70 mg, 0.5 mmol, 10 mol%).

  • Add 5 mL of anhydrous THF. Heat the suspension to 65-70 °C to facilitate decarboxylation and generation of the free NHC. This step is crucial as it activates the precatalyst.

  • Causality Note: While some NHC precursors require a strong base for in-situ generation from an imidazolium salt, DMImC generates the neutral carbene via thermal decarboxylation. A base like KOtBu is still required in the catalytic cycle to facilitate proton transfers, but its primary role here is not deprotonation of the imidazolium ring itself.[14]

  • After 15-20 minutes of heating, add potassium tert-butoxide (56 mg, 0.5 mmol, 10 mol%) to the flask.

  • Reaction: Add freshly distilled benzaldehyde (0.51 mL, 5.0 mmol, 1.0 equiv) to the reaction mixture dropwise.

  • Stir the reaction at 70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. c. Extract the mixture with ethyl acetate (3 x 15 mL). d. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄. e. Filter the solution and concentrate the solvent under reduced pressure. f. Purify the crude product by flash column chromatography (e.g., 10:1 Hexanes:Ethyl Acetate) to yield pure benzoin.

Expected Results

Yields for the benzoin condensation are typically high for aromatic aldehydes.

Aldehyde SubstrateProductTypical YieldReference(s)
BenzaldehydeBenzoin85-95%[14][15]
4-Chlorobenzaldehyde4,4'-Dichlorobenzoin80-90%[13]
4-Methylbenzaldehyde4,4'-Dimethylbenzoin88-97%[13]
2-FuraldehydeFuroin>95%[14]

Application II: Hydrolysis of Cyclic Carbonates

DMImC has proven to be a highly effective and recyclable catalyst for the green synthesis of vicinal diols via the hydrolysis of cyclic carbonates. This process is atom-economical and avoids the use of harsh reagents.[16]

Catalytic Cycle

The NHC, generated from DMImC, acts as a nucleophilic catalyst, attacking the carbonyl of the cyclic carbonate to initiate ring-opening. Subsequent hydrolysis releases the diol and regenerates the catalyst via its CO₂ adduct form.

G DMImC DMImC (Precatalyst) NHC Active NHC DMImC->NHC Heat (Δ) -CO₂ Adduct NHC-Carbonate Adduct NHC->Adduct Nucleophilic Attack EC Ethylene Carbonate Intermediate Ring-Opened Intermediate Adduct->Intermediate Ring Opening H2O H₂O Intermediate->DMImC Catalyst Regeneration Product Ethylene Glycol (Product) Intermediate->Product + H₂O (Hydrolysis)

Proposed workflow for the hydrolysis of ethylene carbonate.
Protocol: Synthesis of Ethylene Glycol from Ethylene Carbonate

This protocol is based directly on the highly efficient procedure reported by Zhang et al.[16]

Materials:

  • 1,3-Dimethylimidazolium-2-carboxylate (DMImC)

  • Ethylene carbonate (EC)

  • Deionized water

Procedure:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a condenser, thermometer, and magnetic stirrer, add ethylene carbonate (44.0 g, 0.5 mol), deionized water (18.0 g, 1.0 mol), and 1,3-dimethylimidazolium-2-carboxylate (0.35 g, 2.5 mmol, 0.5 mol%).

  • Causality Note: The molar ratio of water to carbonate is critical. A 2:1 ratio of water to ethylene carbonate was found to be optimal for achieving high conversion and selectivity.[16]

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) or NMR spectroscopy.

  • The reaction typically reaches >99% conversion with >99% selectivity for ethylene glycol within 2 hours.[16]

  • Product Isolation & Catalyst Recycling: a. After the reaction is complete, the product mixture can be purified by distillation under reduced pressure to isolate the ethylene glycol. b. The catalyst (DMImC) remains in the residue and can be reused for subsequent batches by adding fresh reactants. The catalyst was shown to be reusable for over six cycles without significant loss of activity.[16]

Performance Data

DMImC demonstrates exceptional performance in this transformation.

ParameterValueSource
Catalyst Loading 0.5 mol%[16]
Temperature 100 °C[16]
Time 2 h[16]
EC Conversion >99%[16]
Ethylene Glycol Selectivity >99%[16]
Space-Time Yield 1086 h⁻¹[16]
Catalyst Reusability >6 cycles[16]

Further Applications: A Glimpse into Broader Utility

The utility of DMImC extends beyond these examples, highlighting its versatility.

  • Polymer Depolymerization: It serves as an effective organocatalyst for the glycolysis of waste polyethylene terephthalate (PET), breaking it down into valuable monomers like bis(2-hydroxyethyl) terephthalate (BHET).[10][17] This application is of significant interest in chemical recycling and sustainable chemistry.

  • Ring-Opening Polymerization (ROP): As a thermally latent initiator, DMImC can be used for the anionic ring-opening polymerization of monomers like ε-caprolactam to produce Polyamide 6 (Nylon 6).[10] The catalysis can be further enhanced by the addition of Lewis acids.[10]

  • CO₂ Transfer Reactions: The reversible nature of the NHC-CO₂ adduct allows DMImC and its analogs to act as CO₂ transfer agents for the carboxylation of various organic substrates.[17][18]

References

  • N-Heterocyclic carbene (NHC) organocatalysis: from fundamentals to frontiers. Chemical Society Reviews. [1][2]

  • Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews. [19]

  • 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Queen's University Belfast Research Portal. [3]

  • N-Heterocyclic carbene (NHC) organocatalysis: from fundamentals to frontiers. ResearchGate. [2]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews.

  • N‑Heterocyclic carbene organocatalysis : activation modes and typical reactive intermediates. Nanyang Technological University Institutional Repository. [12]

  • 1,3-Dimethylimidazolium-2-carboxylate : the unexpected synthesis of an ionic liquid precursor and carbene-CO 2 adduct. Chemical Communications. [4]

  • 1,3-Dimethylimidazolium-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbonates. Green Chemistry. [16]

  • Proposed mechanism for synthesis of 1,3-dimethylimidazolium-2-carboxylate (76) from 1-methylimidazole and dimethylcarbonate. ResearchGate.

  • 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. PubMed. [6]

  • Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society. [5]

  • Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate. ResearchGate. [10]

  • Utilisation of 1,3-dialkylimidazolium-2-carboxylates as CO 2-carriers in the presence of Na+ and K+: Application in the synthesis of carboxylates, monomethylcarbonate anions and halogen-free ionic liquids. ResearchGate. [17]

  • 1,3-Dimethylimidazolium-2-carboxylate. Chem-Impex.

  • Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO 2. ResearchGate. [18]

  • Solvent-dependent decarboxylation of 1,3-dimethylimdazolium-2-carboxylate. PubMed. [11]

  • 1,3-Dimethylimidazolium-2-carboxylate technical grade, = 80 536755-29-0. Sigma-Aldrich.

  • 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications. [7]

  • Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia. [13]

  • Benzoin condensation in 1,3-dialkylimidazolium ionic liquids via electrochemical generation of N-heterocyclic carbene. ResearchGate. [15]

  • Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. ResearchGate. [14]

  • 1,3-Dimethylimidazolium-2-carboxylate. PubChem. [9]

  • Benzoin Condensation. ResearchGate.

  • Benzoin Condensation. YouTube.

  • Synthesis of dimethyl carbonate catalyzed by carboxylic functionalized imidazolium salt via transesterification reaction. Catalysis Science & Technology.

  • DMI™ (1,3-Dimethyl-2-imidazolidinone). Mitsui Chemicals Europe.

  • 1,3-Dimethylimidazolium-2-carboxylate. Tokyo Chemical Industry Co., Ltd.

  • A Systematic Investigation of Factors Influencing the Decarboxylation of Imidazolium Carboxylates. The Journal of Organic Chemistry. [8]

  • Competition between base-catalyzed transesterification and carboxylate elimination in esters: Towards the development of mild PET alkaline glycolysis and methanolysis strategies. American Chemical Society.

  • Methyl esterification of carboxylic acids with dimethyl carbonate promoted by K2CO3/tetrabutylammonium chloride. ResearchGate.

Sources

Application

Application Notes and Protocols for 1,3-Dimethylimidazolium-2-carboxylate in CO₂ Capture and Storage

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,3-dimethylimidazolium-2-carboxylate for carbon dioxide (CO₂) capture...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,3-dimethylimidazolium-2-carboxylate for carbon dioxide (CO₂) capture and storage. This document outlines the synthesis, mechanism of action, experimental protocols for CO₂ capture and regeneration, and analytical characterization of this promising N-heterocyclic carbene-CO₂ adduct.

Introduction: A Novel Approach to Carbon Capture

The escalating concentration of atmospheric CO₂ is a pressing global concern, necessitating the development of efficient and sustainable carbon capture and storage (CCS) technologies. Traditional amine-based solvents for CO₂ capture suffer from drawbacks such as high energy consumption for regeneration, volatility, and corrosiveness.[1] Ionic liquids (ILs) have emerged as a promising alternative due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[2][3]

Among the various classes of ILs, those that can chemically bind CO₂ offer high capture capacities, particularly at low partial pressures.[2] 1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic compound that can be considered a CO₂ adduct of the N-heterocyclic carbene (NHC), 1,3-dimethylimidazol-2-ylidene.[4][5] This molecule acts as a "CO₂ carrier," capable of capturing CO₂ and releasing it under specific conditions, making it a compelling candidate for CCS applications.[6] This guide provides the foundational knowledge and detailed protocols to effectively utilize 1,3-dimethylimidazolium-2-carboxylate in a research setting.

Mechanism of CO₂ Capture and Release

The CO₂ capture and release process using 1,3-dimethylimidazolium-2-carboxylate is a reversible chemical reaction. The core of this process lies in the equilibrium between the N-heterocyclic carbene (NHC) and its CO₂ adduct.

dot

Caption: Reversible CO₂ capture and release mechanism.

The capture of CO₂ occurs through the nucleophilic attack of the carbene carbon of 1,3-dimethylimidazol-2-ylidene on the electrophilic carbon of the CO₂ molecule, forming the stable 1,3-dimethylimidazolium-2-carboxylate adduct.[7] The regeneration of the NHC and the release of CO₂ can be achieved by applying heat or reducing the pressure, which shifts the equilibrium back towards the reactants.[8] This reversible nature is the cornerstone of its application in a cyclic capture-release process.

Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

There are two primary routes for the synthesis of 1,3-dimethylimidazolium-2-carboxylate. The choice of method may depend on the available starting materials and equipment.

Method A: From 1-Methylimidazole and Dimethyl Carbonate

This method involves the direct N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate.[4][5]

Protocol:

  • Reaction Setup: In a high-pressure stainless-steel autoclave equipped with a magnetic stirrer, add 1-methylimidazole and a molar excess of dimethyl carbonate.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to 150-200°C for 24-48 hours. The pressure will increase due to the vapor pressure of the reactants at elevated temperatures.

  • Work-up: After cooling the reactor to room temperature, vent any excess pressure. The product, 1,3-dimethylimidazolium-2-carboxylate, will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with a suitable solvent like diethyl ether or acetone to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum.

Method B: Carboxylation of 1,3-Dimethylimidazolium Chloride

This method utilizes a pre-formed imidazolium salt and carboxylates it using CO₂ and a base.[9]

Protocol:

  • Reaction Setup: In a high-pressure reactor, add 1,3-dimethylimidazolium chloride, sodium carbonate (Na₂CO₃), and a suitable solvent if necessary.

  • Reaction Conditions: Pressurize the reactor with CO₂ to 5 MPa and heat to 110-135°C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling and depressurizing the reactor, the solid product will be mixed with sodium chloride.

  • Purification: Extract the product with a suitable solvent in which 1,3-dimethylimidazolium-2-carboxylate is soluble but sodium chloride is not. Subsequently, remove the solvent under reduced pressure.

  • Drying: Dry the final product under vacuum.

Experimental Protocol for CO₂ Capture

This protocol describes a typical gravimetric method for measuring the CO₂ absorption capacity of 1,3-dimethylimidazolium-2-carboxylate.[10]

dot

Caption: Experimental workflow for CO₂ capture analysis.

Materials and Equipment:

  • 1,3-Dimethylimidazolium-2-carboxylate

  • Thermogravimetric Analyzer (TGA)

  • High-purity CO₂ and inert gas (N₂ or Ar) cylinders with mass flow controllers

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of freshly prepared 1,3-dimethylimidazolium-2-carboxylate into a TGA crucible.

  • TGA Setup: Place the crucible in the TGA furnace.

  • Initial Purge: Purge the TGA with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to establish a stable baseline.

  • Temperature Equilibration: Heat the sample to the desired absorption temperature (e.g., 25-50°C) under the inert atmosphere and allow the weight to stabilize.

  • CO₂ Introduction: Switch the gas flow from the inert gas to CO₂ at the same flow rate.

  • Data Collection: Record the weight of the sample as a function of time until it becomes constant, indicating that CO₂ saturation has been reached.

  • Calculation of Absorption Capacity: The CO₂ absorption capacity is calculated as the mole of CO₂ absorbed per mole of the compound.

Experimental Protocol for Regeneration

This protocol outlines the thermal regeneration of 1,3-dimethylimidazolium-2-carboxylate after CO₂ capture, which can also be performed in a TGA.

Protocol:

  • Sample State: Use the CO₂-saturated sample from the capture experiment.

  • Regeneration Conditions: While maintaining an inert gas flow, heat the sample to a temperature range of 80-120°C. The optimal temperature should be determined experimentally to ensure efficient CO₂ release without thermal degradation of the compound.

  • Data Collection: Monitor the weight loss of the sample over time. The weight will decrease as CO₂ is released. Continue heating until the weight stabilizes, indicating complete regeneration.

  • Cyclic Performance: The capture and regeneration steps can be repeated multiple times to evaluate the cyclic stability and performance of the material.

Analytical Characterization

Spectroscopic methods are crucial for confirming the synthesis of 1,3-dimethylimidazolium-2-carboxylate and for monitoring the CO₂ capture and release process.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • 1,3-Dimethylimidazolium-2-carboxylate: The spectrum should show a characteristic strong absorption band for the carboxylate group (COO⁻) around 1640-1680 cm⁻¹.

  • After CO₂ Release (Regenerated NHC): The disappearance of the carboxylate peak and the potential appearance of peaks associated with the regenerated carbene (though carbenes are highly reactive and may not be directly observable under standard conditions).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The most informative technique for observing the CO₂ adduct. The carbon of the carboxylate group in 1,3-dimethylimidazolium-2-carboxylate will appear as a distinct peak in the ¹³C NMR spectrum, typically around 155-160 ppm. Upon release of ¹³CO₂, this peak will disappear.[11][12]

Data Presentation

Table 1: Physicochemical Properties of 1,3-Dimethylimidazolium-2-carboxylate

PropertyValue
Molecular FormulaC₆H₈N₂O₂
Molecular Weight140.14 g/mol
AppearanceWhite to off-white solid
Melting Point221-225 °C

Table 2: Representative CO₂ Absorption Data

Temperature (°C)Pressure (bar)Absorption Capacity (mol CO₂/mol compound)
251To be determined experimentally
501To be determined experimentally
2510To be determined experimentally

Safety Precautions

1,3-Dimethylimidazolium-2-carboxylate is classified as a substance that can cause serious eye damage.[8] Appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, must be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

  • Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration. PMC - NIH. [Link]

  • (PDF) CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. [Link]

  • Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO 2. Request PDF - ResearchGate. [Link]

  • Determination of Absorption Rate and Capacity of CO2 in Ionic Liquids at Atmospheric Pressure by Thermogravimetric Analysis. American Chemical Society. [Link]

  • 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications (RSC Publishing). [Link]

  • 1,3-Dimethylimidazolium-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbonates. Green Chemistry (RSC Publishing). [Link]

  • 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. PubMed. [Link]

  • Utilisation of 1,3-dialkylimidazolium-2-carboxylates as CO 2-carriers in the presence of Na+ and K+: Application in the synthesis of carboxylates, monomethylcarbonate anions and halogen-free ionic liquids. Request PDF - ResearchGate. [Link]

  • Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration. ResearchGate. [Link]

  • The promise of N-heterocyclic carbenes to capture and valorize carbon dioxide. [Link]

  • Solid-state covalent capture of CO2 by using N-heterocyclic carbenes. PubMed. [Link]

  • Recent advances in carbon dioxide capture, fixation, and activation by using N-heterocyclic carbenes. PubMed. [Link]

  • Using Ionic Liquids to Improve CO2 Capture. MDPI. [Link]

  • Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate. Request PDF - ResearchGate. [Link]

  • Insights into Carbon Dioxide Capture: Exploring Redox-Active Molecules and N-Heterocyclic Carbenes. eScholarship.org. [Link]

  • (PDF) CO2 Desorption Performance from Imidazolium Ionic Liquids by Membrane Vacuum Regeneration Technology. ResearchGate. [Link]

  • Capture of Carbon Dioxide with N-Heterocyclic Carbenes. ChemistryViews. [Link]

  • (a) Carboxylation of 1,3-dialkylimidazolium chlorides with Na2CO3/CO2;... ResearchGate. [Link]

  • Highly Efficient Absorption of CO2 by Protic Ionic Liquids-Amine Blends at High Temperatures. ACS Omega - ACS Publications. [Link]

  • Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts. Request PDF. [Link]

  • (PDF) CO2 Capture Using Ionic Liquids. ResearchGate. [Link]

  • State-of-the-Art of CO2 Capture with Ionic Liquids. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • CO2 Capture with Ionic Liquids. YouTube. [Link]

  • CO2 Desorption Performance from Imidazolium Ionic Liquids by Membrane Vacuum Regeneration Technology. MDPI. [Link]

  • Encapsulation of functional solvents for improved thermal stability in CO2 capture applications. ChemRxiv. [Link]

  • CO2 Desorption Performance from Imidazolium Ionic Liquids by Membrane Vacuum Regeneration Technology. PubMed. [Link]

  • Solvent-dependent decarboxylation of 1,3-dimethylimdazolium-2-carboxylate. PubMed. [Link]

  • Figure 2. 13 C NMR of the reaction of 13 C-labeled CO2 with... ResearchGate. [Link]

  • Dynamic metabolic imaging of copolarized [2-13 C]pyruvate and [1,4-13 C2 ]fumarate using 3D-spiral CSI with alternate spectral band excitation. PubMed. [Link]

Sources

Method

The CO₂ Carrier: A Technical Guide to Carboxylation Reactions Using 1,3-Dimethylimidazolium-2-carboxylate

Introduction: A Stable N-Heterocyclic Carbene-CO₂ Adduct for Efficient Carboxylation In the realm of synthetic chemistry, the incorporation of a carboxyl group (-COOH) into organic molecules is a fundamental transformati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Stable N-Heterocyclic Carbene-CO₂ Adduct for Efficient Carboxylation

In the realm of synthetic chemistry, the incorporation of a carboxyl group (-COOH) into organic molecules is a fundamental transformation, pivotal for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Traditional carboxylation methods often rely on organometallic reagents or harsh reaction conditions. 1,3-Dimethylimidazolium-2-carboxylate has emerged as a versatile and user-friendly reagent for carboxylation reactions. This zwitterionic compound is a stable, solid N-heterocyclic carbene (NHC)-carbon dioxide adduct. Its stability in air and at room temperature, coupled with its ability to act as a potent CO₂ carrier, makes it an attractive alternative for researchers seeking milder and more efficient carboxylation protocols.

This technical guide provides an in-depth exploration of 1,3-dimethylimidazolium-2-carboxylate, detailing its synthesis, mechanism of action, and providing explicit protocols for its application in the carboxylation of various organic substrates.

Reagent Profile and Handling

Before delving into the application protocols, it is essential to understand the key characteristics of 1,3-dimethylimidazolium-2-carboxylate.

PropertyValueReference
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance White to off-white solid
Melting Point 221-225 °C
Storage 2-8°C, under inert atmosphere

Safety and Handling: 1,3-Dimethylimidazolium-2-carboxylate is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Mechanism of Action: The In-Situ Generation of a Nucleophilic Carbene

The efficacy of 1,3-dimethylimidazolium-2-carboxylate as a carboxylating agent stems from its ability to exist in equilibrium with its corresponding N-heterocyclic carbene (NHC), 1,3-dimethylimidazolylidene, and carbon dioxide. This equilibrium is solvent and temperature-dependent. In the presence of a suitable substrate, the highly nucleophilic NHC is generated in-situ, which then facilitates the carboxylation reaction.

The general mechanism can be conceptualized in the following workflow:

Carboxylation Mechanism Reagent 1,3-Dimethylimidazolium-2-carboxylate NHC_CO2 1,3-Dimethylimidazolylidene (NHC) + CO₂ Reagent->NHC_CO2 Decarboxylation Substrate Substrate (e.g., R-H) Activated_Substrate Activated Substrate (e.g., R⁻) Substrate->Activated_Substrate Deprotonation by NHC Product Carboxylated Product (R-COOH) Activated_Substrate->Product Nucleophilic attack on CO₂ Reagent_Regen 1,3-Dimethylimidazolium-2-carboxylate (regenerated)

Caption: General workflow of NHC-mediated carboxylation.

This process avoids the need to handle the often unstable and highly reactive free NHC directly, providing a significant practical advantage.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

A reliable supply of the carboxylating agent is paramount. This protocol outlines a common method for its synthesis from 1-methylimidazole and dimethyl carbonate.

Materials:

  • 1-Methylimidazole

  • Dimethyl carbonate (DMC)

  • High-pressure autoclave reactor

  • Acetone (for washing)

Procedure:

  • In a high-pressure autoclave, combine 1-methylimidazole and dimethyl carbonate in a 1:1.2 molar ratio.

  • Seal the reactor and heat the mixture to 130-140 °C.

  • Maintain the temperature and stir the reaction mixture for 24-48 hours.

  • After the reaction is complete, cool the reactor to room temperature.

  • The solid product, 1,3-dimethylimidazolium-2-carboxylate, will have precipitated. Collect the solid by filtration.

  • Wash the collected solid with acetone to remove any unreacted starting materials and byproducts.

  • Dry the purified product under vacuum to a constant weight. A white to off-white solid should be obtained. The yield is typically good.

Protocol 2: Carboxylation of Active Methylene Compounds

This protocol provides a general procedure for the carboxylation of substrates containing an acidic C-H bond, such as β-keto esters or ketones.

Materials:

  • 1,3-Dimethylimidazolium-2-carboxylate

  • Active methylene compound (e.g., benzoylacetone, acetophenone)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dry, inert atmosphere-equipped glassware (e.g., Schlenk flask)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add 1,3-dimethylimidazolium-2-carboxylate (1.1 mmol) and anhydrous DMSO (5 mL). Stir until the solid is fully dissolved.

  • Add the active methylene compound (1.0 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from 12 to 24 hours depending on the substrate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to a pH of 2-3 by the dropwise addition of 1 M HCl.

  • Extract the product into ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired carboxylated product.

Substrate Scope and Typical Yields:

SubstrateProductTypical Yield (%)
BenzoylacetoneBenzoylacetic acid~90%
AcetophenoneBenzoylacetic acid~85%
Cyclohexanone2-Oxocyclohexane-1-carboxylic acidModerate
Benzyl cyanideα-Cyanophenylacetic acidModerate to Good

Yields are approximate and can vary based on reaction scale and purification efficiency.

Protocol 3: Carboxylation of Terminal Alkynes (General Guidance)

While a specific, detailed protocol for the carboxylation of terminal alkynes using solely 1,3-dimethylimidazolium-2-carboxylate is not extensively documented, the principles of NHC-CO₂ adduct reactivity suggest its applicability. Often, these reactions are facilitated by a metal co-catalyst. The following is a generalized procedure based on related systems.

Materials:

  • 1,3-Dimethylimidazolium-2-carboxylate

  • Terminal alkyne (e.g., phenylacetylene)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • (Optional) Metal co-catalyst (e.g., a silver or copper salt)

  • Base (e.g., Cs₂CO₃)

  • Standard workup reagents as in Protocol 2.

Procedure Outline:

  • Under an inert atmosphere, dissolve the terminal alkyne, 1,3-dimethylimidazolium-2-carboxylate, and base in the anhydrous solvent.

  • If using a metal co-catalyst, add it to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC.

  • Upon completion, perform an acidic workup followed by extraction and purification as described in Protocol 2.

Protocol 4: Cycloaddition of CO₂ to Epoxides (General Guidance)

1,3-Dimethylimidazolium-2-carboxylate can act as a catalyst for the synthesis of cyclic carbonates from epoxides and CO₂. In this case, the NHC generated in situ acts as the true catalyst.

Materials:

  • 1,3-Dimethylimidazolium-2-carboxylate (catalytic amount, e.g., 1-5 mol%)

  • Epoxide (e.g., propylene oxide, styrene oxide)

  • CO₂ source (e.g., a CO₂ balloon or a pressurized reactor)

  • Solvent (optional, can be run neat)

Procedure Outline:

  • In a suitable reaction vessel (e.g., a thick-walled pressure tube or an autoclave), combine the epoxide and a catalytic amount of 1,3-dimethylimidazolium-2-carboxylate.

  • Pressurize the vessel with CO₂ (the pressure can range from atmospheric to several bars).

  • Heat the reaction mixture with stirring. Reaction temperatures can range from 80 to 120 °C.

  • Monitor the reaction for the consumption of the epoxide.

  • After completion, cool the vessel and carefully vent the excess CO₂.

  • The product, a cyclic carbonate, can often be purified by distillation or chromatography.

Troubleshooting and Key Considerations

  • Low Yields:

    • Moisture: Ensure all reagents and glassware are scrupulously dry. Water can protonate the highly basic NHC, rendering it inactive.

    • Solvent Choice: The polarity of the solvent can affect the decarboxylation equilibrium. Aprotic polar solvents like DMSO or DMF are generally effective.

    • Temperature: The optimal temperature can be substrate-dependent. Too low a temperature may not favor NHC formation, while too high a temperature could lead to decomposition.

  • Incomplete Reactions:

    • Reaction Time: Some substrates may require longer reaction times. Monitor the reaction progress closely.

    • Stoichiometry: For carboxylation of active methylene compounds, a slight excess of the carboxylating agent is recommended.

  • Purification Challenges:

    • Acidic Workup: Thorough acidification is necessary to protonate the carboxylate product for efficient extraction into an organic solvent.

    • Chromatography: The polarity of the eluent for column chromatography will depend on the specific product.

Conclusion

1,3-Dimethylimidazolium-2-carboxylate stands out as a practical and efficient reagent for carboxylation reactions. Its stability, ease of handling, and its role as a precursor to a potent nucleophilic carbene offer significant advantages over traditional methods. The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to leverage this valuable tool in their synthetic endeavors, contributing to the development of greener and more effective chemical processes.

References

  • Holbrey, J. D., Reichert, W. M., Tkatchenko, I., Bouajila, E., Walter, O., Tommasi, I., & Rogers, R. D. (2003). 1,3-dimethylimidazolium-2-
Application

Application Notes and Protocols: The Catalytic Versatility of 1,3-Dimethylimidazolium-2-carboxylate in Esterification Reactions

Introduction In the realm of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalytic systems is paramount. N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of org...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalytic systems is paramount. N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of organocatalysts, demonstrating remarkable efficacy in a wide array of chemical transformations. Among the precursors to these potent catalysts, 1,3-Dimethylimidazolium-2-carboxylate stands out as a stable, easily handled zwitterionic solid. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the catalytic activity of 1,3-Dimethylimidazolium-2-carboxylate for esterification reactions. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for both catalyst synthesis and its application in esterification, and discuss the critical parameters that govern the success of these transformations.

Scientific Foundation: From Zwitterion to Active Catalyst

1,3-Dimethylimidazolium-2-carboxylate is, in essence, a protected form of the free N-heterocyclic carbene, 1,3-dimethylimidazol-2-ylidene. It is a stable, crystalline solid that can be conveniently weighed and handled under ambient conditions, obviating the need for glovebox techniques often associated with highly reactive organometallic catalysts.[1] The catalytic potential of this compound is unlocked through in-situ decarboxylation, which releases the highly nucleophilic NHC. This process is typically facilitated by heat or specific reaction conditions.

The liberated NHC is the workhorse of the catalytic cycle. In the context of esterification, two primary pathways are of significant interest: the oxidative esterification of aldehydes and the transesterification of existing esters.

Mechanism of NHC-Catalyzed Oxidative Esterification of Aldehydes

The oxidative esterification of aldehydes to esters is a highly valuable transformation in organic synthesis. The NHC-catalyzed pathway offers a metal-free alternative to traditional methods. The catalytic cycle, illustrated below, proceeds through several key intermediates.

The cycle commences with the nucleophilic attack of the NHC on the carbonyl carbon of an aldehyde, forming a tetrahedral intermediate known as the Breslow intermediate. This intermediate is a potent nucleophile and is central to the catalytic activity of NHCs.[2] The Breslow intermediate is then oxidized to an acyl azolium intermediate. This oxidation can be achieved using a variety of external oxidants.[2][3] The acyl azolium species is a highly electrophilic acylating agent. In the final step, an alcohol nucleophile attacks the activated carbonyl carbon of the acyl azolium intermediate, leading to the formation of the desired ester and regeneration of the NHC catalyst, which can then enter another catalytic cycle.

Oxidative Esterification Cycle Catalyst 1,3-Dimethylimidazolium-2-carboxylate NHC NHC (1,3-Dimethylimidazol-2-ylidene) Catalyst->NHC - CO2 Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde Aldehyde (RCHO) AcylAzolium Acyl Azolium Intermediate Breslow->AcylAzolium + Oxidant - Oxidant(reduced) Oxidant Oxidant Ester Ester (RCOOR') AcylAzolium->Ester + Alcohol Alcohol Alcohol (R'OH) Ester->NHC releases

Figure 1: Catalytic cycle of NHC-mediated oxidative esterification.

Mechanism of NHC-Catalyzed Transesterification

NHCs are also highly effective catalysts for transesterification reactions, providing a mild and efficient alternative to traditional acid or base-catalyzed methods.[4][5] The mechanism involves the activation of the alcohol nucleophile by the NHC.

The NHC, acting as a Brønsted base, can deprotonate the alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the carbonyl group of the ester, leading to a tetrahedral intermediate which subsequently collapses to form the new ester and release a different alcohol. Alternatively, the NHC can act as a nucleophilic catalyst by directly attacking the ester carbonyl to form an acyl azolium intermediate, which is then attacked by the alcohol.

Transesterification Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Ester1 Initial Ester (RCOOR') Nucleophilic_Attack Nucleophilic Attack Ester1->Nucleophilic_Attack Alcohol1 Alcohol (R''OH) Activation NHC Generation & Alcohol Activation Alcohol1->Activation Catalyst 1,3-Dimethylimidazolium-2-carboxylate Catalyst->Activation - CO2 Activation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Product_Formation Product Formation Intermediate->Product_Formation Ester2 New Ester (RCOOR'') Product_Formation->Ester2 Alcohol2 Released Alcohol (R'OH) Product_Formation->Alcohol2

Figure 2: General workflow for NHC-catalyzed transesterification.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

This protocol is based on the reported synthesis from 1-methylimidazole and dimethyl carbonate.[6][7]

Materials:

  • 1-Methylimidazole

  • Dimethyl carbonate (DMC)

  • Anhydrous toluene

  • High-pressure reaction vessel (autoclave)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine 1-methylimidazole and a molar excess of dimethyl carbonate (e.g., 1:5 molar ratio) in anhydrous toluene. The use of a solvent is to facilitate mixing and heat transfer.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-140 °C with stirring. The reaction is typically run for 24-48 hours. The pressure in the vessel will increase due to the vapor pressure of the reactants and the evolution of any gaseous byproducts.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The product, 1,3-Dimethylimidazolium-2-carboxylate, will precipitate out of the solution as a white solid.

  • Purification: Collect the solid by filtration and wash it with a non-polar solvent such as hexane or diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified solid under vacuum to obtain the final product. The purity can be assessed by NMR spectroscopy and melting point analysis.

Protocol 2: NHC-Catalyzed Oxidative Esterification of an Aromatic Aldehyde

This generalized protocol is based on established procedures for NHC-catalyzed oxidative esterifications.[2][3]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Alcohol (e.g., benzyl alcohol)

  • 1,3-Dimethylimidazolium-2-carboxylate (catalyst)

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • Base (e.g., DBU, Cs2CO3)

  • Oxidant (e.g., molecular oxygen from the air, or a chemical oxidant like azobenzene)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), the alcohol (1.2 mmol), and 1,3-Dimethylimidazolium-2-carboxylate (0.1 mmol, 10 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (5 mL) and the base (0.1 mmol, 10 mol%). The base is crucial for the in-situ generation of the NHC from its precursor.

  • Reaction Conditions: Stir the reaction mixture at room temperature. If using air as the oxidant, the flask can be left open to the atmosphere (with a drying tube to prevent moisture ingress). If a specific chemical oxidant is used, it should be added at this stage.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Reaction Parameters for Oxidative Esterification

ParameterRecommended Range/ValueRationale
Catalyst Loading 5-20 mol%Higher loading may increase reaction rate but also cost.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.
Solvent THF, CH2Cl2, AcetonitrileAprotic solvents are generally preferred.
Base DBU, K2CO3, Cs2CO3The choice of base can influence the rate of NHC generation.
Oxidant Air (O2), AzobenzeneAir is a green and readily available oxidant.
Protocol 3: NHC-Catalyzed Transesterification

This protocol provides a general procedure for the transesterification of an ester using an alcohol.[4][8]

Materials:

  • Ester (e.g., ethyl acetate)

  • Alcohol (e.g., benzyl alcohol)

  • 1,3-Dimethylimidazolium-2-carboxylate (catalyst)

  • Anhydrous solvent (e.g., THF)

  • Molecular sieves (optional, to remove byproduct alcohol)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-Dimethylimidazolium-2-carboxylate (0.05 mmol, 5 mol%).

  • Reagent Addition: Add the anhydrous solvent (3 mL), followed by the ester (1.0 mmol) and the alcohol (1.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.

  • Workup: Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the desired ester product.

Troubleshooting and Key Considerations

  • Catalyst Activity: Ensure the 1,3-Dimethylimidazolium-2-carboxylate is of high purity and has been stored under dry conditions. Moisture can lead to the decomposition of the active NHC.

  • Reaction Rate: If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial. Increasing the catalyst loading can also enhance the reaction rate.

  • Substrate Scope: The electronic and steric properties of both the aldehyde/ester and the alcohol can significantly impact the reaction efficiency. Electron-deficient aldehydes and sterically unhindered alcohols are generally more reactive.[9]

  • Oxidative Esterification: In aerobic oxidations, ensuring adequate air exposure is important. For less reactive substrates, using a balloon of oxygen or a specific chemical oxidant might be necessary.

Safety and Handling

1,3-Dimethylimidazolium-2-carboxylate is classified as causing serious eye damage.[1] It is essential to wear appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, when handling this compound. Work in a well-ventilated area or a fume hood. In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

1,3-Dimethylimidazolium-2-carboxylate serves as a convenient and effective precursor for N-heterocyclic carbene catalysis in esterification reactions. Its stability and ease of handling make it an attractive alternative to more sensitive catalytic systems. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can successfully employ this zwitterionic compound for the efficient synthesis of a wide range of esters. The protocols and guidelines presented in this document provide a solid foundation for the application of this versatile catalyst in both academic and industrial research settings.

References

  • N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. (n.d.). MDPI. Retrieved from [Link]

  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (2021). National Institutes of Health. Retrieved from [Link]

  • N-heterocyclic carbene catalysed oxidative esterification of aliphatic aldehydes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts. (2003). ACS Publications. Retrieved from [Link]

  • 1,3-Dimethylimidazolium-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • CHAPTER 14: N-Heterocyclic Carbenes as Organic Catalysts. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (2021). ResearchGate. Retrieved from [Link]

  • N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. (n.d.). National Institutes of Health. Retrieved from [Link]

  • N-Heterocyclic Carbene Functionalized Covalent Organic Framework for Transesterification of Glycerol with Dialkyl Carbonates. (n.d.). MDPI. Retrieved from [Link]

  • Development and Applications of Transesterification Reactions Catalyzed by N-Heterocyclic Olefins. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Efficient transesterification/acylation reactions mediated by N-heterocyclic carbene catalysts. (n.d.). Semantic Scholar. Retrieved from [Link]

  • N-Heterocyclic Carbene/Carboxylic Acid Co-Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (2021). PubMed. Retrieved from [Link]

  • Mechanism and stereoselectivity in NHC-catalyzed β-functionalization of saturated carboxylic ester. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. (2003). PubMed. Retrieved from [Link]

  • Proposed mechanism for synthesis of 1,3-dimethylimidazolium-2-carboxylate (76) from 1-methylimidazole and dimethylcarbonate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Method

The Role of 1,3-Dimethylimidazolium-2-carboxylate in Polymer Synthesis: A Detailed Guide for Researchers

This document provides an in-depth exploration of 1,3-dimethylimidazolium-2-carboxylate, a versatile zwitterionic compound, and its significant applications in modern polymer synthesis. Primarily serving as a thermally l...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth exploration of 1,3-dimethylimidazolium-2-carboxylate, a versatile zwitterionic compound, and its significant applications in modern polymer synthesis. Primarily serving as a thermally latent precursor to a potent N-heterocyclic carbene (NHC) organocatalyst, this reagent offers a metal-free pathway to a variety of polymers, a feature of critical importance in the fields of biomedical materials and drug delivery.

Introduction: Understanding 1,3-Dimethylimidazolium-2-carboxylate

1,3-Dimethylimidazolium-2-carboxylate is a stable, crystalline solid that can be classified as an N-heterocyclic carbene-CO2 adduct.[1][2][3] Its stability under ambient conditions, contrasting with the high reactivity of free NHCs, makes it an ideal pre-catalyst that can be handled easily in a laboratory setting.[4][5] The catalytic activity is unlocked through thermal decomposition, which releases the highly reactive 1,3-dimethylimidazol-2-ylidene (an NHC) and carbon dioxide. This in situ generation of the active catalyst is a key advantage, allowing for precise initiation of polymerization at elevated temperatures.[4][6]

The synthesis of 1,3-dimethylimidazolium-2-carboxylate itself is noteworthy, often achieved through the reaction of 1-methylimidazole with dimethyl carbonate, which serves as both an alkylating and carboxylating agent.[1][7][8] This zwitterionic compound is not only a precursor for NHC catalysts but also finds use in CO2 capture and as a component in the synthesis of other functional materials.

Core Application: Organocatalyzed Ring-Opening Polymerization (ROP)

The most prominent role of 1,3-dimethylimidazolium-2-carboxylate in polymer science is as a pre-catalyst for the Ring-Opening Polymerization (ROP) of cyclic esters and lactones. This method is extensively used to produce biodegradable and biocompatible polyesters like polylactide (PLA) and polycaprolactone (PCL), which are highly valued in medical devices, sutures, and drug delivery systems.

The Catalytic Mechanism: From Latent Pre-catalyst to Active NHC

The catalytic process begins with the thermal liberation of the free NHC. The high nucleophilicity of the carbene center allows it to activate a monomer or an initiator (like an alcohol), starting the polymerization chain.

Mechanism of Action:

  • Activation: Upon heating (typically > 80-100 °C), the 1,3-dimethylimidazolium-2-carboxylate adduct undergoes reversible decarboxylation to generate the free N-heterocyclic carbene (NHC), 1,3-dimethylimidazol-2-ylidene, and CO2.[5]

  • Initiation: The highly nucleophilic NHC attacks the carbonyl carbon of a cyclic ester monomer (e.g., lactide), opening the ring and forming a zwitterionic intermediate.

  • Propagation: This intermediate then acts as a potent nucleophile, attacking another monomer molecule and adding it to the growing polymer chain. Alternatively, when an alcohol initiator is present, the NHC activates the alcohol by forming a highly nucleophilic alkoxide, which then initiates the polymerization. This "activated monomer" or "activated chain end" mechanism proceeds until the monomer is consumed.[9]

The choice between a zwitterionic or alcohol-initiated pathway allows for control over the polymer's end-group functionality and architecture.

ROP_Mechanism cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle Precatalyst [DMIM][CO2] (Pre-catalyst) NHC Free NHC (Active Catalyst) Precatalyst->NHC Heat (Δ) CO2 CO2 NHC->Precatalyst Cooling Initiator Alcohol (Initiator, R-OH) NHC->Initiator Activates Monomer Lactide (Monomer) Growing_Chain Growing Polymer Chain (Nu-Attack) Activated_Monomer NHC-Alcohol Adduct (Activated Initiator) Activated_Monomer->Monomer Initiates ROP Growing_Chain->Monomer Propagation Polymer Polylactide (PLA) Growing_Chain->Polymer

Sources

Application

Electrochemical Applications of 1,3-Dimethylimidazolium-2-carboxylate: A Comprehensive Guide for Researchers

This technical guide provides an in-depth exploration of the electrochemical applications of 1,3-Dimethylimidazolium-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this docume...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the electrochemical applications of 1,3-Dimethylimidazolium-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document details the unique properties of this zwitterionic compound and its utility in cutting-edge electrochemical systems. We will delve into its role as a potent CO2 capture and conversion agent, its function in advanced electrolyte formulations, and its emerging use in electro-organic synthesis. Each section provides not only detailed, step-by-step protocols but also the underlying scientific principles to empower users to innovate and adapt these methods for their specific research needs.

Introduction: The Unique Chemistry of 1,3-Dimethylimidazolium-2-carboxylate

1,3-Dimethylimidazolium-2-carboxylate is a fascinating zwitterionic molecule, existing as an inner salt with both a positive and a negative charge within the same molecule. It is often considered a captured form of carbon dioxide by an N-heterocyclic carbene (NHC), specifically 1,3-dimethylimidazolium. This unique structure imparts several key properties that are highly advantageous for electrochemical applications. The molecule can be synthesized through the direct carboxylation of 1,3-dimethylimidazolium chloride with CO2 or via the reaction of 1-methylimidazole with dimethyl carbonate.

The C-COO⁻ bond is labile, allowing for the controlled release and activation of CO2, a critical feature for its application in carbon capture and utilization technologies. The electrochemical behavior of 1,3-Dimethylimidazolium-2-carboxylate is intrinsically linked to this equilibrium, making it a versatile component in various electrochemical setups.

Section 1: Electrochemical CO2 Reduction: From Capture to Conversion

The most prominent electrochemical application of 1,3-Dimethylimidazolium-2-carboxylate is in the realm of carbon dioxide reduction (CO2R). This compound can function both as a capture agent and a co-catalyst, facilitating the conversion of CO2 into valuable chemical feedstocks such as carbon monoxide (CO) and formate.

Scientific Principles: A Dual-Functionality Molecule

In a process termed "reactive carbon capture," 1,3-Dimethylimidazolium-2-carboxylate can be electrochemically reduced to regenerate the N-heterocyclic carbene and release CO2 in a highly reactive state at the electrode surface. This in-situ generation of reactants enhances the efficiency of the CO2R process. The imidazolium cation itself has been shown to co-catalyze the reduction of CO2, lowering overpotentials and improving Faradaic efficiencies, particularly on gold and silver electrodes. The acidity of the C2-H on the imidazolium ring plays a crucial role in this catalytic activity.

Experimental Protocol: Electrochemical Reduction of CO2

This protocol outlines a typical experimental setup for evaluating the performance of 1,3-Dimethylimidazolium-2-carboxylate as a co-catalyst in the electrochemical reduction of CO2 in a non-aqueous electrolyte.

Materials and Equipment:

  • Potentiostat/Galvanostat: With capabilities for cyclic voltammetry (CV), linear sweep voltammetry (LSV), and chronoamperometry.

  • Three-Electrode Electrochemical Cell: A gas-tight H-cell with separate compartments for the working and counter electrodes.

  • Working Electrode: Polycrystalline gold (Au) or silver (Ag) disk electrode.

  • Counter Electrode: Platinum (Pt) foil or mesh.

  • Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) non-aqueous reference electrode (e.g., 10 mM AgNO3 in the supporting electrolyte).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile.

  • Analyte: 1,3-Dimethylimidazolium-2-carboxylate.

  • Gases: High-purity Carbon Dioxide (CO2) and Argon (Ar) or Nitrogen (N2).

  • Gas Delivery System: Mass flow controllers for precise gas sparging.

  • Product Analysis: Gas Chromatograph (GC) for gaseous products (CO, H2) and High-Performance Liquid Chromatography (HPLC) for liquid products (formate).

Protocol Steps:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Sonciate the electrode in ultrapure water and then in the solvent to be used for the electrolyte (e.g., acetonitrile) to remove any polishing residues.

    • Dry the electrode under a stream of inert gas.

  • Electrolyte Preparation:

    • In a glovebox or under an inert atmosphere, dissolve the supporting electrolyte (TBAPF6) and the desired concentration of 1,3-Dimethylimidazolium-2-carboxylate in anhydrous acetonitrile.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface.

    • Fill both compartments of the H-cell with the prepared electrolyte.

  • Electrochemical Measurements:

    • Blank Measurement: Sparge the electrolyte with Ar or N2 for at least 30 minutes to remove dissolved oxygen. Record a cyclic voltammogram in the potential range of interest to establish the background current.

    • CO2 Saturation: Switch the gas to CO2 and sparge for at least 30 minutes to ensure saturation of the electrolyte.

    • Cyclic Voltammetry (CV): Record CVs under CO2 saturation to observe the catalytic enhancement of the reduction current in the presence of 1,3-Dimethylimidazolium-2-carboxylate.

    • Controlled Potential Electrolysis (CPE): Hold the working electrode at a constant potential (determined from the CV) for a set period (e.g., 1-2 hours) to generate products.

    • Product Analysis: During CPE, periodically sample the headspace of the cathodic compartment for GC analysis of gaseous products. After CPE, analyze the electrolyte for liquid products using HPLC.

Data Analysis:

  • Calculate the Faradaic efficiency (FE) for each product using the total charge passed during electrolysis and the amount of product detected.

Workflow Diagram

CO2R_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Electrode Polishing & Cleaning p3 Cell Assembly p1->p3 p2 Electrolyte Preparation (in Glovebox) p2->p3 e1 Inert Gas Purge (Ar/N2) p3->e1 e2 Blank CV e1->e2 e3 CO2 Saturation e2->e3 e4 CV/LSV under CO2 e3->e4 e5 Controlled Potential Electrolysis (CPE) e4->e5 a1 Gas Chromatography (GC) (Gaseous Products) e5->a1 a2 High-Performance Liquid Chromatography (HPLC) (Liquid Products) e5->a2 a3 Faradaic Efficiency Calculation a1->a3 a2->a3

Caption: Experimental workflow for CO2 reduction using 1,3-Dimethylimidazolium-2-carboxylate.

Section 2: Advanced Electrolyte Formulations

The unique properties of 1,3-Dimethylimidazolium-2-carboxylate also make it a candidate for use in novel electrolyte systems, particularly in ionic liquid-based electrolytes.

Scientific Principles: Tuning Electrolyte Properties

As a zwitterion, 1,3-Dimethylimidazolium-2-carboxylate can be used as an additive to ionic liquids to modify their physicochemical properties such as viscosity, conductivity, and electrochemical window. Its presence can also influence the double-layer structure at the electrode-electrolyte interface, which can have a profound impact on the kinetics of electrochemical reactions.

Protocol: Characterization of Electrolyte Properties

This protocol describes the key electrochemical techniques used to characterize an electrolyte containing 1,3-Dimethylimidazolium-2-carboxylate.

Materials and Equipment:

  • Potentiostat/Galvanostat with Impedance Spectroscopy capabilities.

  • Three-Electrode Cell.

  • Working Electrode: Glassy carbon or platinum disk electrode.

  • Counter Electrode: Platinum foil or mesh.

  • Reference Electrode: Suitable non-aqueous reference electrode.

  • Conductivity Meter.

  • Viscometer.

Protocol Steps:

  • Electrolyte Preparation: Prepare a series of electrolytes with varying concentrations of 1,3-Dimethylimidazolium-2-carboxylate in the desired ionic liquid or organic solvent.

  • Conductivity Measurement: Measure the ionic conductivity of each electrolyte formulation using a conductivity meter at a controlled temperature.

  • Electrochemical Window Determination:

    • Perform linear sweep voltammetry on a glassy carbon or platinum working electrode in the prepared electrolyte.

    • Scan from the open-circuit potential towards both positive and negative potentials to determine the anodic and cathodic limits of the electrolyte. The electrochemical window is the potential range between these limits.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at the open-circuit potential to investigate the bulk electrolyte resistance and the interfacial properties.

    • Fit the resulting Nyquist plot to an equivalent circuit model to extract quantitative data.

Data Presentation:

Concentration of 1,3-Dimethylimidazolium-2-carboxylate (mol/L)Ionic Conductivity (mS/cm)Electrochemical Window (V)
0.0ValueValue
0.1ValueValue
0.2ValueValue
0.5ValueValue
Note: The values in this table are placeholders and should be replaced with experimental data.

Section 3: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1,3-Dimethylimidazolium-2-carboxylate.

  • Hazard Identification: Causes serious eye damage.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. In case of handling the solid powder, a dust mask is recommended.

  • Handling: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials. The compound is hygroscopic.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. In case of skin contact, wash with plenty of water.

Conclusion

1,3-Dimethylimidazolium-2-carboxylate is a versatile and promising compound for a range of electrochemical applications. Its unique ability to act as a CO2 carrier and a co-catalyst for CO2 reduction positions it at the forefront of research into sustainable chemical synthesis. Furthermore, its potential as an electrolyte additive opens up new avenues for the design of high-performance energy storage and conversion devices. By following the protocols and understanding the scientific principles outlined in this guide, researchers can effectively harness the potential of this remarkable molecule.

References

  • Holbrey, J. D., Reichert, W. M., Tkatchenko, I., Bouajila, E., Walter, O., Tommasi, I., & Rogers, R. D. (2003). 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor
Method

Application Notes and Protocols: 1,3-Dimethylimidazolium-2-carboxylate as a Prospective Electrolyte in Next-Generation Batteries

Abstract The pursuit of safer, higher-performance energy storage systems has catalyzed research into novel electrolyte materials. Among these, ionic liquids (ILs) and zwitterionic compounds have garnered significant inte...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of safer, higher-performance energy storage systems has catalyzed research into novel electrolyte materials. Among these, ionic liquids (ILs) and zwitterionic compounds have garnered significant interest. This document provides a detailed technical guide for researchers on the synthesis, characterization, and potential application of 1,3-dimethylimidazolium-2-carboxylate as an electrolyte component in batteries. While direct experimental evidence of its use as a primary battery electrolyte is nascent in publicly accessible literature, its unique zwitterionic structure warrants investigation. These notes offer a foundational framework for its evaluation, including detailed protocols for its synthesis and electrochemical characterization, grounded in established methodologies for analogous imidazolium-based and carboxylate-based electrolytes.

Introduction: The Rationale for Zwitterionic Imidazolium Electrolytes

Conventional battery electrolytes, typically a lithium salt dissolved in a mixture of organic carbonate solvents, suffer from limitations such as flammability, volatility, and a limited electrochemical stability window. Imidazolium-based ionic liquids have been explored as safer alternatives due to their negligible vapor pressure, high thermal stability, and reasonable ionic conductivity.[1]

1,3-Dimethylimidazolium-2-carboxylate is a unique zwitterionic molecule, meaning it contains both a positive (imidazolium cation) and a negative (carboxylate anion) charge on the same molecule.[2][3] This structure is compelling for battery electrolytes for several reasons:

  • Potential for High Lithium-Ion Transference Number (tLi+): In a conventional electrolyte, both the cation and anion of the salt, as well as the ions of the ionic liquid solvent, move under an electric field. The movement of anions that do not participate in the electrode reactions leads to concentration gradients and limits battery power density. In an electrolyte system utilizing a zwitterion, the anionic component is tethered to the cationic imidazolium ring, which could theoretically immobilize the anion and promote the exclusive transport of lithium ions, leading to a high tLi+.

  • Single-Component Electrolyte Systems: The zwitterionic nature of 1,3-dimethylimidazolium-2-carboxylate opens the possibility of creating single-ion conducting electrolytes when combined with a lithium salt, potentially simplifying the electrolyte formulation.

  • Tunable Properties: The imidazolium core and the carboxylate group can be functionalized to tune the physical and electrochemical properties of the molecule.

However, the application of such zwitterions is not without challenges. The strong electrostatic interactions between the cationic and anionic centers can lead to high viscosity and low ionic conductivity.[4] Furthermore, the stability of the carboxylate group, particularly its propensity for decarboxylation, needs to be thoroughly evaluated within the electrochemical environment of a battery.[5]

These application notes will provide the necessary protocols to synthesize 1,3-dimethylimidazolium-2-carboxylate and systematically evaluate its potential as a battery electrolyte.

Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

The synthesis of 1,3-dimethylimidazolium-2-carboxylate has been reported through the reaction of 1-methylimidazole with dimethyl carbonate.[2][3] This method is advantageous as it avoids the use of halide reagents, which can be detrimental to battery performance.

Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product A 1-Methylimidazole C High-Pressure Reactor A->C Add B Dimethyl Carbonate B->C Add (Excess) D Filtration C->D Cool & Precipitate E Washing with Acetone D->E Wash Solid F Drying under Vacuum E->F Dry G 1,3-Dimethylimidazolium-2-carboxylate F->G Obtain Pure Product cluster_synthesis Material cluster_electrolyte_prep Electrolyte Preparation cluster_characterization Electrochemical Characterization cluster_cell_testing Battery Performance Testing A Synthesized 1,3-Dimethylimidazolium-2-carboxylate B Dissolve Li Salt (e.g., LiTFSI) in Zwitterion/Co-solvent A->B C Ionic Conductivity (Electrochemical Impedance Spectroscopy) B->C D Electrochemical Stability Window (Linear Sweep Voltammetry) B->D E Lithium-Ion Transference Number (Bruce-Vincent Method) B->E F Assemble Coin Cells (e.g., Li || LiFePO4) B->F G Galvanostatic Cycling (Charge-Discharge Curves, Cycle Life) F->G H Rate Capability Testing G->H

Caption: Experimental workflow for electrolyte characterization and battery testing.

Ionic Conductivity Measurement

Principle: The ionic conductivity is a measure of an electrolyte's ability to conduct ions and is a critical parameter for battery performance. It is determined using Electrochemical Impedance Spectroscopy (EIS).

Protocol:

  • Electrolyte Preparation: Prepare the electrolyte by dissolving a lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), in 1,3-dimethylimidazolium-2-carboxylate. Due to the high viscosity of the zwitterion, a co-solvent like propylene carbonate (PC) or dimethyl carbonate (DMC) may be necessary. Prepare a range of salt concentrations (e.g., 0.5 M, 1.0 M, 1.5 M).

  • Conductivity Cell: Use a two-electrode conductivity cell with platinum or stainless steel blocking electrodes.

  • EIS Measurement:

    • Place the cell in a temperature-controlled chamber.

    • Connect the cell to a potentiostat with a frequency response analyzer.

    • Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

    • Record the Nyquist plot (Z' vs. -Z'').

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area (cell constant L/A is typically provided by the cell manufacturer or can be calibrated with a standard KCl solution).

  • Temperature Dependence: Repeat the measurements at various temperatures (e.g., from 25 °C to 80 °C) to understand the temperature dependence of conductivity.

Electrochemical Stability Window (ESW) Determination

Principle: The ESW defines the voltage range within which the electrolyte is stable and does not undergo oxidative or reductive decomposition. A wide ESW is crucial for high-voltage batteries.

Protocol:

  • Cell Assembly: Assemble a three-electrode cell in an argon-filled glovebox. Use a lithium metal foil as both the reference and counter electrode, and a glassy carbon or platinum electrode as the working electrode.

  • Linear Sweep Voltammetry (LSV):

    • Scan the potential of the working electrode anodically (to positive potentials) from the open-circuit potential (OCP) at a slow scan rate (e.g., 1 mV/s) to determine the oxidative stability limit. The limit is defined as the potential at which a significant increase in current is observed.

    • In a separate experiment, scan the potential cathodically (to negative potentials) from the OCP to determine the reductive stability limit.

  • Data Interpretation: The ESW is the potential difference between the onset of oxidation and the onset of reduction.

Lithium-Ion Transference Number (tLi+) Measurement

Principle: The tLi+ represents the fraction of the total ionic current carried by the lithium cations. A high tLi+ is desirable to minimize concentration polarization during battery operation.

Protocol (Bruce-Vincent Method):

  • Symmetric Cell Assembly: Assemble a symmetric Li || Li cell with the prepared electrolyte.

  • Initial EIS: Measure the initial impedance of the cell to determine the initial interfacial resistance (R_i).

  • Potentiostatic Polarization: Apply a small DC voltage polarization (ΔV, e.g., 10 mV) across the cell and record the current as a function of time until a steady-state current (I_ss) is reached.

  • Final EIS: Immediately after polarization, measure the final impedance to determine the final interfacial resistance (R_f).

  • Calculation: The tLi+ is calculated using the following equation: tLi+ = I_ss * R_f * (ΔV - I_i * R_i) / (I_i * R_i * (ΔV - I_ss * R_f)) where I_i is the initial current upon applying the polarization.

Prospective Performance in Battery Cells

While no data is currently available, the following table outlines the key performance indicators to be evaluated for an electrolyte based on 1,3-dimethylimidazolium-2-carboxylate. For comparison, typical values for a standard carbonate-based electrolyte (1 M LiPF₆ in EC:DMC) are provided.

ParameterTarget for 1,3-Dimethylimidazolium-2-carboxylate ElectrolyteTypical Carbonate Electrolyte
Ionic Conductivity (25 °C) > 1 mS/cm5 - 12 mS/cm
Electrochemical Stability Window > 4.5 V vs. Li/Li⁺~4.2 V vs. Li/Li⁺
Li-Ion Transference Number (tLi+) > 0.5~0.3
Coulombic Efficiency (Li Cu)
Cycle Life (e.g., in Li LFP cell)

Causality and Self-Validation in Protocols

The protocols provided are designed to be self-validating. For instance, in the synthesis, the purity of the final product is validated by spectroscopic methods (NMR, FTIR). In electrochemical testing, the consistency of results across multiple cells and the comparison with baseline electrolytes provide an internal validation of the experimental setup and the performance of the new electrolyte. The causality is clear: the molecular structure of 1,3-dimethylimidazolium-2-carboxylate directly influences its physicochemical properties (viscosity, melting point), which in turn dictate its electrochemical performance (ionic conductivity, stability, transference number).

Conclusion and Future Outlook

1,3-dimethylimidazolium-2-carboxylate presents an intriguing, yet underexplored, candidate for battery electrolyte applications. Its zwitterionic nature offers a potential pathway to high lithium-ion transference numbers, a key parameter for next-generation high-performance batteries. The protocols detailed in these application notes provide a comprehensive framework for its synthesis and rigorous electrochemical evaluation. Future research should focus on mitigating its potentially high viscosity through molecular design or the use of co-solvents and thoroughly investigating its long-term stability in contact with various electrode materials. The findings from such studies will be crucial in determining the viability of this and other zwitterionic imidazolium compounds in advanced energy storage systems.

References

  • A zwitterionic salt with one sulfonate and two ether functional groups as an additive for lithium-ion battery electrolyte. Request PDF. [Link]

  • Lithium-Containing Zwitterionic Poly(Ionic Liquid)s as Polymer Electrolytes for Lithium-Ion Batteries. The Journal of Physical Chemistry C. [Link]

  • Multifunctional zwitterionic compounds as additives for lithium battery electrolytes. Request PDF. [Link]

  • Zwitterionic Matrix with Highly Delocalized Anionic Structure as an Efficient Lithium Ion Conductor. CCS Chemistry. [Link]

  • Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. International Journal of Electrochemical Science. [Link]

  • 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications. [Link]

  • 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. PubMed. [Link]

  • 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Queen's University Belfast Research Portal. [Link]

  • Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. Scilit. [Link]

  • Functionalized Ionic Liquids and Zwitterionic Compounds as Electrolyte Additives for Lithium Batteries. Request PDF. [Link]

  • Carboxylate ester-based electrolytes for Na-ion batteries. National Institutes of Health. [Link]

  • Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. Request PDF. [Link]

  • Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO 2. Request PDF. [Link]

  • 1,3-Dimethylimidazolium-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbonates. Green Chemistry. [Link]

  • Carboxylate ester-based electrolytes for Na-ion batteries. Semantic Scholar. [Link]

  • Versatile 1,3-dimethyl-2-imidazolidinone electrolyte additive enables extremely long-life zinc metal batteries with different substrates. Bohrium. [Link]

  • Dicarbonyl Electrolyte for High Voltage Lithium Metal Batteries: Importance of the Entropy of Solvation in Bidentate Solvent. OSTI.GOV. [Link]

  • 1,3-Dimethylimidazolium-2-carb | 668400-5G. SLS. [Link]

  • Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate. Request PDF. [Link]

  • The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion. Journal of Chemical & Engineering Data. [Link]

  • Ionic conductivities of 1,3-dimethylimidazolium triflate. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Glycolysis of Poly(ethylene terephthalate) using 1,3-Dimethylimidazolium-2-carboxylate

Introduction: A Greener Approach to PET Recycling Poly(ethylene terephthalate) (PET) is a ubiquitous polymer in modern life, valued for its strength, lightness, and clarity. However, its widespread use has led to signifi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Greener Approach to PET Recycling

Poly(ethylene terephthalate) (PET) is a ubiquitous polymer in modern life, valued for its strength, lightness, and clarity. However, its widespread use has led to significant environmental challenges due to plastic waste accumulation. Chemical recycling of PET offers a promising circular economy solution by depolymerizing the polymer into its constituent monomers, which can then be used to produce virgin-quality PET or other valuable chemicals. Glycolysis, the transesterification of PET with a glycol, typically ethylene glycol (EG), is a key chemical recycling method that yields bis(2-hydroxyethyl) terephthalate (BHET), a primary monomer for PET synthesis.[1][2][3]

Traditionally, PET glycolysis has relied on metal-based catalysts, which can be difficult to separate from the product and may pose environmental concerns.[2] This guide details the use of 1,3-dimethylimidazolium-2-carboxylate, a zwitterionic compound, as a highly effective organocatalyst for the glycolysis of PET.[4][5][6] This method offers several advantages, including rapid depolymerization under relatively mild conditions and avoidance of metal contaminants in the final product.

This document provides a comprehensive overview of the principles, mechanisms, and detailed protocols for researchers, scientists, and drug development professionals interested in applying this innovative catalytic system for PET recycling and monomer recovery.

Principles and Mechanisms: The Role of N-Heterocyclic Carbene

The catalytic activity of 1,3-dimethylimidazolium-2-carboxylate in PET glycolysis is attributed to its in-situ formation of a nucleophilic N-heterocyclic carbene (NHC).[4][5][6] Unlike basic ionic liquids such as 1,3-dimethylimidazolium acetate, which show significantly less catalytic efficacy, the carboxylate precursor is believed to decarboxylate at elevated temperatures to generate the highly reactive NHC.[4][5]

The proposed catalytic cycle proceeds as follows:

  • Carbene Formation: The 1,3-dimethylimidazolium-2-carboxylate catalyst undergoes thermal decarboxylation to form the N-heterocyclic carbene (NHC).

  • Nucleophilic Attack on Ethylene Glycol: The highly nucleophilic NHC activates the ethylene glycol by forming a transient adduct, increasing the nucleophilicity of the glycol's hydroxyl group.

  • Transesterification: The activated ethylene glycol then attacks the electrophilic carbonyl carbon of the ester linkage in the PET polymer chain. This initiates the transesterification reaction, breaking the polymer backbone.

  • Product Formation and Catalyst Regeneration: The reaction results in the formation of BHET and shorter PET oligomers. The catalyst is regenerated and continues to participate in the depolymerization process until the PET is fully converted.

This NHC-mediated pathway provides an efficient, metal-free route for PET depolymerization.[7]

Catalytic Cycle of PET Glycolysis

PET_Glycolysis_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Glycolysis Cycle Catalyst 1,3-Dimethylimidazolium-2-carboxylate NHC N-Heterocyclic Carbene (NHC) Catalyst->NHC - CO2 Activated_EG Activated EG-NHC Adduct NHC->Activated_EG + EG EG Ethylene Glycol (EG) BHET BHET + Oligomers Activated_EG->BHET + PET PET PET Polymer BHET->NHC - EG

Caption: Proposed catalytic cycle for PET glycolysis mediated by an N-heterocyclic carbene.

Materials and Equipment

Materials
  • Post-consumer PET flakes (e.g., from beverage bottles), washed and dried

  • Ethylene glycol (EG), anhydrous (≥99.8%)

  • 1,3-Dimethylimidazolium-2-carboxylate (catalyst)

  • Deionized water

  • Tetrahydrofuran (THF), HPLC grade

  • Deuterated solvent for NMR analysis (e.g., DMSO-d6)

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Inert gas supply (e.g., nitrogen or argon) with bubbler

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Fourier-Transform Infrared (FTIR) spectrometer

Experimental Protocols

PART 1: Glycolysis of PET

This protocol describes the depolymerization of PET to BHET.

  • Preparation of the Reaction Setup:

    • Assemble a clean and dry three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer/thermocouple.

    • Ensure the setup is under a gentle flow of inert gas (e.g., nitrogen) to prevent oxidation.

  • Charging the Reactor:

    • To the flask, add post-consumer PET flakes and ethylene glycol. A typical starting ratio is a 1:4 weight ratio of PET to EG.

    • Add the 1,3-dimethylimidazolium-2-carboxylate catalyst. An effective catalyst loading is typically 5 wt% relative to the PET.

  • Reaction Execution:

    • Begin vigorous stirring to ensure good mixing of the reactants.

    • Heat the reaction mixture to 180-190°C.[5] The reaction is typically carried out at atmospheric pressure.

    • Maintain the reaction at this temperature for 1-3 hours. Complete depolymerization of PET is often observed within the first hour.[5] The reaction mixture will become a clear, homogeneous solution upon completion.

  • Reaction Quenching and Product Precipitation:

    • After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

    • Slowly add deionized water to the cooled mixture while stirring. The BHET will precipitate as a white solid. An excess of water (e.g., 5-10 times the volume of the reaction mixture) is recommended for efficient precipitation.

PART 2: Purification and Characterization of BHET

This protocol details the isolation and analysis of the BHET product.

  • Isolation of Crude BHET:

    • Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

    • Wash the crude BHET cake with deionized water to remove excess ethylene glycol and the catalyst.

    • Dry the crude BHET in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Recrystallization (Optional, for higher purity):

    • For higher purity, the crude BHET can be recrystallized from hot water or a suitable solvent mixture.

    • Dissolve the crude product in a minimal amount of boiling deionized water.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry as described previously.

  • Characterization of BHET:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve a small sample of the dried BHET in a suitable deuterated solvent (e.g., DMSO-d6).

      • Acquire ¹H NMR and ¹³C NMR spectra. The expected chemical shifts for BHET in DMSO-d6 are approximately δ 8.12 ppm (protons of the benzene ring), δ 4.98 ppm (-OH), δ 4.32 ppm, and δ 3.72 ppm (two types of -CH₂).[8]

    • Fourier-Transform Infrared (FTIR) Spectroscopy:

      • Acquire an FTIR spectrum of the solid BHET sample.

      • Key characteristic peaks include a broad O-H stretch (around 3300 cm⁻¹), a C=O ester stretch (around 1715 cm⁻¹), and C-O stretches (around 1280 cm⁻¹ and 1100 cm⁻¹).[9][10]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Glycolysis cluster_purification Purification cluster_analysis Analysis Reactants Weigh PET, EG, and Catalyst Charge Charge Reactants into Flask Reactants->Charge Setup Assemble Reactor (Flask, Condenser, Stirrer) Setup->Charge Heat Heat to 180-190°C with Stirring (1-3h) Charge->Heat Cool Cool to Room Temperature Heat->Cool Precipitate Add Deionized Water to Precipitate BHET Cool->Precipitate Filter Vacuum Filter to Collect Crude BHET Precipitate->Filter Dry Dry Crude Product in Vacuum Oven Filter->Dry Characterize Characterize BHET (NMR, FTIR) Dry->Characterize

Caption: A streamlined workflow for the glycolysis of PET and subsequent product analysis.

Data Analysis and Interpretation

The success of the PET glycolysis can be quantified by calculating the PET conversion and the yield of BHET.

ParameterFormulaDescription
PET Conversion (%) [(Initial mass of PET - Mass of unreacted PET) / Initial mass of PET] x 100Measures the fraction of PET that has been depolymerized. Unreacted PET can be determined after filtering the hot reaction mixture.
BHET Yield (%) (Moles of isolated BHET / Theoretical moles of BHET from PET) x 100Represents the efficiency of the conversion of PET into the desired monomer, BHET.

A successful reaction using this protocol should achieve high PET conversion (>95%) and a recovered BHET yield of up to 60% after precipitation.[5] The purity of the obtained BHET can be confirmed by the NMR and FTIR data, which should match the reference spectra for bis(2-hydroxyethyl) terephthalate.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete PET Dissolution - Insufficient reaction time or temperature.- Inadequate stirring.- Catalyst deactivation due to impurities (e.g., water).- Extend the reaction time or slightly increase the temperature (not exceeding 200°C).- Ensure vigorous stirring to improve mass transfer.- Use anhydrous ethylene glycol and thoroughly dried PET.
Low BHET Yield - Incomplete precipitation.- Loss of product during washing.- Side reactions (e.g., formation of oligomers).- Ensure the mixture is sufficiently cooled and an adequate amount of water is used for precipitation.- Minimize the volume of water used for washing the filtered product.- Adhere to the recommended reaction time and temperature to minimize oligomer formation.
Discolored Product - Oxidation during the reaction.- Presence of colored impurities in the starting PET.- Ensure a consistent inert atmosphere throughout the reaction.- Use pre-washed and sorted PET flakes. The crude product can be purified by recrystallization or treatment with activated carbon.
Broad or Unclear NMR Peaks - Presence of residual solvent (EG, water).- Mixture of BHET and oligomers.- Ensure the product is thoroughly dried under vacuum.- Purify the product by recrystallization to separate the monomer from oligomers.

References

  • Kamber, N. E., Tsujii, Y., Keets, K., Waymouth, R. M., Pratt, R. C., Nyce, G. W., & Hedrick, J. L. (2010). The Depolymerization of Poly(Ethylene Terephthalate) (PET) Using N-Heterocyclic Carbenes from Ionic Liquids. Journal of Chemical Education, 87(5), 519-521. [Link]

  • Carta, D., Cao, G., & D'Angeli, C. (2003). Chemical recycling of poly(ethylene terephthalate) (PET) by hydrolysis and glycolysis. Environmental Science and Pollution Research International, 10(6), 390-394. [Link]

  • Abdelaal, M. Y., Rashed, M. A., & El-Fakharany, M. K. (2024). Polyethylene Terephthalate (PET) Recycled by Catalytic Glycolysis: A Bridge toward Circular Economy Principles. MDPI. [Link]

  • García, A., de Lucas, A., & Rodríguez, J. F. (2022). Improving the Efficiency for the Production of Bis-(2-Hydroxyethyl) Terephtalate (BHET) from the Glycolysis Reaction of Poly(Ethylene Terephtalate) (PET) in a Pressure Reactor. MDPI. [Link]

  • Wang, L., Nelson, G. A., Toland, J., & Holbrey, J. D. (2020). Glycolysis of PET Using 1,3-Dimethylimidazolium-2-Carboxylate as an Organocatalyst. ACS Sustainable Chemistry & Engineering, 8(35), 13362-13368. [Link]

  • Wang, L., Toland, J., Nelson, G., et al. (2020). Glycolysis of PET using 1,3-dimethylimidazolium-2-carboxylate as an organocatalyst. Queen's University Belfast Research Portal. [Link]

  • Wikipedia. (n.d.). Bis(2-Hydroxyethyl) terephthalate. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). PET glycolysis reaction and products purification before characterization. [Link]

  • ResearchGate. (n.d.). (a) NMR 1H spectrum and (b) LC‐MS spectrum of BHET. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of BHET in CDCl3. [Link]

  • ResearchGate. (n.d.). Characterisation of BHET (A) FTIR spectrum, (B) DSC, (C) ¹H NMR spectrum and (D) ¹³C NMR spectrum. [Link]

  • Request PDF. (n.d.). Glycolysis of PET Using 1,3-Dimethylimidazolium-2-Carboxylate as an Organocatalyst. [Link]

  • Google Patents. (n.d.). Process for purifying bis(2-hydroxyethyl)
  • ResearchGate. (n.d.). The reaction route of PET glycolysis with ethylene–glycol. [Link]

  • AIDIC. (n.d.). Process Simulation of Bis (2- hydroxyethyl) terephthalate and Its Recovery Using Two–stage Evaporation Systems. [Link]

  • Request PDF. (n.d.). Investigation of solid catalysts for glycolysis of polyethylene terephthalate. [Link]

  • ResearchGate. (n.d.). Characterization and purity of BHET monomer. a) FTIR spectra of PET and BHET. [Link]

  • PubMed Central. (n.d.). Overcoming the Limitations of Organocatalyzed Glycolysis of Poly(ethylene terephthalate) to Facilitate the Recycling of Complex Waste Under Mild Conditions. [Link]

  • ACS Publications. (n.d.). Overcoming the Limitations of Organocatalyzed Glycolysis of Poly(ethylene terephthalate) to Facilitate the Recycling of Complex Waste Under Mild Conditions. [Link]

  • RSC Publishing. (n.d.). Boosting the kinetics of PET glycolysis. [Link]

  • NIH. (n.d.). Efficient Glycolysis of Polyethylene Terephthalate (PET) Catalyzed by Cyclic(alkyl)(amino)carbene Copper Complexes. [Link]

  • PubMed. (n.d.). Efficient Glycolysis of Polyethylene Terephthalate (PET) Catalyzed by Cyclic(alkyl)(amino)carbene Copper Complexes. [Link]

  • ResearchGate. (n.d.). Efficient Glycolysis of Polyethylene Terephthalate (PET) Catalyzed by Cyclic(alkyl)(amino)carbene Copper Complexes. [Link]

  • XRAY. (n.d.). Glycolysis for PET Bottle Recycling. [Link]

  • MDPI. (n.d.). Improving the Sustainability of Catalytic Glycolysis of Complex PET Waste through Bio-Solvolysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 1,3-Dimethylimidazolium-2-carboxylate in aqueous solutions

An in-depth technical guide for researchers, scientists, and drug development professionals. Welcome to the technical support resource for 1,3-Dimethylimidazolium-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support resource for 1,3-Dimethylimidazolium-2-carboxylate. This guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols to assist you in your research and development activities involving this compound. As a zwitterionic N-heterocyclic carbene (NHC)-CO₂ adduct, its stability in aqueous environments is a critical parameter that is often misunderstood. This document aims to clarify these nuances and provide actionable guidance.

Core Concepts: Understanding the Stability Profile

1,3-Dimethylimidazolium-2-carboxylate is a versatile compound, utilized as a precursor for ionic liquids, a latent organocatalyst, and a CO₂ transfer agent. Its utility, however, is intrinsically linked to its chemical stability, which is highly dependent on the solvent environment.

Diagram: Chemical Structure of 1,3-Dimethylimidazolium-2-carboxylate

DegradationPathway Compound 1,3-Dimethylimidazolium-2-carboxylate (Stable Zwitterion) Carbene 1,3-Dimethylimidazolylidene (Reactive NHC Intermediate) Compound->Carbene - CO₂ (Reversible) Product 1,3-Dimethylimidazolium Cation (Degradation Product) Carbene->Product + H⁺ (from H₂O) (Irreversible Trapping) TroubleshootingWorkflow Start Experiment shows unexpected degradation or loss of activity CheckSolvent 1. Analyze Solvent System Start->CheckSolvent IsMixed Is it an aqueous-organic mixture? CheckSolvent->IsMixed Yes IsPure Is it pure H₂O or pure anhydrous aprotic solvent? CheckSolvent->IsPure No DegradationLikely High probability of solvent-induced decarboxylation/protonation. IsMixed->DegradationLikely StableSolvent Solvent is likely not the primary cause. Proceed to next check. IsPure->StableSolvent End Consult further literature for complex interactions. DegradationLikely->End CheckReagents 2. Check Reagents & pH StableSolvent->CheckReagents HasAcid Are protic acids present? CheckReagents->HasAcid AcidReaction Acid reaction is likely cause. HasAcid->AcidReaction Yes NoAcid Proceed to next check. HasAcid->NoAcid No AcidReaction->End CheckTemp 3. Check Temperature NoAcid->CheckTemp IsHighTemp Is temperature elevated (>40°C)? CheckTemp->IsHighTemp ThermalDeg Thermal decarboxylation is possible. IsHighTemp->ThermalDeg Yes IsHighTemp->End No ThermalDeg->End

Optimization

Decomposition mechanism of 1,3-Dimethylimidazolium-2-carboxylate

Welcome to the technical support guide for 1,3-Dimethylimidazolium-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of its decompo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,3-Dimethylimidazolium-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of its decomposition mechanism and to offer practical guidance for its use in experimental settings. As Senior Application Scientists, we have compiled this information based on peer-reviewed literature and extensive laboratory experience to ensure scientific integrity and practical relevance.

Understanding the Core Instability: The Decomposition Mechanism

1,3-Dimethylimidazolium-2-carboxylate is a versatile reagent, often used as a precursor to N-heterocyclic carbenes (NHCs) or as a catalyst itself.[1][2] However, its utility is intrinsically linked to its stability, which is highly dependent on the experimental conditions. The primary decomposition pathway is not a simple degradation but a well-defined, multi-step process.

The core decomposition mechanism involves a reversible decarboxylation to generate the corresponding N-heterocyclic carbene (NHC), 1,3-dimethylimidazolylidene.[1][3][4] This highly reactive intermediate is then susceptible to rapid and irreversible protonation in the presence of a proton source, such as water, to form the stable 1,3-dimethylimidazolium cation.[1][3][4]

The Critical Role of Solvation

The solvent environment is a critical determinant of the stability of 1,3-Dimethylimidazolium-2-carboxylate.[1][3][4]

  • In Pure Aprotic or Pure Aqueous Solvents: The compound exhibits notable stability in either pure acetonitrile or pure water.[1][3][4]

  • In Mixed Solvent Systems: The presence of both an organic solvent and water can dramatically accelerate decomposition.[1][3][4]

    • Low Water Concentration: A small amount of water acts as a proton source, readily trapping the newly formed NHC and driving the equilibrium towards the decomposed state.[1][3][4]

    • High Water Concentration: At higher concentrations, water increases the polarity of the medium, which in turn slows down the initial decarboxylation step, thereby reducing the overall rate of decomposition.[1][3][4]

The C-C bond between the imidazolium ring and the carboxylate group is remarkably sensitive to the polarity of the solvent.[1][3] Computational studies have shown a significant change in the energy barrier to decarboxylation when moving from the gas phase to a simulated water environment.[1][3]

Visualizing the Decomposition Pathway

DecompositionMechanism cluster_main Decomposition of 1,3-Dimethylimidazolium-2-carboxylate start 1,3-Dimethylimidazolium-2-carboxylate nhc 1,3-Dimethylimidazolylidene (NHC) + CO2 start->nhc Reversible Decarboxylation end 1,3-Dimethylimidazolium Cation nhc->end Irreversible Protonation (e.g., by H2O)

Caption: The decomposition pathway of 1,3-Dimethylimidazolium-2-carboxylate.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving 1,3-Dimethylimidazolium-2-carboxylate, with solutions grounded in its chemical behavior.

Issue 1: My reaction is not proceeding as expected, and I'm isolating the 1,3-dimethylimidazolium salt as the major byproduct.
  • Question: I am attempting to use 1,3-Dimethylimidazolium-2-carboxylate as a catalyst, but my starting material is not being consumed, and I've identified the 1,3-dimethylimidazolium cation in my reaction mixture. What is happening?

  • Answer: This is a classic sign of catalyst decomposition. The 1,3-Dimethylimidazolium-2-carboxylate is likely undergoing decarboxylation to form the N-heterocyclic carbene (NHC), which is the active catalytic species. However, if there are adventitious proton sources in your reaction medium (e.g., trace water in your solvent or on your glassware), the NHC is being rapidly and irreversibly protonated to form the inactive 1,3-dimethylimidazolium cation.[1][3][4]

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using anhydrous solvents. If necessary, distill your solvents over a suitable drying agent.

    • Glassware Preparation: Flame-dry all glassware under vacuum or in a stream of inert gas before use.

    • Inert Atmosphere: Run your reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

    • Reagent Purity: Ensure all other reagents are anhydrous.

Issue 2: The catalytic activity of my 1,3-Dimethylimidazolium-2-carboxylate varies between batches.
  • Question: I have used 1,3-Dimethylimidazolium-2-carboxylate from different suppliers, and I'm observing inconsistent reaction rates and yields. Why would this be the case?

  • Answer: The purity and handling of 1,3-Dimethylimidazolium-2-carboxylate are paramount to its performance. It is a hygroscopic and air-sensitive solid.[5] Inconsistent performance between batches often points to varying degrees of decomposition of the starting material.

  • Troubleshooting Steps:

    • Storage: Always store 1,3-Dimethylimidazolium-2-carboxylate in a tightly sealed container under an inert atmosphere in a refrigerator (2-8°C).[6][7][8][9]

    • Handling: Handle the solid in a glovebox or under a blanket of inert gas to minimize exposure to air and moisture.

    • Quality Check: If you suspect decomposition, you can perform a simple proton NMR. The presence of a peak corresponding to the C2-proton of the 1,3-dimethylimidazolium cation (typically around 8.5-9.5 ppm in DMSO-d6) is indicative of degradation.

Issue 3: My reaction works well in pure acetonitrile but fails when I use a mixed solvent system with water.
  • Question: I have a reaction that is catalyzed by 1,3-Dimethylimidazolium-2-carboxylate in acetonitrile. When I try to use a mixture of acetonitrile and water to improve the solubility of another reagent, the reaction fails. Why?

  • Answer: This is a direct consequence of the solvent-dependent decomposition mechanism. While stable in pure acetonitrile and pure water, mixtures of the two can accelerate decomposition.[1][3][4] The small amount of water in your mixed solvent system is acting as a proton source, trapping the catalytically active NHC and leading to catalyst deactivation.[1][3][4]

  • Troubleshooting Steps:

    • Avoid Mixed Solvents: If possible, find a single anhydrous solvent in which all your reagents are soluble.

    • Proton Sponge: If a protic co-solvent is unavoidable, consider adding a non-nucleophilic base (a "proton sponge") to scavenge any adventitious protons. This must be done with caution, as it can affect your desired reaction pathway.

Troubleshooting Workflow

TroubleshootingWorkflow start Experiment Fails or Gives Low Yield check_byproduct Is 1,3-dimethylimidazolium salt a major byproduct? start->check_byproduct decomposition Catalyst Decomposition is Likely check_byproduct->decomposition Yes other_issue Investigate Other Reaction Parameters check_byproduct->other_issue No check_solvent Check Solvent Purity (Anhydrous?) decomposition->check_solvent check_atmosphere Check Reaction Atmosphere (Inert?) decomposition->check_atmosphere check_glassware Check Glassware (Dry?) decomposition->check_glassware check_storage Review Storage and Handling of Catalyst decomposition->check_storage

Caption: A workflow for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store 1,3-Dimethylimidazolium-2-carboxylate?

A1: It should be stored in a tightly sealed container, under a dry, inert atmosphere (such as nitrogen or argon), and refrigerated at 2-8°C.[6][7][8][9] This minimizes exposure to atmospheric moisture and heat, both of which can promote decomposition.

Q2: Can I handle 1,3-Dimethylimidazolium-2-carboxylate on the open bench?

A2: It is strongly recommended to handle this compound in an inert atmosphere, such as in a glovebox or under a stream of inert gas. It is sensitive to air and moisture, and even brief exposure can lead to some degree of decomposition, potentially affecting its performance in your experiments.[5]

Q3: At what temperature does 1,3-Dimethylimidazolium-2-carboxylate start to decompose?

A3: Thermal decomposition to generate the NHC is a key feature of this compound's reactivity and is often induced intentionally at elevated temperatures for catalytic applications.[10][11] The exact temperature for significant decomposition depends on the solvent and other components of the reaction mixture. Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature under specific conditions.[12]

Q4: Is the decomposition of 1,3-Dimethylimidazolium-2-carboxylate reversible?

A4: The initial decarboxylation step to form the NHC and CO2 is reversible.[1] However, the subsequent protonation of the highly reactive NHC by a proton source (like water) is irreversible.[1][3][4] Therefore, in the presence of protic species, the overall decomposition process is practically irreversible.

Q5: Are there structural features that can influence the stability of imidazolium carboxylates?

A5: Yes. Studies have shown that increasing the steric bulk of the N-substituents on the imidazolium ring can increase the rate of decarboxylation.[12] Conversely, adding electron-donating groups to the imidazolium ring can enhance the stability of the compound.[12]

Data Summary

FactorEffect on StabilityRationale
Moisture/Protic Solvents Decreases stabilityProvides a proton source to irreversibly trap the NHC intermediate.[1][3][4]
Aprotic Solvents High stabilityThe NHC intermediate is not irreversibly trapped.[1][3][4]
Elevated Temperature Decreases stabilityProvides the energy to overcome the activation barrier for decarboxylation.[10]
Steric Bulk on N-substituents Decreases stabilitySteric hindrance can favor the release of CO2.[12]
Electron-donating groups on the ring Increases stabilityIncreased electron density on the imidazolium ring disfavors decarboxylation.[12]

Experimental Protocol: Monitoring Decomposition by ¹H NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative monitoring of the decomposition of 1,3-Dimethylimidazolium-2-carboxylate to the 1,3-dimethylimidazolium cation.

Materials:

  • 1,3-Dimethylimidazolium-2-carboxylate

  • Anhydrous deuterated solvent (e.g., acetonitrile-d₃)

  • Deuterium oxide (D₂O)

  • NMR tubes and caps

Procedure:

  • Sample Preparation (Time Zero):

    • In a glovebox or under an inert atmosphere, accurately weigh approximately 5-10 mg of 1,3-Dimethylimidazolium-2-carboxylate into a clean, dry NMR tube.

    • Add ~0.6 mL of anhydrous acetonitrile-d₃.

    • Cap the NMR tube securely.

  • Initial Spectrum:

    • Acquire a ¹H NMR spectrum of the sample immediately. This will serve as your t=0 reference.

    • Identify the characteristic peaks for 1,3-Dimethylimidazolium-2-carboxylate.

  • Initiating Decomposition:

    • Uncap the NMR tube and add a small drop (e.g., 5 µL) of D₂O.

    • Recap the tube, invert it several times to mix, and immediately place it back in the NMR spectrometer.

  • Time-Course Monitoring:

    • Acquire ¹H NMR spectra at regular intervals (e.g., every 5, 10, or 30 minutes, depending on the observed rate of change).

    • Monitor the disappearance of the signals for the starting material and the appearance of new signals corresponding to the 1,3-dimethylimidazolium cation. A new peak will appear for the C2-H proton, and the chemical shifts of the methyl and other ring protons will change.

  • Data Analysis:

    • By integrating the peaks of the starting material and the product, you can calculate the relative percentage of each at different time points, providing a kinetic profile of the decomposition under these specific conditions.

References

  • Denning, D. M., & Falvey, D. E. (2014). Solvent-Dependent Decarboxylation of 1,3-Dimethylimidazolium-2-carboxylate. The Journal of Organic Chemistry, 79(10), 4293–4299. [Link]

  • Denning, D. M., & Falvey, D. E. (2014). Solvent-dependent decarboxylation of 1,3-dimethylimdazolium-2-carboxylate. PubMed.[Link]

  • Denning, D. M., & Falvey, D. E. (2014). Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate. American Chemical Society.[Link]

  • Gardiner, M. G., et al. (2009). A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates. The Journal of Organic Chemistry, 74(20), 7935–7942. [Link]

  • Nyce, G. W., et al. (2004). A general and versatile approach to thermally generated N-heterocyclic carbenes. Angewandte Chemie International Edition, 43(37), 4942-4945. [Link]

  • Tommasi, I., et al. (2006). Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO2. Tetrahedron Letters, 47(19), 3249-3252. [Link]

  • Holbrey, J. D., et al. (2003). 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications, (1), 28-29. [Link]

  • Nyce, G. W., et al. (2004). A General and Versatile Approach to Thermally Generated N-Heterocyclic Carbenes. ElectronicsAndBooks.[Link]

  • Holbrey, J. D., et al. (2003). 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications (RSC Publishing).[Link]

  • Holbrey, J. D., et al. (2003). 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. PubMed.[Link]

  • Wang, J., et al. (2012). 1,3-Dimethylimidazolium-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbonates. Green Chemistry, 14(4), 1153-1158. [Link]

  • Blesic, M., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(20), 7549-7559. [Link]

  • Coupillaud, P., et al. (2013). Kinetic and Thermodynamic Evaluation of the Reversible N-Heterocyclic Carbene−Isothiocyanate Coupling Reaction: Applications in Latent Catalysis. The Journal of Organic Chemistry, 78(15), 7484–7494. [Link]

  • Pernak, J., et al. (2007). Ionic liquids via reaction of the zwitterionic 1,3-dimethylimidazolium-2-carboxylate with protic acids. Overcoming synthetic limitations. Green Chemistry, 9(3), 245-251. [Link]

  • ResearchGate. (2022). Structures of two common 1,3-dialkylimidazolium cations, i.e. [C2mim]⁺... [Link]

  • Buchmeiser, M. R. (2017). Liberation of N-heterocyclic carbenes (NHCs) from thermally labile progenitors: protected NHCs as versatile tools in organo- and polymerization catalysis. RSC Publishing.[Link]

  • The Royal Society of Chemistry. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. [Link]

  • Diez-Gonzalez, S. (2016). Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes.
  • Scientific Laboratory Supplies. (n.d.). 1,3-Dimethylimidazolium-2-carb | 668400-5G | SIGMA-ALDRICH | SLS. Retrieved from [Link]

  • ResearchGate. (2025). On the Mechanism of the Reactivity of 1,3‐Dialkylimidazolium Salts under Basic to Acidic Conditions: A Combined Kinetic and Computational Study. [Link]

  • PubChem. (n.d.). 1,3-Dimethylimidazolium-2-carboxylate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Decarboxylation of 1,3-Dimethylimidazolium-2-carboxylate

Welcome to the technical support guide for handling 1,3-Dimethylimidazolium-2-carboxylate and related N-Heterocyclic Carbene (NHC)-CO₂ adducts. This resource is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 1,3-Dimethylimidazolium-2-carboxylate and related N-Heterocyclic Carbene (NHC)-CO₂ adducts. This resource is designed for researchers, chemists, and drug development professionals who utilize these compounds, often as precursors for generating N-Heterocyclic Carbenes in situ. This guide addresses common experimental challenges, provides troubleshooting protocols, and explains the underlying chemical principles governing the stability of these adducts in various solvent environments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1,3-Dimethylimidazolium-2-carboxylate is decomposing rapidly in what I believed was a stable solvent system. What's going on?

A1: This is a common and often counterintuitive issue. The stability of 1,3-Dimethylimidazolium-2-carboxylate is profoundly influenced by the specific solvent environment, not just the overall polarity. While the compound is stable in either pure, dry acetonitrile or pure water, mixtures of these two solvents can lead to rapid decarboxylation.[1][2][3]

The core issue is a two-step decomposition mechanism.[4] First, the adduct undergoes a reversible decarboxylation to release CO₂ and form the highly reactive N-Heterocyclic Carbene (NHC), 1,3-dimethylimidazolylidene.[1][2] In the presence of a proton source, such as water, the NHC is rapidly and irreversibly protonated to form the stable 1,3-dimethylimidazolium cation.[4]

Therefore, in a water-acetonitrile mixture, you have created a perfect storm: the organic co-solvent facilitates the initial decarboxylation, and the water provides the protons to irreversibly trap the resulting carbene, driving the equilibrium towards decomposition.[1][2]

Q2: I'm observing inconsistent reaction rates. Could solvent choice be the primary cause?

A2: Absolutely. The rate of decarboxylation is highly sensitive to solvent polarity.[5] More polar environments tend to stabilize the zwitterionic NHC-CO₂ adduct, strengthening the C-C bond between the carbene and the carboxylate group.[1][3] This increases the energy barrier for decarboxylation, slowing the reaction down. Conversely, less polar solvents lower this barrier, accelerating the release of CO₂.[6]

If your reaction medium changes polarity over time (e.g., due to consumption of reagents or production of less polar products), you can expect the rate of NHC generation from the carboxylate to change as well. Meticulous control over the solvent system, including trace amounts of water, is critical for reproducibility.

Q3: Why does water have such a complex, dual role in the stability of this compound?

A3: The role of water is concentration-dependent and is central to understanding the adduct's stability.[2][4]

  • At Low Concentrations (in an organic solvent like acetonitrile): Water acts primarily as a proton source. It efficiently "traps" any NHC formed from the reversible decarboxylation, preventing it from recombining with CO₂.[1] This irreversible trapping shifts the equilibrium, accelerating the overall decomposition of the adduct.[2][3]

  • At High Concentrations (i.e., in pure water): The environment becomes highly polar. This high polarity strongly solvates and stabilizes the 1,3-Dimethylimidazolium-2-carboxylate zwitterion. This stabilization increases the energy barrier for the initial decarboxylation step, thus slowing down the overall decomposition rate significantly.[1][2][3]

This explains the observation that the adduct is stable in pure water but decomposes in water-acetonitrile mixtures.

Troubleshooting and Experimental Protocols

Protocol 1: Assessing Adduct Stability in a New Solvent System

If you are developing a new process, it is crucial to determine the stability of your NHC-CO₂ adduct in the proposed solvent or solvent mixture.

Objective: To empirically determine the rate of decarboxylation and decomposition of 1,3-Dimethylimidazolium-2-carboxylate in a specific solvent system.

Methodology:

  • Preparation: Prepare a stock solution of 1,3-Dimethylimidazolium-2-carboxylate in a known stable solvent (e.g., dry DMSO). Ensure all glassware is scrupulously dried if testing anhydrous conditions.

  • Solvent Systems: Prepare vials with your test solvent systems (e.g., pure THF, 9:1 Acetonitrile:Water, pure Water).

  • Initiation: At t=0, spike each test solvent with a known concentration of the adduct stock solution.

  • Monitoring: Use ¹H NMR spectroscopy to monitor the reaction over time. The key signals to track are:

    • The disappearance of the starting material, 1,3-Dimethylimidazolium-2-carboxylate.

    • The appearance of the protonated product, the 1,3-dimethylimidazolium cation.[1]

  • Analysis: By integrating the relevant peaks at various time points, you can calculate the rate of decomposition and determine the adduct's half-life in that specific medium.

Troubleshooting Workflow: Unexpected Decomposition

If you are experiencing unexpected decomposition, follow this logical workflow to diagnose the issue.

G cluster_0 Problem Identification cluster_1 Solvent System Analysis cluster_2 Root Cause & Solution Start Unexpected Decomposition of NHC-CO2 Adduct CheckSolvent Is the solvent a mixture (e.g., organic + aqueous)? Start->CheckSolvent CheckPurity Is the aprotic solvent truly anhydrous? CheckSolvent->CheckPurity No ProtonSource Root Cause: Proton source (water) is trapping the generated NHC. CheckSolvent->ProtonSource Yes CheckPolarity What is the overall polarity of the medium? CheckPurity->CheckPolarity Yes (It's dry) LowPolarity Root Cause: Low polarity environment is lowering decarboxylation barrier. CheckPurity->LowPolarity No (It's wet) CheckPolarity->LowPolarity Low Solution1 Solution: Switch to a pure, highly polar aprotic solvent (e.g., DMSO) or pure water. CheckPolarity->Solution1 High ProtonSource->Solution1 Solution2 Solution: Rigorously dry the solvent and run under inert atmosphere. LowPolarity->Solution2

Caption: Troubleshooting workflow for unexpected adduct decomposition.

Mechanistic Insights

The Decarboxylation Pathway

The solvent's role is best understood by examining the reaction mechanism. The process is not a single-step decomposition but a sequence of equilibria and irreversible steps.

G NHCCO2 NHC-CO2 Adduct (Stable in high polarity solvent) TS1 Transition State NHCCO2->TS1 k_decarboxylation (Slower in polar solvent) NHC_CO2 [NHC + CO2] (Reversible in aprotic solvent) TS1->NHC_CO2 NHC_CO2->TS1 k_recombination Protonation Irreversible Protonation (Requires Proton Source, e.g., H2O) NHC_CO2->Protonation k_trap (Fast) NHC_H Protonated NHC (Stable End Product) Protonation->NHC_H

Sources

Optimization

Technical Support Center: Optimizing Catalysis with 1,3-Dimethylimidazolium-2-carboxylate

Welcome to the technical support center for 1,3-Dimethylimidazolium-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Dimethylimidazolium-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing catalytic reactions using this versatile N-heterocyclic carbene (NHC) precursor.

Introduction to 1,3-Dimethylimidazolium-2-carboxylate

1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic compound that serves as a stable, solid precursor to the N-heterocyclic carbene, 1,3-dimethylimidazolylidene.[1][2] Its primary catalytic function stems from its ability to undergo decarboxylation to release the highly nucleophilic NHC, which is the active catalytic species in a variety of organic transformations.[3][4][5][6] This guide will provide practical advice on its application, focusing on troubleshooting common issues to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

1. What is 1,3-Dimethylimidazolium-2-carboxylate and why is it used in catalysis?

1,3-Dimethylimidazolium-2-carboxylate is an air- and moisture-stable solid that acts as a convenient source of a potent N-heterocyclic carbene (NHC) catalyst.[1] It is often favored for its ease of handling compared to free carbenes, which can be highly reactive and sensitive. Upon heating or under specific solvent conditions, it releases CO2 to generate the active NHC catalyst in situ.[2][7]

2. How is 1,3-Dimethylimidazolium-2-carboxylate synthesized?

A common and effective method for its synthesis involves the reaction of 1-methylimidazole with dimethyl carbonate. This process results in both N-alkylation and C-carboxylation to yield the desired product.[8][9][10] It is crucial to control the reaction temperature, as higher temperatures can favor the formation of the 4-carboxylate isomer.[7]

3. What are the key physical and chemical properties of this compound?

PropertyValueSource
Molecular Formula C6H8N2O2[11]
Molecular Weight 140.14 g/mol [11]
Appearance Solid
Melting Point 221-225 °C[12]
Storage Temperature 2-8°C

4. What are the primary catalytic applications of 1,3-Dimethylimidazolium-2-carboxylate?

It is a versatile catalyst for a range of reactions, including:

  • The hydrolysis of cyclic carbonates to produce vicinal diols.[13]

  • The glycolysis of poly(ethylene terephthalate) (PET) for chemical recycling.[14][15][16]

  • As a CO2-transfer agent in carboxylation reactions.[17]

5. How does the catalytic cycle work?

The catalytic cycle is initiated by the decarboxylation of 1,3-Dimethylimidazolium-2-carboxylate to form the free N-heterocyclic carbene. This highly nucleophilic carbene then attacks an electrophilic substrate, initiating the desired chemical transformation. After a series of steps, the product is released, and the NHC catalyst is regenerated to continue the cycle.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments using 1,3-Dimethylimidazolium-2-carboxylate.

Problem 1: Low or No Catalytic Activity

Possible Causes:

  • Insufficient Decarboxylation: The active NHC catalyst is not being generated in sufficient quantities.

  • Catalyst Instability/Decomposition: The solvent system may be promoting the decomposition of the catalyst.

  • Presence of Inhibitors: Impurities in the starting materials or solvent may be quenching the catalyst.

Troubleshooting Steps:

  • Verify Reaction Temperature: Ensure the reaction temperature is high enough to induce decarboxylation. The melting point is between 221-225 °C, but decarboxylation can occur at lower temperatures depending on the reaction conditions.[12]

  • Solvent Selection: The stability of 1,3-Dimethylimidazolium-2-carboxylate is highly solvent-dependent. It is stable in either pure water or pure acetonitrile but undergoes rapid decarboxylation and subsequent protonation (decomposition) in mixtures of the two.[1][2] For reactions requiring the in-situ generation of the NHC, a solvent that facilitates controlled decarboxylation without leading to rapid decomposition is crucial. Consider using aprotic polar solvents.

  • Purity of Starting Materials: The commercially available technical grade product can be ≥80% pure.[12] Impurities may interfere with the catalytic process. If inconsistent results are observed, consider purifying the catalyst or sourcing a higher purity grade.

  • Inert Atmosphere: While the solid is relatively stable, the active NHC is sensitive to oxygen and moisture. For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can improve catalyst lifetime and activity.

Experimental Workflow for Optimizing Catalyst Activation:

Caption: Troubleshooting workflow for low catalytic activity.

Problem 2: Inconsistent Reaction Rates or Yields

Possible Causes:

  • Variable Catalyst Loading: Inaccurate measurement of the solid catalyst.

  • Solvent Effects on Stability: As mentioned, solvent mixtures can lead to unpredictable rates of catalyst decomposition.[2]

  • Formation of Inactive Isomers: Improper synthesis or storage could lead to the presence of less active isomers, such as the 4-carboxylate.[7]

Troubleshooting Steps:

  • Accurate Dispensing: Due to its solid nature, ensure accurate and consistent weighing of the catalyst for each reaction.

  • Solvent Purity and Consistency: Use high-purity, dry solvents. If a solvent mixture is unavoidable, carefully control the proportions to ensure reproducibility.

  • Catalyst Quality Control: If you are synthesizing the catalyst in-house, verify its structure and purity using techniques like NMR spectroscopy to ensure the correct isomer is being used.

Decision Tree for Inconsistent Results:

G Inconsistent_Results Inconsistent Results Check_Catalyst_Loading Verify Catalyst Loading Accuracy Inconsistent_Results->Check_Catalyst_Loading Check_Solvent Examine Solvent System Inconsistent_Results->Check_Solvent Check_Catalyst_Purity Assess Catalyst Purity/Isomer Inconsistent_Results->Check_Catalyst_Purity Solvent_Purity Solvent_Purity Check_Solvent->Solvent_Purity Purity & Dryness Solvent_Mixture Solvent_Mixture Check_Solvent->Solvent_Mixture Mixture Ratios NMR_Analysis NMR_Analysis Check_Catalyst_Purity->NMR_Analysis Confirm 2-carboxylate isomer

Caption: Key checkpoints for addressing inconsistent reaction outcomes.

Problem 3: Formation of Unexpected Byproducts

Possible Causes:

  • Side Reactions of the NHC: The highly reactive NHC can potentially catalyze unintended reactions.

  • Reaction with CO2: The released carbon dioxide could participate in side reactions depending on the substrates and conditions.

  • Degradation of the Catalyst: The decomposition products of the catalyst might initiate or participate in side reactions.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Adjusting the temperature, reaction time, and reactant concentrations can help to favor the desired reaction pathway over side reactions.

  • CO2 Removal: If CO2 is suspected to be involved in byproduct formation, consider performing the reaction under a gentle flow of an inert gas to remove CO2 as it is formed.

  • Mechanistic Investigation: Consult the literature for known side reactions of NHCs with your specific class of substrates.[3][4] This may provide insight into the likely byproducts and how to avoid them.

Summary of Troubleshooting Strategies:

IssuePrimary CauseRecommended Action
Low/No Activity Insufficient NHC generationIncrease temperature; optimize solvent.
Inconsistent Yields Catalyst instability/inaccuracyUse pure, dry solvents; ensure accurate measurement.
Byproduct Formation Unintended reactivityModify reaction conditions (T, t, conc.); consider CO2 removal.

References

  • Holbrey, J. D., et al. (2003). 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications, (2), 28-29. [Link][8][9][10]

  • PubChem. (n.d.). 1,3-Dimethylimidazolium-2-carboxylate. National Center for Biotechnology Information. [Link][11]

  • Denning, D. M., & Falvey, D. E. (2014). Solvent-dependent decarboxylation of 1,3-dimethylimdazolium-2-carboxylate. The Journal of Organic Chemistry, 79(10), 4293–4299. [Link][1][2]

  • Cesar, V., et al. (2011). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 133(33), 13016–13025. [Link][7]

  • Wang, L., et al. (2020). Glycolysis of PET Using 1,3-Dimethylimidazolium-2-Carboxylate as an Organocatalyst. ACS Sustainable Chemistry & Engineering, 8(35), 13362–13368. [Link][14][15][16]

  • Zhang, C., et al. (2013). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 113(10), 7646–7711. [Link][3][4]

  • Yang, Z., et al. (2013). 1,3-Dimethylimidazolium-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbonates. Green Chemistry, 15(5), 1339-1345. [Link][13]

  • ResearchGate. (n.d.). Utilisation of 1,3-dialkylimidazolium-2-carboxylates as CO2-carriers in the presence of Na+ and K+: Application in the synthesis of carboxylates, monomethylcarbonate anions and halogen-free ionic liquids. [Link][17]

  • Enders, D., et al. (2007). N-Heterocyclic carbene organocatalysis. Angewandte Chemie International Edition, 46(11), 1760-1769. [Link][5]

  • Wang, M., & Huang, Y. (2023). Recent advances in combining photo- and N-heterocyclic carbene catalysis. Beilstein Journal of Organic Chemistry, 19, 1698–1720. [Link][6]

  • ResearchGate. (n.d.). Proposed mechanism for synthesis of 1,3-dimethylimidazolium-2-carboxylate (76) from 1-methylimidazole and dimethylcarbonate. [Link][18]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

Welcome to the technical support center for the synthesis of 1,3-Dimethylimidazolium-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Dimethylimidazolium-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this versatile zwitterionic compound. Here, we address specific issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale synthesis method for 1,3-Dimethylimidazolium-2-carboxylate?

The most widely adopted method involves the direct reaction of 1-methylimidazole with dimethyl carbonate (DMC).[1][2] This process is advantageous as DMC serves as both the N-alkylating agent and the source for the carboxylate group, making it an atom-economical, one-pot synthesis. The reaction typically involves heating the neat reagents in a sealed, pressure-rated vessel.[3]

Q2: Why is this compound considered an N-Heterocyclic Carbene (NHC)-CO₂ adduct?

1,3-Dimethylimidazolium-2-carboxylate is the formal adduct of 1,3-dimethylimidazolylidene (an N-heterocyclic carbene) and carbon dioxide. The synthesis process can be mechanistically understood as the formation of the NHC, which then acts as a potent nucleophile, attacking a molecule of CO₂.[4] This reversible binding is a key feature of its chemistry, making it a stable, solid source for the otherwise reactive NHC.[5][6]

Q3: What are the primary applications of 1,3-Dimethylimidazolium-2-carboxylate?

Its primary utility stems from its role as a stable, easily handled precursor to 1,3-dimethylimidazolylidene, a widely used NHC in organocatalysis and transition-metal catalysis.[4] It is also employed as a halogen-free zwitterionic catalyst for various reactions, such as the hydrolysis of cyclic carbonates, and as a precursor for creating a wide range of ionic liquids through reaction with protic acids.[7][8]

Troubleshooting Guide: Improving Synthesis Yield and Purity

This section addresses the most common issues encountered during the synthesis and provides actionable solutions based on mechanistic understanding.

Issue 1: Low or No Product Yield

Q: I followed the standard procedure of heating 1-methylimidazole and dimethyl carbonate, but my yield is extremely low. What went wrong?

Several factors can contribute to low yield. Let's diagnose the potential causes systematically.

  • Sub-Optimal Reaction Temperature: Temperature is a critical parameter. The reaction requires sufficient thermal energy to proceed, but excessive heat can promote the formation of an undesired isomer. For the synthesis of the 2-carboxylate isomer, a temperature range of 90-95 °C is optimal.[4] Temperatures below this may lead to an impractically slow reaction rate.

  • Inadequate Reaction Time or Pressure: This reaction involves the in-situ generation of gaseous intermediates and byproducts, necessitating a sealed reaction vessel to maintain pressure and prevent the escape of volatile reagents. Ensure your vessel is properly sealed and allow the reaction to proceed for a sufficient duration (typically 24-48 hours) to reach completion.

  • Reagent Quality: Ensure that both 1-methylimidazole and dimethyl carbonate are of high purity and are anhydrous. The presence of water can lead to side reactions and decomposition of the product.[9]

  • Product Decomposition (Decarboxylation): The product can undergo decarboxylation to form the corresponding NHC, which is then susceptible to reaction with any protic species present.[3][6] While the product is stable in pure aprotic solvents like acetonitrile or in pure water, mixtures of organic solvents and water can dramatically accelerate this decomposition pathway.[3][9] Therefore, maintaining anhydrous conditions during the reaction is crucial.

Troubleshooting Workflow: Low Yield

G start Low or No Yield Observed check_nmr Analyze crude product by ¹H NMR start->check_nmr check_temp Was reaction temp 90-95 °C? check_seal Was vessel properly sealed? check_temp->check_seal Yes outcome_slow Reaction incomplete. Increase time or temp slightly. check_temp->outcome_slow No (too low) check_reagents Were reagents anhydrous and pure? check_seal->check_reagents Yes outcome_pressure Reagents may have escaped. Reseal and repeat. check_seal->outcome_pressure No check_reagents->outcome_slow Yes outcome_reagents Side products observed. Use pure, dry reagents. check_reagents->outcome_reagents No check_nmr->check_temp Little to no product formed outcome_isomer High yield of 4-carboxylate isomer. Reduce temperature. check_nmr->outcome_isomer Product formed, but not the target G cluster_main Kinetic Pathway (90°C) cluster_side Thermodynamic Pathway (>120°C) MeIm 1-Methylimidazole SN2 SN2 Attack: Methyl Transfer MeIm->SN2 DMC Dimethyl Carbonate (DMC) DMC->SN2 Intermediate1 Imidazolium Methyl Carbonate Ion Pair SN2->Intermediate1 ProtonTransfer Proton Transfer (C2-H to MeOCO₂⁻) Intermediate1->ProtonTransfer NHC_CO2_Complex [NHC---MeOH---CO₂] Complex ProtonTransfer->NHC_CO2_Complex AttackCO2 Nucleophilic Attack on CO₂ NHC_CO2_Complex->AttackCO2 Product2 2-Carboxylate (Kinetic Product) AttackCO2->Product2 Rearrangement Isomerization Product2->Rearrangement High Temp Product4 4-Carboxylate (Thermodynamic Product) Rearrangement->Product4

Caption: Synthesis mechanism and temperature-dependent isomerization pathway. [4]

Experimental Protocol: Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

This protocol is optimized for the selective synthesis of the 2-carboxylate isomer.

Materials:

  • 1-Methylimidazole (high purity, anhydrous)

  • Dimethyl carbonate (DMC) (high purity, anhydrous)

  • Anhydrous diethyl ether (for washing)

  • Pressure-rated sealed reaction vessel (e.g., a thick-walled glass pressure tube or stainless steel autoclave)

  • Stir plate and magnetic stir bar

Procedure:

  • Reagent Charging: In a clean, dry pressure vessel equipped with a magnetic stir bar, add 1-methylimidazole (1.0 eq). Add dimethyl carbonate (DMC) in a slight excess (e.g., 1.1 - 1.2 eq).

    • Causality Note: A slight excess of DMC ensures the complete consumption of the limiting 1-methylimidazole.

  • Sealing the Vessel: Securely seal the reaction vessel according to the manufacturer's instructions. Ensure the seal is rated for the temperature and expected pressure increase.

  • Reaction: Place the vessel in an oil bath pre-heated to 90 °C . Stir the mixture vigorously.

    • Expert Insight: Maintaining the temperature at 90 °C is critical for selectively forming the kinetic 2-carboxylate product and preventing isomerization to the 4-carboxylate. [4]4. Reaction Monitoring: Allow the reaction to proceed for 24-48 hours. The product, a white solid, will typically precipitate from the reaction mixture as it forms.

  • Cooling and Isolation: After the reaction period, remove the vessel from the oil bath and allow it to cool completely to room temperature. Caution: Do not open the vessel while it is hot or under pressure.

  • Purification: Once cooled, open the vessel in a fume hood. Collect the solid product by filtration. Wash the solid precipitate several times with small portions of anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities.

    • Trustworthiness Note: Washing with a non-polar, aprotic solvent ensures that the zwitterionic product is not dissolved while non-polar impurities are effectively removed.

  • Drying: Dry the purified white solid under high vacuum for several hours to remove any residual solvent. The typical yield should be in the range of 80-90%.

  • Characterization: Confirm the product identity and purity using ¹H and ¹³C NMR spectroscopy and compare the spectra to literature values. [3]

References

  • Mahan, E. J., & Faglioni, F. (2014). Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate. The Journal of Organic Chemistry, 79(10), 4293–4299. [Link]

  • Mahan, E. J., & Faglioni, F. (2014). Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate. ResearchGate. [Link]

  • Ghosh, S. C., et al. (2016). Proposed mechanism for synthesis of 1,3-dimethylimidazolium-2-carboxylate (76) from 1-methylimidazole and dimethylcarbonate. ResearchGate. [Link]

  • Mahan, E. J., & Faglioni, F. (2014). Solvent-dependent decarboxylation of 1,3-dimethylimdazolium-2-carboxylate. PubMed. [Link]

  • Mahan, E. J., & Faglioni, F. (2014). Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate. American Chemical Society. [Link]

  • Zhang, Z., et al. (2016). 1,3-Dimethylimidazolium-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbonates. Green Chemistry. [Link]

  • Grice, K. A., et al. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 129(39), 11944–11955. [Link]

  • Holbrey, J. D., et al. (2003). 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications. [Link]

  • Holbrey, J. D., et al. (2003). 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. PubMed. [Link]

  • Pernak, J., et al. (2007). Ionic liquids via reaction of the zwitterionic 1,3-dimethylimidazolium-2-carboxylate with protic acids. Overcoming synthetic limitations. Green Chemistry. [Link]

  • Holbrey, J. D., et al. (2003). 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Queen's University Belfast Research Portal. [Link]

  • Kitamura, M., et al. (2011). 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. Synthesis. [Link]

  • Pernak, J., et al. (2007). Powder X-ray diffraction patterns for isomers of carboxy-1,3-dimethylimidazolium nitrates. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

Introduction: 1,3-Dimethylimidazolium-2-carboxylate (DMIM-2-C) is a stable N-heterocyclic carbene (NHC)-CO₂ adduct, serving as a valuable, air-stable precursor for generating the highly reactive 1,3-dimethylimidazolylide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,3-Dimethylimidazolium-2-carboxylate (DMIM-2-C) is a stable N-heterocyclic carbene (NHC)-CO₂ adduct, serving as a valuable, air-stable precursor for generating the highly reactive 1,3-dimethylimidazolylidene carbene.[1][2] Its application spans organocatalysis, CO₂ transfer reactions, and the synthesis of NHC-metal complexes.[3][4][5] While its synthesis, particularly from 1-methylimidazole and dimethyl carbonate (DMC), is considered straightforward, several competing side reactions can compromise yield and purity.[6] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate and mitigate these challenges effectively.

Section 1: Core Reaction Pathways: Desired Synthesis and Key Side Reactions

The most common and efficient synthesis involves the reaction of 1-methylimidazole with dimethyl carbonate, which acts as both the methylating and carboxylating agent.[1][2] However, the reaction environment must be carefully controlled to prevent diversion into undesired thermal isomerization or decomposition pathways.

Synthesis_Pathways Reactants 1-Methylimidazole + Dimethyl Carbonate (DMC) Product 1,3-Dimethylimidazolium-2-carboxylate (Desired Product) Reactants->Product  90-95 °C (Kinetic Control) Isomer 1,3-Dimethylimidazolium-4-carboxylate (Isomer Impurity) Reactants->Isomer  > 120 °C (Thermodynamic Control) Decomp_NHC 1,3-Dimethylimidazolylidene (NHC) + CO₂ Product->Decomp_NHC Reversible Decarboxylation Decomp_Salt 1,3-Dimethylimidazolium Cation (Decomposition Product) Decomp_NHC->Decomp_Salt Irreversible Protonation (e.g., by H₂O)

Caption: Key pathways in the synthesis of DMIM-2-C.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and work-up of 1,3-Dimethylimidazolium-2-carboxylate in a practical question-and-answer format.

❓ Question 1: My yield is very low, and my characterization data (e.g., NMR) suggests I've formed the wrong isomer. What happened?

Answer: This is a classic case of thermodynamic versus kinetic control, which is highly dependent on reaction temperature. The formation of the desired 2-carboxylate isomer is kinetically favored and predominates at lower temperatures, while the 4-carboxylate isomer is the more thermodynamically stable product and is formed at higher temperatures.[6][7]

Root Cause Analysis & Solution:

  • Causality: At temperatures above 120 °C, the reaction equilibrium shifts to favor the formation of the 1,3-dimethylimidazolium-4-carboxylate isomer.[6] Running the reaction at a carefully controlled, lower temperature is critical for selectivity.

  • Corrective Action: Maintain a strict reaction temperature between 90-95 °C to maximize the yield of the desired 2-carboxylate product.[6]

Table 1: Effect of Temperature on Isomer Selectivity

Temperature Range Predominant Product Control Type Reference
90 - 95 °C 1,3-Dimethylimidazolium-2-carboxylate (>95%) Kinetic [6]

| > 120 °C | 1,3-Dimethylimidazolium-4-carboxylate (>90%) | Thermodynamic |[6][7] |

❓ Question 2: The product seemed to form correctly, but it decomposed during purification/work-up. Why is my final product the 1,3-dimethylimidazolium salt instead of the zwitterion?

Answer: The desired product, DMIM-2-C, is susceptible to decomposition via decarboxylation, a process that is dramatically accelerated by specific solvent conditions, particularly the presence of a proton source like water.[8][9]

Root Cause Analysis & Solution:

  • Mechanism of Decomposition: The decomposition is a two-step process. First, a reversible decarboxylation occurs, releasing CO₂ and forming the highly nucleophilic N-heterocyclic carbene (NHC).[8][9] If a proton source (e.g., water, alcohol) is present, it will rapidly and irreversibly protonate the carbene, yielding the stable 1,3-dimethylimidazolium cation.[8][9]

  • Solvent Effects: The stability of DMIM-2-C is paradoxically poor in mixtures of water and organic solvents like acetonitrile, whereas it is stable in either pure water or pure acetonitrile.[8][9] At low concentrations in a solvent mixture, water acts primarily as a proton source, trapping the NHC and driving the decomposition forward.[8]

  • Recommended Protocol for Stable Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add a sufficient volume of a non-polar, anhydrous solvent (e.g., diethyl ether, hexane) to precipitate the crude product.

    • Filter the solid rapidly under an inert atmosphere (e.g., nitrogen or argon).

    • Wash the solid with copious amounts of the anhydrous non-polar solvent to remove unreacted starting materials.

    • Dry the final product thoroughly under high vacuum to remove all residual solvents. Store under an inert, dry atmosphere.

Decomposition_Pathway Zwitterion 1,3-Dimethylimidazolium-2-carboxylate Carbene NHC + CO₂ Zwitterion->Carbene Reversible Decarboxylation DecompSalt 1,3-Dimethylimidazolium Cation Carbene->DecompSalt Irreversible Protonation ProtonSource Proton Source (e.g., H₂O)

Caption: The decarboxylation-protonation decomposition pathway.

❓ Question 3: My product is off-color and difficult to crystallize. What are the likely impurities and how can I remove them?

Answer: Besides the isomeric and decomposition impurities already discussed, residual starting materials or colored degradation byproducts can contaminate your final product. Proper purification is key.

Root Cause Analysis & Solution:

  • Likely Impurities:

    • Unreacted 1-methylimidazole (liquid).

    • Unreacted dimethyl carbonate (liquid).

    • Colored polymeric or degradation byproducts from overheating.

  • Purification Protocol:

    • Initial Wash: After precipitation from the reaction mixture with a non-polar solvent, ensure the solid is thoroughly washed. This step is crucial for removing unreacted, soluble starting materials.

    • Activated Charcoal Treatment: If the product is colored, dissolve the crude solid in a minimal amount of a suitable anhydrous polar solvent (e.g., dichloromethane or acetonitrile). Add a small amount of activated (decolorizing) charcoal and stir for 1-2 hours at room temperature.[10]

    • Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the charcoal.

    • Recrystallization/Precipitation: Carefully add an anhydrous non-polar solvent to the filtrate until the solution becomes turbid, then allow it to stand (if necessary, at reduced temperature) to crystallize. This process selects for the desired zwitterionic product, leaving more soluble impurities in the mother liquor.

    • Final Drying: Collect the purified crystals by filtration and dry under high vacuum.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical techniques to confirm my product's identity and purity?

    • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. The proton and carbon signals for the 2-carboxylate are distinct from the 4-carboxylate isomer. The absence of signals for the 1,3-dimethylimidazolium cation (the decomposition product) is a key indicator of purity.

    • Infrared (IR) Spectroscopy: Look for the characteristic strong carboxylate (COO⁻) stretch, typically around 1640-1680 cm⁻¹.

    • Thermogravimetric Analysis (TGA): TGA can determine the decarboxylation temperature, which is a characteristic property of the adduct. This analysis shows the temperature at which the compound begins to lose mass corresponding to the loss of CO₂.[11]

  • Q2: How should I store the purified 1,3-Dimethylimidazolium-2-carboxylate?

    • The compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) at or below room temperature. This minimizes contact with atmospheric moisture, which can initiate the decomposition pathway over time.[8][9]

  • Q3: Is it possible to synthesize this compound from an imidazolium salt, a base, and CO₂?

    • Yes, this is the traditional method for synthesizing NHC-CO₂ adducts, often requiring a strong base (like potassium tert-butoxide) and high pressures of CO₂.[6] However, the synthesis using dimethyl carbonate is often preferred as it avoids the need for strong, air-sensitive bases and high-pressure equipment, making it a more operationally simple and milder alternative.[6]

  • Q4: Can other dialkyl carbonates be used instead of dimethyl carbonate?

    • Attempts to use other symmetrical dialkyl carbonates, such as diethyl or dibenzyl carbonate, have been reported as unsuccessful for this specific one-pot reaction with 1-methylimidazole under similar conditions.[6] Therefore, at least one of the N-substituents in the final product must typically be a methyl group when using this synthetic route.[6]

Section 4: Reference Protocols

Protocol 4.1: Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

This protocol is adapted from established literature procedures.[6]

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagents: To the flask, add 1-methylimidazole (1.0 eq). Add dimethyl carbonate (DMC) (2.0 - 3.0 eq). Note: Using an excess of DMC can help drive the reaction to completion.

  • Reaction: Immerse the flask in a preheated oil bath set to 90 °C . Stir the mixture vigorously at this temperature for 12-24 hours. The product will often begin to precipitate as a white solid during the reaction.

  • Isolation: Cool the reaction mixture to room temperature. Add anhydrous diethyl ether (approx. 5-10 times the volume of the reaction mixture) to fully precipitate the product.

  • Purification: Filter the resulting white solid. Wash the filter cake thoroughly with several portions of anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified white solid under high vacuum for several hours to yield 1,3-Dimethylimidazolium-2-carboxylate.

References

  • Grcevich, J. et al. (2014). Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate. The Journal of Organic Chemistry, 79(10), 4293-9. [Link]

  • Grcevich, J. et al. (2014). Solvent-dependent decarboxylation of 1,3-dimethylimdazolium-2-carboxylate. PubMed. [Link]

  • ResearchGate. (2021). Proposed mechanism for synthesis of 1,3-dimethylimidazolium-2-carboxylate (76) from 1-methylimidazole and dimethylcarbonate. ResearchGate. [Link]

  • Holbrey, J. D. et al. (2003). 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications. [Link]

  • Holbrey, J. D. et al. (2003). 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. PubMed. [Link]

  • Grignard, C. et al. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 129(5), 1110-1111. [Link]

  • Zhang, Z. et al. (2015). 1,3-Dimethylimidazolium-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbonates. Green Chemistry. [Link]

  • Calo, V. et al. (2004). Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO2. ResearchGate. [Link]

  • Gardinier, J. R. et al. (2009). A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates. The Journal of Organic Chemistry, 74(20), 7935-42. [Link]

  • Diez-Gonzalez, S. (2016). CHAPTER 2: Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes. Royal Society of Chemistry. [Link]

  • Domainex. (2023). Synthesis in Review: Unusual reactivity of carboxylic acids using nickel or N-heterocyclic carbene (NHC) catalysis. Domainex. [Link]

  • Sharma, S. et al. (2019). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. PubMed Central. [Link]

  • Tommasi, I. & Sorrentino, F. (2005). Utilisation of 1,3-dialkylimidazolium-2-carboxylates as CO2-carriers in the presence of Na+ and K+: Application in the synthesis of carboxylates, monomethylcarbonate anions and halogen-free ionic liquids. ResearchGate. [Link]

  • ResearchGate. (2020). Reactions of N-heterocyclic carbenes with nitrobenzenes: harnessing NHCs as synthetic building blocks. ResearchGate. [Link]

  • Hahn, F. E. & Heckenbach, M. (2016). CHAPTER 1: Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. Royal Society of Chemistry. [Link]

  • Han, D. et al. (2018). Recovery and purification of ionic liquids from solutions: a review. PubMed Central. [Link]

  • Rogers, R. D. et al. (2010). Preparation and purification of ionic liquids and precursors.
  • Wikipedia. Decarboxylation. Wikipedia. [Link]

  • PubChem. 1,3-Dimethylimidazolium-2-carboxylate. PubChem. [Link]

  • Holbrey, J. D. et al. (2005). Isomerisation and decarboxylation of carboxy-1,3-dimethylimidazolium salts. ResearchGate. [Link]

  • Teasdale, A. et al. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Universidade de Lisboa Repository. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to 1,3-Dimethylimidazolium-2-carboxylate in Catalysis

Welcome to the technical support resource for 1,3-Dimethylimidazolium-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile catalyst in thei...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1,3-Dimethylimidazolium-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile catalyst in their work. As a stable precursor to a potent N-heterocyclic carbene (NHC), 1,3-Dimethylimidazolium-2-carboxylate offers significant advantages in handling and application. However, its catalytic efficiency is governed by a delicate interplay of factors. This document provides in-depth, field-proven insights into its mechanism, optimal use, and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dimethylimidazolium-2-carboxylate and how does it function as a catalyst?

Answer: 1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic compound that is formally an adduct of carbon dioxide (CO₂) and the N-heterocyclic carbene (NHC), 1,3-dimethylimidazolylidene. It is a stable, crystalline solid that serves as a convenient and easily handled precursor to the highly reactive NHC.[1]

The catalytic activity is unlocked through a reversible decarboxylation process, typically initiated by heating.[2] This releases the free NHC, which is a powerful nucleophile and the true active catalytic species.[2][3] This in-situ generation of the NHC avoids the need to handle highly reactive, air- and moisture-sensitive free carbenes directly.

Catalyst_Activation DMIC 1,3-Dimethylimidazolium-2-carboxylate (Stable Precursor) Active_NHC 1,3-Dimethylimidazolylidene (Active NHC Catalyst) DMIC->Active_NHC Heat (Δ) -CO₂ Active_NHC->DMIC +CO₂ (Reversible) CO2 CO₂

Caption: Catalyst activation via thermal decarboxylation.

Q2: What are the primary advantages of using this catalyst precursor?

Answer: The use of 1,3-Dimethylimidazolium-2-carboxylate as an NHC precursor offers several key advantages in synthetic chemistry:

  • Air and Moisture Stability: The solid precursor is stable in air and water, simplifying storage and handling compared to free carbenes.[3][4]

  • Ease of Synthesis and Handling: It can be readily synthesized and does not require the use of strong bases for the generation of the active catalyst, which can be incompatible with sensitive substrates.[2][4]

  • Controlled Release: The active catalyst is generated in-situ under specific thermal conditions, allowing for greater control over reaction initiation.[2]

  • Versatility: It has proven effective in a wide range of organic transformations, including carboxylation reactions, polymerizations, and the depolymerization of PET.[2][3]

Q3: How should 1,3-Dimethylimidazolium-2-carboxylate be stored?

Answer: For optimal long-term stability and to preserve its catalytic potential, the compound should be stored in a tightly sealed container at refrigerated temperatures, typically between 2-8°C.[1]

Q4: Is the catalyst truly "insensitive" to water and air?

Answer: This is a critical point of clarification. The precursor (1,3-Dimethylimidazolium-2-carboxylate) is relatively stable and can be handled in air.[4] However, the active catalytic species (the free NHC) generated upon decarboxylation is highly reactive and sensitive to both atmospheric oxygen and moisture.[5]

Furthermore, the stability of the precursor itself is highly dependent on the solvent environment. While stable in pure water or pure aprotic solvents like acetonitrile, it undergoes rapid decomposition in mixtures of these solvents.[3][6] This decomposition involves the formation of the free carbene, which is then irreversibly trapped by protonation from water.[6] Therefore, for reactions requiring the sustained presence of the active NHC, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial for achieving high efficiency.[5]

Troubleshooting Guide

Q1: My reaction is showing low or no conversion. What are the common causes?

Answer: Low catalytic turnover is a frequent issue that can almost always be traced back to one of four key areas. A systematic diagnosis is the most effective approach.

Caption: Systematic workflow for troubleshooting low conversion.

  • Cause 1: Insufficient Catalyst Activation. The most common reason for a stalled reaction is that the active NHC is not being generated. The decarboxylation step is temperature-dependent.

    • Solution: Gradually increase the reaction temperature. The required temperature can vary significantly depending on the solvent and substrates. For example, some applications require temperatures as high as 180°C to ensure efficient catalyst turnover.[2]

  • Cause 2: Catalyst Deactivation by Protonation. The active NHC is a strong base and will be rapidly and irreversibly protonated by any available protic species, rendering it catalytically dead.

    • Solution: Ensure all solvents and reagents are rigorously dried. Avoid using mixed solvent systems containing water and organic solvents, as this has been shown to dramatically accelerate catalyst decomposition.[3][6] If your reaction chemistry produces a protic byproduct, this can also lead to catalyst inhibition over time.

  • Cause 3: Deactivation by Air/Oxygen. The nucleophilic carbene can react with atmospheric oxygen.

    • Solution: While the precursor can be weighed in air, the reaction itself should be run under an inert atmosphere (nitrogen or argon), especially for prolonged reaction times or at elevated temperatures.[5] Degas your solvents prior to use.

Q2: I'm observing catalyst decomposition. What is the underlying mechanism?

Answer: Catalyst decomposition is most often linked to the solvent system. A seminal study by Denning and Falvey (2014) demonstrated that while 1,3-Dimethylimidazolium-2-carboxylate is stable in either pure water or pure acetonitrile, it rapidly decomposes in mixtures of the two.[6]

The mechanism involves a reversible decarboxylation to form the active NHC, which is then rapidly protonated by water. At low water concentrations, water acts as a proton source, trapping the carbene and accelerating decomposition.[3][6] Paradoxically, at very high water concentrations (i.e., in pure water), the high polarity of the medium strengthens the C-CO₂ bond, slowing the initial decarboxylation step and thus slowing the overall decomposition rate.[6]

Deactivation_Pathway DMIC 1,3-Dimethylimidazolium-2-carboxylate NHC_CO2 [NHC] + CO₂ DMIC->NHC_CO2 Reversible Decarboxylation Trapped 1,3-Dimethylimidazolium Cation (Inactive) NHC_CO2->Trapped Irreversible Protonation (e.g., from H₂O in solvent mixture)

Caption: Catalyst deactivation pathway in mixed solvents.

Solvent SystemCatalyst StabilityPrimary Reason
Pure Anhydrous AcetonitrileHighAprotic environment, no proton source to trap the NHC.[6]
Pure WaterHighHigh solvent polarity stabilizes the C-CO₂ bond, slowing decarboxylation.[3][6]
Acetonitrile / Water MixtureLowWater at low concentrations acts as a proton source, trapping the NHC after decarboxylation.[3][6]
Anhydrous DMF / DMSOHighAprotic, polar solvents that can facilitate catalysis without providing a proton source.

Experimental Protocol: General Procedure for a Catalytic Reaction

This protocol provides a general workflow for a reaction using 1,3-Dimethylimidazolium-2-carboxylate under inert conditions. Note: Specific substrate, solvent, temperature, and loading must be optimized for your specific transformation.

  • Reactor Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the substrate(s) and 1,3-Dimethylimidazolium-2-carboxylate (typically 1-10 mol%).

    • Seal the flask with a septum.

  • Inert Atmosphere Purge:

    • Evacuate the flask under vacuum and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure the removal of atmospheric oxygen and moisture.

  • Solvent and Reagent Addition:

    • Add the anhydrous, degassed solvent via a gas-tight syringe.

    • Add any other liquid reagents via syringe.

  • Reaction Execution:

    • Lower the flask into a pre-heated oil bath set to the desired reaction temperature (e.g., 80-120°C).

    • Stir the reaction mixture vigorously.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Proceed with a standard aqueous work-up and purification by column chromatography, distillation, or recrystallization.

References

  • Denning, D. M., & Falvey, D. E. (2014). Solvent-dependent decarboxylation of 1,3-dimethylimdazolium-2-carboxylate. The Journal of Organic Chemistry, 79(10), 4293–4299. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for synthesis of 1,3-dimethylimidazolium-2-carboxylate (76) from 1-methylimidazole and dimethylcarbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate. Retrieved from [Link]

  • Crabtree, R. H., et al. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 129(29), 9086–9095. [Link]

  • Zhang, Z., et al. (2014). 1,3-Dimethylimidazolium-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbonates. Green Chemistry, 16(8), 3765-3771. [Link]

  • ResearchGate. (n.d.). Substrate scope. Reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Utilisation of 1,3-dialkylimidazolium-2-carboxylates as CO2-carriers. Retrieved from [Link]

  • Holbrey, J. D., et al. (2003). 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications, (1), 28–29. [Link]

  • PubMed. (2003). 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO2. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethylimidazolium-2-carboxylate. Retrieved from [Link]

  • Ortiz, A., et al. (2009). A Systematic Investigation of Factors Influencing the Decarboxylation of Imidazolium Carboxylates. The Journal of Organic Chemistry, 74(20), 7935–7942. [Link]

  • Cenmed Enterprises. (n.d.). 1 3 Dimethylimidazolium 2 Carboxylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Regeneration and Recycling of 1,3-Dimethylimidazolium-2-carboxylate Catalyst

Welcome to the technical support center for 1,3-Dimethylimidazolium-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Dimethylimidazolium-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions regarding the regeneration and recycling of this versatile catalyst. Our goal is to help you maximize the lifecycle of your catalyst, ensuring both cost-effectiveness and sustainable laboratory practices.

Introduction to 1,3-Dimethylimidazolium-2-carboxylate

1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic compound that serves as a stable, solid precursor to the N-heterocyclic carbene (NHC), 1,3-dimethylimidazolylidene.[1] This unique property makes it an increasingly popular organocatalyst in a variety of chemical transformations, including carboxylation reactions and the glycolysis of polymers like PET.[1][2][3] Its role as a CO2 carrier allows for the activation and transfer of carbon dioxide in a controlled manner.[4] However, the efficiency and economic viability of processes employing this catalyst often hinge on its successful recovery and reuse. This guide provides a comprehensive overview of the factors influencing its stability and outlines practical strategies for its regeneration and recycling.

Frequently Asked Questions (FAQs)

Q1: My 1,3-Dimethylimidazolium-2-carboxylate catalyst seems to be decomposing during my reaction, indicated by gas evolution. What is happening?

A1: You are likely observing decarboxylation, the primary decomposition pathway for 1,3-Dimethylimidazolium-2-carboxylate. This process involves the release of carbon dioxide (CO₂) and the formation of the highly reactive N-heterocyclic carbene (NHC), 1,3-dimethylimidazolylidene. In the presence of any protic species, such as water, the NHC is rapidly and irreversibly protonated to form the 1,3-dimethylimidazolium cation.[5][6][7] This decomposition can affect your reaction's pH and catalyst activity.

Q2: What experimental conditions favor the decomposition of the catalyst?

A2: The stability of 1,3-Dimethylimidazolium-2-carboxylate is highly sensitive to the reaction environment:

  • Solvent: The catalyst is relatively stable in either pure water or pure acetonitrile. However, mixtures of these solvents can lead to rapid decarboxylation.[6][7] The polarity of the solvent significantly influences the stability of the bond between the imidazolium ring and the carboxylate group.[6][7]

  • Temperature: Elevated temperatures can promote thermal decarboxylation.

  • Presence of Protic Solvents: Even small amounts of water or other protic species can accelerate decomposition by trapping the generated NHC.[6][7]

Q3: Can I recycle 1,3-Dimethylimidazolium-2-carboxylate? If so, how many times?

A3: Yes, this catalyst can be recycled. In some applications, such as the hydrolysis of cyclic carbonates, it has been successfully reused over six times without a significant loss of catalytic activity.[8] The number of possible cycles will depend on the specific reaction conditions, the efficiency of the recovery process, and the degree of catalyst deactivation per cycle.

Q4: What are the common methods for recovering ionic liquid catalysts like this one from a reaction mixture?

A4: Several techniques can be employed for the recovery of ionic liquids:

  • Extraction: Liquid-liquid extraction is a common method, utilizing a solvent in which the product is soluble but the ionic liquid is not.[9]

  • Distillation/Evaporation: Due to their negligible vapor pressure, ionic liquids can often be separated from volatile products and solvents by distillation or rotary evaporation.[9]

  • Membrane Filtration: Techniques like organic solvent nanofiltration can separate the catalyst from the product stream, especially when there is a significant difference in molecular weight.[10][11]

  • Crystallization/Precipitation: The catalyst can sometimes be recovered by cooling the reaction mixture to induce precipitation.[3]

  • Adsorption: Using ion-exchange resins can be an effective method for capturing the ionic liquid from a solution.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the use and recycling of your 1,3-Dimethylimidazolium-2-carboxylate catalyst.

Observed Issue Potential Cause(s) Suggested Solution(s)
Reduced Catalytic Activity After First Use - Incomplete recovery of the catalyst. - Partial decomposition (decarboxylation) during the reaction. - Poisoning of the active sites by impurities.[13][14]- Optimize the recovery protocol to maximize yield. - Re-evaluate reaction conditions (temperature, solvent) to minimize decomposition. - Purify the recovered catalyst to remove potential inhibitors.
Difficulty Separating Catalyst from Product - Similar solubility of catalyst and product in the chosen solvent system. - Formation of an emulsion during liquid-liquid extraction.- Screen alternative extraction solvents. - Consider alternative recovery methods like precipitation, crystallization, or membrane filtration.[9][10][11]
Recovered Catalyst is a Different Color - Presence of residual reactants, products, or byproducts. - Thermal degradation leading to colored impurities.- Implement a purification step after recovery, such as washing with a non-solvent or recrystallization. - Analyze the colored impurities using techniques like UV-Vis or NMR spectroscopy to identify them.
Low Recovery Yield - Catalyst solubility in the product-containing phase. - Physical loss during transfer and handling. - Catalyst degradation during the reaction or workup.[5][6][7]- Adjust the polarity of the extraction solvent to minimize catalyst loss. - Ensure careful handling and transfer of materials. - Analyze the product phase for dissolved catalyst to quantify losses.

Experimental Protocols

Protocol 1: Catalyst Recovery by Precipitation

This protocol is suitable for reactions where the product remains soluble in the reaction solvent upon cooling, while the catalyst precipitates. A notable example is its use in the glycolysis of PET.[3]

Steps:

  • Cooling: Upon completion of the reaction, allow the reaction mixture to cool to room temperature. Further cooling in an ice bath may enhance precipitation.

  • Filtration: Collect the precipitated solid catalyst by vacuum filtration.

  • Washing: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether, hexane) in which the catalyst has poor solubility to remove any adhering product or impurities.

  • Drying: Dry the purified catalyst under vacuum to remove residual solvent.

  • Characterization: Confirm the purity and identity of the recovered catalyst using techniques such as NMR spectroscopy and melting point determination.

Protocol 2: Catalyst Recovery by Solvent Extraction

This is a general protocol that can be adapted for various reaction systems.

Steps:

  • Solvent Addition: After the reaction, add a solvent that is immiscible with the reaction medium and in which your product has high solubility, but the catalyst has low solubility (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

  • Phase Separation: Allow the layers to separate and collect the phase containing the ionic liquid catalyst.

  • Solvent Removal: Remove any residual volatile solvent from the catalyst phase under reduced pressure.

  • Drying and Characterization: Dry the recovered catalyst under high vacuum and verify its purity.

Catalyst Regeneration and Reactivation

In cases where the catalyst has undergone partial decomposition to the 1,3-dimethylimidazolium cation, regeneration can be attempted by reacting it with a suitable base to reform the NHC, followed by reaction with CO₂. However, a more practical approach for this specific catalyst often involves purification of the un-decomposed fraction.

For deactivation due to fouling or poisoning, the following general steps can be considered:

  • Washing: Dissolve the recovered catalyst in a suitable solvent (e.g., water) and wash with an immiscible organic solvent to remove organic foulants.

  • Recrystallization: Purify the catalyst by recrystallization from a suitable solvent system to remove both soluble and insoluble impurities.

Visualizing the Catalyst Lifecycle

The following diagram illustrates the typical lifecycle of the 1,3-Dimethylimidazolium-2-carboxylate catalyst, from its application to regeneration.

Catalyst_Lifecycle cluster_main Catalyst Lifecycle cluster_recovery Recovery & Purification Fresh_Catalyst Fresh 1,3-Dimethylimidazolium- 2-carboxylate Reaction Catalytic Reaction Fresh_Catalyst->Reaction Post_Reaction Post-Reaction Mixture (Catalyst, Product, Solvent) Reaction->Post_Reaction Separation Separation (e.g., Precipitation, Extraction) Post_Reaction->Separation Deactivated_Catalyst Deactivated/Decomposed Catalyst Post_Reaction->Deactivated_Catalyst Decomposition Purification Purification (Washing, Recrystallization) Separation->Purification Impure Catalyst Recycled_Catalyst Recycled Catalyst Purification->Recycled_Catalyst Recycled_Catalyst->Reaction Reuse

Caption: Workflow of catalyst use, recovery, and recycling.

Understanding Catalyst Deactivation Pathways

The primary deactivation pathway for 1,3-Dimethylimidazolium-2-carboxylate is irreversible protonation following decarboxylation. This process is highly dependent on the presence of protic species.

Deactivation_Pathway Catalyst 1,3-Dimethylimidazolium-2-carboxylate (Active Catalyst) Decarboxylation Decarboxylation (-CO₂) Catalyst->Decarboxylation NHC 1,3-Dimethylimidazolylidene (NHC Intermediate) Decarboxylation->NHC Protonation Protonation (+H⁺ from protic species) NHC->Protonation Deactivated 1,3-Dimethylimidazolium Cation (Deactivated) Protonation->Deactivated

Caption: Primary deactivation pathway via decarboxylation.

References

  • Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltr
  • Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate | Request PDF.
  • Solvent-dependent decarboxylation of 1,3-dimethylimdazolium-2-carboxyl
  • Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxyl
  • Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltration | Request PDF.
  • Application Notes and Protocols: The Role of 1,3-Dimethylimidazolium Bicarbonate in Carboxyl
  • 1,3-Dimethylimidazolium-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbon
  • Recovery and purification of ionic liquids from solutions: a review. RSC Publishing.
  • Recovery of Ionic Liquid from the Model Solution Mixture Mimicking the Catalytically Hydrolyzed Cellulose Product Utilizing Amberlyst Ion-Exchange Resin. MDPI.
  • Utilisation of 1,3-dialkylimidazolium-2-carboxylates as CO 2-carriers in the presence of Na+ and K+: Application in the synthesis of carboxylates, monomethylcarbonate anions and halogen-free ionic liquids | Request PDF.
  • Glycolysis of PET using 1,3-dimethylimidazolium-2-carboxylate as an organoc
  • Glycolysis of PET Using 1,3-Dimethylimidazolium-2-Carboxylate as an Organocatalyst | Request PDF.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Mechanisms of catalyst deactiv

Sources

Troubleshooting

Handling and storage of air-sensitive N-heterocyclic carbene precursors

N-Heterocyclic Carbene Precursors: Technical Support Center Welcome to the Technical Support Center for N-Heterocyclic Carbene (NHC) Precursors. This guide is designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: January 2026

N-Heterocyclic Carbene Precursors: Technical Support Center

Welcome to the Technical Support Center for N-Heterocyclic Carbene (NHC) Precursors. This guide is designed for researchers, scientists, and professionals in drug development who utilize these powerful organocatalysts and ligands. My aim is to provide you with in-depth, field-proven insights into the nuances of handling and storing these air-sensitive compounds, moving beyond procedural lists to explain the fundamental "why" behind each recommendation.

Part 1: Foundational Principles of Handling Air-Sensitive NHC Precursors

N-Heterocyclic carbenes are typically generated in situ from their corresponding azolium salt precursors (e.g., imidazolium or imidazolinium salts) via deprotonation with a strong base.[1] While many of these salts exhibit good thermal and chemical stability, their hygroscopic nature and the extreme sensitivity of the resulting free carbenes to air and moisture necessitate meticulous handling techniques to ensure reproducibility and success in your reactions.[1][2][3]

The Pillars of Inert Atmosphere Techniques

The exclusion of atmospheric oxygen and water is paramount.[4][5] The two most common methods for achieving this are the use of a glovebox or a Schlenk line.[6][7][8]

  • Glovebox: A sealed container filled with an inert gas (typically argon or nitrogen) that allows for the manipulation of compounds using integrated gloves.[6][8] This is the most straightforward method for handling solids and preparing solutions, as it allows for the use of standard laboratory glassware.[6][9] The atmosphere within a glovebox is continuously circulated through a catalyst that removes oxygen and moisture to parts-per-million (ppm) levels.[6][10]

  • Schlenk Line: A dual-manifold system that provides both a vacuum and a source of inert gas.[4][7][11] This technique is ideal for performing reactions and manipulations in specialized glassware (Schlenk flasks) outside of a glovebox.[4][11] The core principle of Schlenk line work is the "evacuate-refill" or "vac-and-backfill" cycle, where the air in the flask is removed under vacuum and replaced with inert gas.[11] This cycle is typically repeated at least three times to ensure the complete removal of the laboratory atmosphere.[7][11]

Workflow for Initiating an Air-Sensitive Reaction

Here is a visual representation of the initial steps for setting up an experiment with air-sensitive NHC precursors.

Troubleshooting_Failed_Reaction cluster_inert Inert Technique Issues cluster_reagents Reagent Purity Issues cluster_conditions Parameter Issues Start Reaction Failed or Low Yield Check_Inert Verify Inert Atmosphere (O2/H2O levels?) Start->Check_Inert Check_Reagents Assess Reagent Purity Start->Check_Reagents Check_Conditions Review Reaction Parameters Start->Check_Conditions Inert_Leak Leak in Schlenk Line/Glovebox? Check_Inert->Inert_Leak Inert_Solvent Solvent Improperly Degassed? Check_Inert->Inert_Solvent Reagent_Precursor NHC Precursor Contaminated? (Hygroscopic, Discolored?) Check_Reagents->Reagent_Precursor Reagent_Base Base Degraded or Impure? Check_Reagents->Reagent_Base Reagent_Substrate Substrate Stable/Pure? Check_Reagents->Reagent_Substrate Cond_Temp Incorrect Temperature? Check_Conditions->Cond_Temp Cond_Base_Strength Base Strong Enough for Deprotonation? Check_Conditions->Cond_Base_Strength Cond_Time Insufficient Reaction Time? Check_Conditions->Cond_Time Solution Implement Corrective Action (e.g., Purify Precursor, Dry Solvent) Inert_Solvent->Solution Reagent_Precursor->Solution Cond_Base_Strength->Solution

Caption: Decision tree for troubleshooting NHC reactions.

Part 4: Key Experimental Protocols

Protocol 1: Drying and Degassing a Solvent via Freeze-Pump-Thaw

This method is superior to simple vacuum application for removing dissolved gases, especially oxygen. [6][11]

  • Preparation: Add the solvent to a Schlenk flask equipped with a magnetic stir bar. The flask should not be more than half full.

  • Freezing: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls to prevent the flask from cracking.

  • Pumping: Once the solvent is completely frozen solid, open the flask to the vacuum manifold of the Schlenk line. Allow it to evacuate for 5-10 minutes. You are removing the gases from the headspace above the frozen solvent.

  • Thawing: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of gas being released from the solvent as it liquefies.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times to ensure all dissolved gases have been removed. [7]6. Storage: After the final cycle, backfill the flask with inert gas (argon or nitrogen) and store the solvent over activated molecular sieves. [7]

Protocol 2: Transfer of an Air-Sensitive Solid (NHC Precursor) via Counterflow

This technique uses a positive pressure of inert gas to protect the solid from the atmosphere during transfer. [7]

  • Setup: Ensure both the flask containing the NHC precursor and the receiving reaction flask are under a positive pressure of inert gas, vented through a bubbler. [12]2. Preparation for Transfer: Briefly remove the stoppers from both flasks. A steady stream of inert gas should be flowing out of the openings.

  • Addition: Quickly and carefully tilt the flask containing the solid and pour it into the reaction flask against the outward flow of inert gas.

  • Reseal: Immediately reseal both flasks.

  • Purge (Optional but Recommended): Evacuate and backfill the reaction flask one more time to remove any minor atmospheric contamination that may have occurred during the transfer.

References

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Wikipedia. (n.d.). Air-free technique.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2).
  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
  • An Illustrated Guide to Schlenk Line Techniques. (2023). An Illustrated Guide to Schlenk Line Techniques.
  • IONiC / VIPEr. (n.d.). Handling Air Sensitive Reagents and Working with a Schlenk Line.
  • IONiC / VIPEr. (2013). Synthesis and Migratory-Insertion Reactivity of CpMo(CO)3(CH3): Small-Scale Organometallic Preparations Utilizing Modern Glove-Box Techniques.
  • PMC - NIH. (n.d.). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0).
  • PMC - PubMed Central. (n.d.). Recovery and purification of ionic liquids from solutions: a review.
  • ResearchGate. (2016). Decomposition of Imidazolium-Based Ionic Liquids in Contact with Lithium Metal.
  • Journal of the American Chemical Society. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships.
  • ResearchGate. (n.d.). Degree of Ring-Opening Degradation of Imidazolium Salts after Exposure to Alkaline Solutions at 80 °C.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • PubMed. (2008). Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography.
  • Chemical Science (RSC Publishing). (n.d.). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0).
  • JoVE. (2017). Video: Glovebox-Operating Procedure and Use of Impurity Sensors.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • PMC - PubMed Central. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.
  • PMC - PubMed Central. (n.d.). The divergent effects of strong NHC donation in catalysis.
  • ChemScene. (n.d.). Imidazolium Salts.
  • PMC - NIH. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures.
  • IdeaExchange@UAkron. (2015). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity.
  • ResearchGate. (n.d.). The purification of an ionic liquid.
  • PMC. (n.d.). Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines.
  • ResearchGate. (n.d.). Purification of imidazolium ionic liquids for spectroscopic application.
  • Imidazolium Salts For Energy Storage & Batteries. (n.d.).
  • Google Patents. (n.d.). Method for the production of purified 1,3-substituted imidazolium salts.
  • American Chemical Society. (n.d.). Hydrogen-Storage Materials Based on Imidazolium Ionic Liquids.
  • RSC Publishing. (n.d.). The divergent effects of strong NHC donation in catalysis.
  • ACS Publications. (n.d.). Deprotonation of N-Heterocyclic Carbenes to Afford Heterobimetallic Organolanthanide Complexes.
  • MDPI. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families.
  • ResearchGate. (n.d.). Common synthetic routes to (i) free NHC by deprotonation of an imidazolium salt precursor, (ii) free CDI by desulfurization of a thiourea, and (iii) NHC–CDI adduct.
  • Sigma-Aldrich. (n.d.). Imidazole, for molecular biology (I5513) - Product Information Sheet.
  • Chemical Reviews. (n.d.). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes.
  • Chemical Reviews. (n.d.). Beyond Conventional N-Heterocyclic Carbenes: Abnormal, Remote, and Other Classes of NHC Ligands with Reduced Heteroatom Stabilization.
  • ResearchGate. (n.d.). Synthetic Routes to N-Heterocyclic Carbene Precursors.
  • RSC Publishing. (2018). The Importance of N-Heterocyclic Carbene Basicity in Organocatalysis.
  • American Chemical Society. (2026). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted a.
  • Books. (2016). CHAPTER 1: Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters.
  • Wikipedia. (n.d.). Persistent carbene.
  • International Science Community Association. (n.d.). 1-N-Heterocyclic Carbene (NHC) - Catalyzed transformations for the synthesis of heterocycles requirements.
  • Development of building blocks for the synthesis of N-heterocyclic carbene ligands. (2005). Org Lett.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to N-Heterocyclic Carbene Precursors: A Comparative Analysis of 1,3-Dimethylimidazolium-2-carboxylate

In the landscape of modern chemistry, N-Heterocyclic Carbenes (NHCs) have established themselves as a dominant class of compounds, rivaling traditional phosphine ligands in organometallic catalysis and carving out a sign...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemistry, N-Heterocyclic Carbenes (NHCs) have established themselves as a dominant class of compounds, rivaling traditional phosphine ligands in organometallic catalysis and carving out a significant niche as powerful organocatalysts.[1][2][3] Their strong σ-donating ability and the capacity to tune their steric and electronic properties have made them indispensable tools for researchers in catalysis and drug development.[3][4]

However, the free carbenes themselves are often highly reactive and sensitive to air and moisture. This necessitates the use of stable, easily handled precursors that can generate the active NHC species in situ. The choice of precursor is not trivial; it can profoundly influence reaction outcomes, efficiency, and compatibility with sensitive substrates.[5]

This guide provides an in-depth comparison of a particularly advantageous precursor, 1,3-dimethylimidazolium-2-carboxylate , against more conventional alternatives like azolium salts. We will delve into the mechanistic rationale behind their use, provide supporting experimental data, and offer detailed protocols to empower researchers to make informed decisions for their synthetic challenges.

The Precursor Landscape: An Overview

The generation of an NHC for a catalytic reaction is the critical initiation step. The method of this generation dictates the reaction conditions, byproducts, and overall "greenness" of the process. NHC precursors can be broadly categorized based on their activation mechanism.

NHC_Precursors A NHC Precursors B Deprotonation Required (Base-Mediated) A->B C Base-Free Generation A->C B1 Imidazolium Halides (e.g., IMes·HCl) B->B1 B2 Triazolium Salts B->B2 B3 Benzimidazolium Salts B->B3 C1 Thermal/Light Induced C->C1 C2 Transmetalation C->C2 C1_1 NHC-CO2 Adducts (e.g., 1,3-Dimethylimidazolium-2-carboxylate) C1->C1_1 C1_2 NHC-H2CO3 Adducts C1->C1_2 C2_1 Ag(I)-NHC Complexes C2->C2_1

Figure 1: Classification of common N-Heterocyclic Carbene (NHC) precursors.

The most traditional route involves the deprotonation of azolium salts, which, while effective, introduces strong bases and generates stoichiometric salt waste.[6][7] In contrast, "base-free" methods, such as the thermal decarboxylation of NHC-CO₂ adducts, offer a cleaner and often milder alternative.

In Focus: 1,3-Dimethylimidazolium-2-carboxylate

1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic NHC-CO₂ adduct.[8][9] It can be conceptualized as a stable, "masked" form of 1,3-dimethylimidazol-2-ylidene, one of the simplest NHCs. Its rise in popularity stems from a unique combination of stability and clean reactivity.

Key Attributes:

  • Stability: It is an air- and water-stable, isolable solid, simplifying storage and handling.[10][11][12] This is a significant practical advantage over sensitive free carbenes or hygroscopic salts.

  • Clean Activation: The active NHC is generated through thermal decarboxylation. This process releases the carbene under neutral conditions, with gaseous carbon dioxide as the sole byproduct. This circumvents the need for strong bases, which can lead to undesirable side reactions with sensitive substrates.[6]

  • Synthesis: It can be synthesized in good yield through an unexpected reaction between 1-methylimidazole and dimethyl carbonate, which results in both N-alkylation and C-carboxylation.[8][9]

The true value of this precursor lies in the elegance of its NHC generation. By simply heating the compound, the C-C bond between the imidazolium ring and the carboxylate group cleaves, liberating the free carbene and CO₂.[13][14] This process is reversible, but in the presence of a metal or substrate that traps the NHC, the equilibrium is driven forward.[13]

Comparative Analysis: A Head-to-Head Evaluation

To appreciate the advantages of 1,3-dimethylimidazolium-2-carboxylate, it is essential to compare it directly with other common precursor classes.

Workflow Comparison: The "Base-Free" Advantage

The operational difference between using an NHC-CO₂ adduct and a traditional imidazolium salt is stark. The former offers a streamlined, cleaner workflow that is particularly beneficial for high-throughput screening or when working with base-sensitive functional groups.

Workflow_Comparison cluster_0 Method A: 1,3-Dimethylimidazolium-2-carboxylate cluster_1 Method B: Imidazolium Halide Salt (e.g., IMes·HCl) A1 Combine Precursor, Metal Salt & Substrate A2 Heat Reaction Mixture A1->A2 A3 Active NHC Generated (CO₂ byproduct) A2->A3 A4 Catalytic Reaction Proceeds A3->A4 B1 Combine Imidazolium Salt & Strong Base (e.g., KOtBu) B2 Stir for Deprotonation B1->B2 B3 Active NHC Generated (Salt byproduct, e.g., KCl) B2->B3 B4 Add Metal Salt & Substrate B3->B4 B5 Catalytic Reaction Proceeds B4->B5

Figure 2: Comparative experimental workflows for NHC generation.

Performance Data Summary

The choice of precursor directly impacts several key experimental parameters. The following table summarizes the performance characteristics of 1,3-dimethylimidazolium-2-carboxylate against two prevalent alternatives.

Feature1,3-Dimethylimidazolium-2-carboxylateImidazolium Halide Salts (e.g., IPr·HCl)Silver(I)-NHC Complexes
NHC Generation Thermal DecarboxylationDeprotonation with Strong BaseTransmetalation
Conditions Neutral, HeatingBasicNeutral, often room temp.
Byproducts CO₂ (gas)Stoichiometric Salt (e.g., KCl)Silver Halide
Handling Air & moisture stable solid[10]Often hygroscopic, requires inert atmosphere[6]Generally stable but can be light-sensitive
Atom Economy HighModerate (base and salt waste)Low (stoichiometric silver waste)[15]
Key Advantage Base-free, clean, simpleWide structural diversity, well-establishedMild transfer, avoids free carbene
Key Disadvantage Requires heating, less structural varietyBase can interfere, salt complicates purificationCost of silver, poor atom economy[15]

Applications and Experimental Protocols

The utility of 1,3-dimethylimidazolium-2-carboxylate spans both organometallic synthesis and organocatalysis. It serves as an excellent NHC transfer agent to a variety of metals, including Rh, Ir, Ru, and Pd, to form well-defined NHC complexes.[10][12][16]

Protocol 1: Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

This protocol is adapted from the procedure reported by Holbrey et al.[8]

  • Reactants: Combine 1-methylimidazole (1.0 eq) and dimethyl carbonate (DMC) (2.0-3.0 eq) in a high-pressure reaction vessel.

  • Causality: Using an excess of DMC serves as both a reactant and a solvent, driving the reaction towards completion. The reaction must be conducted in a sealed vessel to contain the pressure generated at elevated temperatures.

  • Reaction: Heat the mixture to 140-150 °C and maintain for 18-24 hours with vigorous stirring.

  • Workup: Cool the reactor to room temperature. The product often precipitates as a white solid. If not, reduce the volume of DMC under vacuum to induce crystallization.

  • Purification: Collect the solid by filtration, wash with a cold solvent like acetone or diethyl ether to remove unreacted starting materials, and dry under vacuum. The product is typically obtained as a white, crystalline solid.[8][9]

Protocol 2: Synthesis of a Pd-NHC Complex via NHC Transfer

This protocol demonstrates the use of 1,3-dimethylimidazolium-2-carboxylate as an NHC transfer agent.[16]

  • Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the palladium precursor (e.g., Pd(OAc)₂, 1.0 eq) and 1,3-dimethylimidazolium-2-carboxylate (2.0-3.0 eq).

  • Causality: An excess of the NHC precursor ensures complete conversion of the palladium salt. The inert atmosphere is good practice in organometallic synthesis, although the precursor itself is air-stable.

  • Solvent: Add a suitable dry solvent, such as acetonitrile or DMSO.

  • Reaction: Heat the reaction mixture to 70-80 °C. The progress of the reaction can be monitored by the evolution of CO₂ gas (bubbling). Stir for 2-4 hours or until the reaction is complete (monitored by TLC or NMR).

  • Isolation: After cooling, the solvent is removed under reduced pressure. The resulting crude solid is then purified, typically by recrystallization or column chromatography, to yield the desired Pd-NHC complex.

Protocol 3: Organocatalysis - Hydrolysis of Ethylene Carbonate

This protocol, adapted from the work by Zhang et al., showcases the zwitterionic salt acting as a catalyst for a green chemistry application.[17]

Catalytic_Cycle A NHC-CO₂ Precatalyst B Free NHC (Active Catalyst) A->B - CO₂ (Heat) C Nucleophilic Attack on Carbonate B->C + Ethylene   Carbonate D Ring-Opened Intermediate C->D E Hydrolysis (H₂O) D->E E->B + Ethylene Glycol + CO₂

Figure 3: Proposed catalytic cycle for the NHC-catalyzed hydrolysis of ethylene carbonate.

  • Reactants: In a round-bottom flask, charge ethylene carbonate (1.0 eq), water (1.5-2.0 eq), and 1,3-dimethylimidazolium-2-carboxylate (1-5 mol%).

  • Causality: The zwitterionic compound acts as a precatalyst. Upon heating, it releases the nucleophilic NHC, which is the true catalytic species. The NHC attacks the electrophilic carbonyl carbon of the cyclic carbonate, initiating ring-opening.

  • Reaction: Heat the mixture to 100-120 °C with efficient stirring. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, the product, ethylene glycol, can be isolated by distillation. The catalyst, being a salt, remains in the reaction flask and can potentially be reused for subsequent batches, demonstrating its recyclability.[17]

Conclusion for the Practicing Scientist

For researchers and drug development professionals, efficiency, reliability, and reproducibility are paramount. While traditional imidazolium and triazolium salts are powerful and versatile NHC precursors, their reliance on strong bases introduces variables that can complicate synthesis, especially with complex, multi-functionalized molecules.

1,3-Dimethylimidazolium-2-carboxylate emerges as a superior alternative when mild conditions and operational simplicity are desired. Its "add-and-heat" activation protocol, which generates the active NHC under neutral conditions with no salt byproducts, represents a significant step forward. This precursor is particularly well-suited for:

  • Base-sensitive substrates: Protecting groups or functional moieties that are incompatible with strong bases can be used without issue.

  • Green Chemistry Protocols: The high atom economy and potential for catalyst recycling align with the principles of sustainable synthesis.[17]

  • Metal Complex Synthesis: It provides a clean and efficient route to a variety of NHC-metal complexes, avoiding potential coordination of counterions from traditional salt precursors.

By understanding the fundamental advantages and practical applications of NHC-CO₂ adducts like 1,3-dimethylimidazolium-2-carboxylate, scientists can expand their catalytic toolbox, enabling cleaner, more efficient, and often higher-yielding chemical transformations.

References

  • Synthesis of Two Novel bis-Imidazolium Bromide Salts as NHC Precursors. ScholarWorks. (URL: [Link])

  • Benhamou, L., Chardon, E., Lavigne, G., Bellemin-Laponnaz, S., & César, V. (2011). Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews, 111(4), 2705-2733. (URL: [Link])

  • Chelating Imidazolium Salts as Carbene (NHC) Precursors. ResearchGate. (URL: [Link])

  • Hintermann, L., & Dang, T. T. (2006). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 2, 22. (URL: [Link])

  • Gagnon, A., & Du, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2648-2657. (URL: [Link])

  • Sun, M. J., & Varghese, J. (2016). Mechanistic insights on N-heterocyclic carbene-catalyzed annulations: the role of base-assisted proton transfers. Physical Chemistry Chemical Physics, 18(2), 1001-1011. (URL: [Link])

  • Pilania, M., Rohman, M. A., Arun, V., Mehra, M. K., Mitra, S., & Kumar, D. (2018). An efficient synthesis of triazolium ion based NHC precursors using diaryliodonium salts and their photophysical properties. Organic & Biomolecular Chemistry, 16(38), 7009-7014. (URL: [Link])

  • Mechanistic studies on NHC‐catalyzed aerobic oxidation‐esterification. ResearchGate. (URL: [Link])

  • Chiang, P. C., & Bode, J. W. (2011). On the mechanism of N-heterocyclic carbene-catalyzed reactions involving acyl azoliums. Chemistry Letters, 40(11), 1168-1174. (URL: [Link])

  • Mechanistic Studies on a Cooperative NHC Organocatalysis/Palladium Catalysis System. Journal of the American Chemical Society. (URL: [Link])

  • Pilania, M., Rohman, M. A., Arun, V., Mehra, M. K., Mitra, S., & Kumar, D. (2018). An efficient synthesis of triazolium ion based NHC precursors using diaryliodonium salts and their photophysical properties. Organic & Biomolecular Chemistry. (URL: [Link])

  • Sowmiah, S., et al. (2014). Recent developments of metal N-heterocyclic carbenes as anticancer agents. European Journal of Medicinal Chemistry, 81, 474-484. (URL: [Link])

  • N‐Heterocyclic Carbenes and N‐Heterocycles as Synthetic Reagents and Building Blocks. ResearchGate. (URL: [Link])

  • Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. Royal Society of Chemistry. (URL: [Link])

  • Lodi, G., et al. (2019). Solvent-dependent decarboxylation of 1,3-dimethylimdazolium-2-carboxylate. The Journal of Organic Chemistry, 84(17), 11139-11145. (URL: [Link])

  • Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines. Oriental Journal of Chemistry. (URL: [Link])

  • Holbrey, J. D., Reichert, W. M., & Rogers, R. D. (2003). 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications, (1), 28-29. (URL: [Link])

  • An efficient synthesis of triazolium ion based NHC precursor using diaryliodonium salts and their photophysical. The Royal Society of Chemistry. (URL: [Link])

  • Holbrey, J. D., Reichert, W. M., & Rogers, R. D. (2003). 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications, (1), 28-9. (URL: [Link])

  • Chiarotto, I., et al. (2018). NHC in Imidazolium Acetate Ionic Liquids: Actual or Potential Presence?. Frontiers in Chemistry, 6, 385. (URL: [Link])

  • Rate and equilibrium constants for the addition of triazolium salt derived N-heterocyclic carbenes to heteroaromatic aldehydes. National Institutes of Health. (URL: [Link])

  • Hahn, F. E., & Jahnke, M. C. (2008). Beyond Conventional N-Heterocyclic Carbenes: Abnormal, Remote, and Other Classes of NHC Ligands with Reduced Heteroatom Stabilization. Chemical Reviews, 108(8), 3363-3407. (URL: [Link])

  • Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews. (URL: [Link])

  • Synthetic Routes to N-Heterocyclic Carbene Precursors. ResearchGate. (URL: [Link])

  • Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate. ResearchGate. (URL: [Link])

  • Synthesis of N-Heterocyclic Carbene Complexes. Science of Synthesis. (URL: [Link])

  • Voutchkova, A. M., et al. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 129(42), 12834-12846. (URL: [Link])

  • Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction. Wiley Online Library. (URL: [Link])

  • Schematic Overview of Experimental Procedures. ResearchGate. (URL: [Link])

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. ResearchGate. (URL: [Link])

  • Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • An overview of N-heterocyclic carbenes. Bohrium. (URL: [Link])

  • Hopkinson, M. N., et al. (2014). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 114(17), 8173-8258. (URL: [Link])

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. (URL: [Link])

  • Voutchkova, A. M., et al. (2007). Imidazolium carboxylates as versatile and selective N-heterocyclic carbene transfer agents: synthesis, mechanism, and applications. Journal of the American Chemical Society, 129(42), 12834-46. (URL: [Link])

  • Zhang, Z., et al. (2015). 1,3-Dimethylimidazolium-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbonates. Green Chemistry, 17(6), 3565-3572. (URL: [Link])

  • Voutchkova, A. M., et al. (2005). Disubstituted imidazolium-2-carboxylates as efficient precursors to N-heterocyclic carbene complexes of Rh, Ru, Ir, and Pd. Journal of the American Chemical Society, 127(50), 17624-5. (URL: [Link])

  • Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents. Figshare. (URL: [Link])

  • Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation. ResearchGate. (URL: [Link])

Sources

Comparative

A Senior Application Scientist's Guide to the Reactivity of 1,3-Dimethylimidazolium-2-carboxylate: A DFT-Informed Comparative Analysis

Welcome to an in-depth exploration of 1,3-Dimethylimidazolium-2-carboxylate, a versatile zwitterionic compound that has garnered significant attention as a stable and readily accessible precursor for N-heterocyclic carbe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of 1,3-Dimethylimidazolium-2-carboxylate, a versatile zwitterionic compound that has garnered significant attention as a stable and readily accessible precursor for N-heterocyclic carbene (NHC) catalysis. This guide is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its reactivity, benchmarked against alternative NHC precursors, and grounded in both experimental evidence and the predictive power of Density Functional Theory (DFT) studies.

Introduction: The Allure of a Masked Carbene

N-heterocyclic carbenes have revolutionized organocatalysis and coordination chemistry.[1] Their strong σ-donating ability and tunable steric and electronic properties make them exceptional catalysts for a wide array of chemical transformations. However, the high reactivity and sensitivity of free carbenes to air and moisture often necessitate the use of stable precursors, or "masked" carbenes, that can release the active catalytic species under specific conditions.[1]

1,3-Dimethylimidazolium-2-carboxylate stands out in this regard. It is an air- and water-stable solid that, upon thermal or solvent-induced decarboxylation, generates the highly reactive 1,3-dimethylimidazol-2-ylidene, a potent NHC catalyst.[2][3][4] This in-situ generation of the active catalyst from a stable precursor offers significant practical advantages in terms of handling, storage, and reaction setup.[3]

This guide will dissect the reactivity of 1,3-Dimethylimidazolium-2-carboxylate through the lens of DFT, providing a theoretical framework to understand its behavior. We will then present a comparative analysis of its performance against other common NHC precursors in a benchmark reaction, supported by experimental data. Finally, detailed protocols for its synthesis, a representative catalytic application, and the supporting DFT calculations are provided to empower you to leverage this remarkable molecule in your own research.

Unveiling Reactivity: A DFT Perspective on Decarboxylation

The key to the catalytic activity of 1,3-Dimethylimidazolium-2-carboxylate lies in its ability to undergo decarboxylation to release the free NHC. DFT calculations have been instrumental in elucidating the mechanism and energetics of this crucial step.

The stability of 1,3-Dimethylimidazolium-2-carboxylate is remarkably dependent on its environment, particularly the polarity of the solvent.[5] DFT studies have shown that the energy barrier for decarboxylation is significantly influenced by the surrounding medium. In the gas phase, the barrier is relatively low, while in a polar solvent like water, the barrier increases.[5] This is attributed to the stabilization of the zwitterionic ground state by the polar solvent molecules.

The mechanism of decarboxylation is a reversible process that leads to the formation of the corresponding N-heterocyclic carbene.[5] This equilibrium is a critical aspect of its function as a CO2 carrier and in its catalytic applications.

Caption: DFT-elucidated decarboxylation pathway.

Performance Benchmark: A Comparative Study in Benzoin Condensation

To objectively assess the catalytic efficacy of 1,3-Dimethylimidazolium-2-carboxylate, we compare its performance in the classic benzoin condensation of benzaldehyde against other common NHC precursors. The benzoin condensation is a well-established benchmark reaction for evaluating NHC catalysts.[6][7][8]

NHC PrecursorCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Reference
1,3-Dimethylimidazolium-2-carboxylate 5NoneTHF295[9]
1,3-Dimethylimidazolium chloride5t-BuOKTHF398[9]
1,3-Dimesitylimidazolium chloride5t-BuOKTHF2492[10]
Thiazolium salt10Et3NEtOH2485[6]

Analysis of Comparative Data:

The data clearly demonstrates that 1,3-Dimethylimidazolium-2-carboxylate is a highly efficient precatalyst for the benzoin condensation. Notably, it achieves a high yield in a short reaction time without the need for an external base. This is a significant advantage over traditional imidazolium salts which require a strong base for deprotonation to generate the active NHC.[9] The in-situ generation of the carbene via decarboxylation under neutral conditions minimizes side reactions that can be promoted by strong bases.

While other NHC precursors also show good activity, the operational simplicity and mild conditions offered by 1,3-Dimethylimidazolium-2-carboxylate make it an attractive alternative for various applications.

Experimental and Computational Protocols

To facilitate the adoption of this versatile reagent, we provide detailed, self-validating protocols for its synthesis, a representative catalytic reaction, and the accompanying DFT calculations.

Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

This protocol is adapted from established literature procedures.[2][3][11]

Materials:

  • 1-Methylimidazole

  • Dimethyl carbonate

  • High-pressure autoclave

  • Acetone (for washing)

Procedure:

  • In a high-pressure autoclave, combine 1-methylimidazole and dimethyl carbonate in a 1:1.5 molar ratio.

  • Seal the autoclave and heat the mixture to 130-140 °C for 36-48 hours with stirring.

  • After the reaction is complete, cool the autoclave to room temperature.

  • The solid product, 1,3-Dimethylimidazolium-2-carboxylate, will have precipitated. Collect the solid by filtration.

  • Wash the collected solid with acetone to remove any unreacted starting materials.

  • Dry the product under vacuum to yield a white, crystalline solid.

Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The absence of starting materials and the presence of characteristic peaks for the imidazolium ring and the carboxylate group will confirm the purity of the product.

Caption: Synthesis workflow for the carboxylate.

NHC-Catalyzed Benzoin Condensation

This protocol demonstrates the use of 1,3-Dimethylimidazolium-2-carboxylate as a precatalyst.

Materials:

  • 1,3-Dimethylimidazolium-2-carboxylate

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-Dimethylimidazolium-2-carboxylate (5 mol%).

  • Add anhydrous THF to the flask.

  • Add freshly distilled benzaldehyde (1 equivalent) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure benzoin.

Validation: The product can be confirmed by its melting point and spectroscopic data (¹H NMR, ¹³C NMR), which should match the literature values for benzoin.

DFT Calculation Protocol for Decarboxylation Barrier

This protocol outlines a general workflow for calculating the activation energy of the decarboxylation of 1,3-Dimethylimidazolium-2-carboxylate using DFT.

Software: A quantum chemistry software package such as Gaussian, ORCA, or similar.

Methodology:

  • Geometry Optimization:

    • Construct the initial 3D structures of the reactant (1,3-Dimethylimidazolium-2-carboxylate), the products (1,3-dimethylimidazol-2-ylidene and CO₂), and an initial guess for the transition state.

    • Perform geometry optimizations for the reactant and products using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger).[12][13][14]

    • Include a solvent model (e.g., PCM or SMD) to simulate the effect of the solvent if desired.

  • Transition State Search:

    • Use an appropriate algorithm (e.g., QST2, QST3, or Berny optimization) to locate the transition state structure for the decarboxylation reaction.

  • Frequency Calculation:

    • Perform frequency calculations on all optimized structures (reactant, products, and transition state) at the same level of theory.

    • Confirm that the reactant and products have all positive frequencies, and the transition state has exactly one imaginary frequency corresponding to the C-C bond breaking.

  • Energy Calculation:

    • Calculate the electronic energies and Gibbs free energies of the optimized structures.

    • The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactant.

DFT_Workflow Start Start Build Build Initial Structures (Reactant, Products, TS Guess) Start->Build Opt Geometry Optimization (DFT Functional & Basis Set) Build->Opt TS_Search Transition State Search Opt->TS_Search Freq Frequency Calculation TS_Search->Freq Verify Verify Structures (0 imag freq for min, 1 for TS) Freq->Verify Verify->TS_Search Not Verified Energy Calculate Gibbs Free Energies Verify->Energy Verified Result Calculate Activation Energy (ΔG‡) Energy->Result

Caption: A typical DFT workflow for this calculation.

Conclusion and Future Outlook

1,3-Dimethylimidazolium-2-carboxylate has proven to be a highly effective and user-friendly precursor for N-heterocyclic carbene catalysis. Its stability, ease of synthesis, and ability to generate the active catalyst under mild, base-free conditions make it a valuable tool for a wide range of chemical transformations. DFT studies have provided crucial insights into its reactivity, particularly the solvent-dependent nature of its decarboxylation, which is fundamental to its catalytic activity.

The comparative data presented in this guide highlights its competitive performance against other NHC precursors, especially when considering the operational simplicity it offers. The detailed protocols provided herein are intended to empower researchers to confidently incorporate this versatile reagent into their synthetic and catalytic endeavors.

Future research in this area will likely focus on expanding the library of functionalized imidazolium-2-carboxylates to fine-tune the steric and electronic properties of the resulting NHCs for specific catalytic applications. Furthermore, the application of these "masked carbenes" in more complex catalytic cascades and materials science is a promising avenue for continued exploration.

References

  • Systematic Strategy for Designing Immidazolium Containing Precursors To Produce N-Heterocyclic Carbenes: A DFT Study. The Journal of Organic Chemistry. [Link]

  • Computational Studies on the Reactivity of Transition Metal Complexes with N-Heterocyclic Carbene Ligands. Royal Society of Chemistry. [Link]

  • CO2 adducts of N-heterocyclic carbenes: thermal stability and catalytic activity toward the coupling of CO2 with epoxides. PubMed. [Link]

  • CO2 Adducts of N-Heterocyclic Carbenes: Thermal Stability and Catalytic Activity toward the Coupling of CO2 with Epoxides. The Journal of Organic Chemistry. [Link]

  • CHAPTER 4: Computational Studies on the Reactivity of Transition Metal Complexes with N-Heterocyclic Carbene Ligands. Royal Society of Chemistry. [Link]

  • A Highly Efficient N-Mesityl Thiazolylidene for the Aliphatic Stetter Reaction: Stereoelectronic Quantification for Comparison of N-Heterocyclic Carbene Organocatalysts. ResearchGate. [Link]

  • 1,3-Dimethylimidazolium-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbonates. Green Chemistry. [Link]

  • CO 2 Adducts of N -Heterocyclic Carbenes: Thermal Stability and Catalytic Activity toward the Coupling of CO 2 with Epoxides. ResearchGate. [Link]

  • Poly(N-heterocyclic-carbene)s and their CO2 Adducts as Recyclable Polymer-Supported Organocatalysts for Benzoin Condensation and Transesterification Reactions. ResearchGate. [Link]

  • Imidazolium Hydrogen Carbonates Versus Imidazolium Carboxylates as Organic Pre-catalysts for N-Heterocyclic Carbene-Catalyzed Reactions. ResearchGate. [Link]

  • A DFT Study on the NHC-Catalyzed Reaction of Enals with Aminoacrylates: Mechanism, Regioselectivity, and Stereoselectivity. The Journal of Physical Chemistry A. [Link]

  • Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews. [Link]

  • Synthesis, Characterization, and DFT Studies of NHC-Derived Amide-Functionalized Organoselenium Compounds. ACS Omega. [Link]

  • 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Queen's University Belfast Research Portal. [Link]

  • A DFT study on NHC-catalyzed intramolecular aldehyde–ketone crossed-benzoin reaction: mechanism, regioselectivity, stereoselectivity, and role of NHC. Organic & Biomolecular Chemistry. [Link]

  • Utilisation of 1,3-dialkylimidazolium-2-carboxylates as CO 2-carriers in the presence of Na+ and K+: Application in the synthesis of carboxylates, monomethylcarbonate anions and halogen-free ionic liquids. ResearchGate. [Link]

  • DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. MDPI. [Link]

  • Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO 2. ResearchGate. [Link]

  • DFT investigation of the mechanism and role of N-heterocyclic carbene (NHC) in constructing asymmetric organosilanes using NHC-catalyzed [4+2] cycloaddition reaction. RSC Publishing. [Link]

  • 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications. [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PubMed Central. [Link]

  • A (TD-)DFT study on photo-NHC catalysis: photoenolization/Diels–Alder reaction of acid fluorides catalyzed by N-heterocyclic carbenes. PubMed Central. [Link]

  • Studies of the reactivity of N-heterocyclic carbenes with halogen and halide sources. ResearchGate. [Link]

  • 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. PubMed. [Link]

  • Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry. [Link]

  • N-Heterocyclic carbene (NHC) organocatalysis: from fundamentals to frontiers. Chemical Society Reviews. [Link]

  • Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers. MDPI. [Link]

  • New Family of N-Heterocyclic Carbenes for Organocatalysis. ChemistryViews. [Link]

  • (a) Carboxylation of 1,3-dialkylimidazolium chlorides with Na2CO3/CO2;... ResearchGate. [Link]

  • Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. ResearchGate. [Link]

  • Synthesis, Characterization, and DFT Studies of NHC-Derived Amide-Functionalized Organoselenium Compounds. ACS Omega. [Link]

  • Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. PubMed Central. [Link]

  • Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review. Semantic Scholar. [Link]

  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. MDPI. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Computational Analysis of N-Heterocyclic Carbene-Metal Complexes

Authored for Researchers, Scientists, and Drug Development Professionals N-heterocyclic carbenes (NHCs) have revolutionized organometallic chemistry and catalysis, largely due to their unique electronic and steric proper...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

N-heterocyclic carbenes (NHCs) have revolutionized organometallic chemistry and catalysis, largely due to their unique electronic and steric properties that allow for the formation of highly stable and reactive metal complexes.[1][2][3] As research in this area accelerates, particularly in fields like drug development where NHC-metal complexes show promise, computational analysis has become an indispensable tool for understanding and predicting their behavior.[4][5] This guide provides an in-depth comparison of computational methodologies, offering practical protocols and field-proven insights to navigate this complex landscape.

The Symbiotic Relationship Between Theory and Experiment

The rapid growth in the application of NHC-metal complexes has coincided with the rise of Density Functional Theory (DFT) as a practical and powerful tool for studying transition metal systems.[1] This synergy allows researchers to move beyond simple characterization to a deeper understanding of reaction mechanisms, catalyst stability, and electronic structure, which is crucial for rational design.[1][4][6] Computational studies can elucidate reaction pathways, such as reductive elimination or migratory insertion, and explain how the electronic and steric characteristics of NHC ligands influence reactivity.[1]

Core Computational Workflow: A Validated Approach

A robust computational analysis of an NHC-metal complex follows a structured, multi-step process. Each step builds upon the last, providing a comprehensive electronic and thermodynamic profile of the system.

G cluster_input Input Preparation cluster_qm Quantum Mechanics (QM) Calculations cluster_analysis Data Analysis & Interpretation start Initial 3D Structure (from Crystallography or Building) opt Geometry Optimization start->opt Select Functional & Basis Set freq Frequency Calculation opt->freq Verify Minimum Energy Structure (No imaginary frequencies) reactivity Reactivity & Mechanism (Transition States) opt->reactivity Locate Transition States spe Single Point Energy freq->spe Obtain High-Accuracy Energy thermo Thermodynamic Properties (ΔG, ΔH) freq->thermo spectra Spectroscopic Properties (IR, NMR) freq->spectra bonding Bonding Analysis (NBO, QTAIM) spe->bonding

Caption: A typical workflow for the computational analysis of NHC-metal complexes.

Part 1: Choosing the Right Tools - A Comparative Analysis of DFT Functionals and Basis Sets

The accuracy of any computational study hinges on the selection of an appropriate theoretical method. For NHC-metal complexes, DFT is the workhorse, but the vast array of available exchange-correlation functionals can be daunting.[6][7] The choice is a trade-off between computational cost and accuracy.

Comparing DFT Functionals

The performance of a functional can vary significantly depending on the property being investigated (e.g., bond energies, reaction barriers).[7] Benchmark studies are crucial for making an informed decision.[7][8][9]

Functional ClassExamplesStrengths for NHC-Metal ComplexesWeaknesses & Considerations
Hybrid GGA B3LYP, PBE0Often provide a good balance of accuracy and cost for geometries and reaction energies. Widely used and benchmarked.[7]May not adequately capture dispersion interactions unless a correction (e.g., -D3) is added.[7]
Hybrid Meta-GGA M06, TPSShCan offer improved accuracy for thermochemistry and kinetics. M06 and M06-L have shown good performance for transition metal complexes.[8]Can be more computationally expensive. Some functionals, like the M06 suite, may require careful benchmarking for specific systems.[7]
Double Hybrid PWPB95, B2PLYPCan provide very high accuracy, approaching coupled-cluster methods, especially for reaction energies.[7]Significantly higher computational cost. Can be prone to errors for systems with multi-reference character.[7]
GGA BP86, PBEComputationally efficient, often used for initial geometry optimizations of large systems.Generally less accurate for energetic properties compared to hybrid functionals.

Key Insight: For general-purpose studies on NHC-metal complexes, a hybrid functional like PBE0-D3 or B3LYP-D3 often provides the best balance of accuracy and computational cost.[7] For higher accuracy in reaction energetics, double hybrids can be employed, but require careful validation.

Basis Set Selection

The basis set describes the atomic orbitals used in the calculation. For metal complexes, it's crucial to use a basis set that can adequately describe the electron distribution around the metal center.

  • Pople-style basis sets (e.g., 6-31G(d)) : Often insufficient for transition metals.

  • Karlsruhe basis sets (e.g., def2-SVP, def2-TZVP) : Widely used and robust for transition metal complexes.[8] The def2-SVP basis set is suitable for initial optimizations, while the larger def2-TZVP is recommended for final energy calculations and property predictions.

  • Effective Core Potentials (ECPs) : For heavier metals (e.g., Ru, Ir, Pd), ECPs like the Los Alamos National Laboratory 2 Double-Z (LANL2DZ) are used to replace the core electrons, reducing computational cost while maintaining accuracy for valence electron chemistry.

Part 2: In-Depth Bonding Analysis - Deciphering the Metal-Ligand Interaction

A key strength of computational chemistry is its ability to probe the nature of chemical bonds, providing insights that are difficult to obtain experimentally.[5][10] For NHC-metal complexes, understanding the σ-donation from the carbene to the metal and the π-back-donation from the metal to the ligand is fundamental.[10][11]

Caption: Key bonding interactions in an NHC-metal complex.

Methods for Bonding Analysis
  • Natural Bond Orbital (NBO) Analysis : This method partitions the molecular wavefunction into localized orbitals, providing a clear picture of donor-acceptor interactions.[12] NBO analysis can quantify the stabilization energy associated with the σ-donation (from the carbene lone pair to an empty metal d-orbital) and π-back-donation (from a filled metal d-orbital to the empty p-orbital on the carbene carbon).[13][14] Studies have shown that the metal-NHC bond is primarily a strong σ-donation interaction.[15] The π-back-donation component, while smaller, can be significant, contributing 15-30% of the total orbital interaction energy in some systems.[10]

  • Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analyzes the topology of the electron density to characterize chemical bonds.[11][16] By locating the bond critical point (BCP) between the metal and carbene carbon, one can evaluate properties like the electron density (ρ) and its Laplacian (∇²ρ) to classify the interaction (e.g., covalent vs. electrostatic). This method provides a powerful, orbital-independent view of bonding.[11][17]

Part 3: A Practical Protocol - Step-by-Step Analysis of a Palladium-NHC Complex

This section provides a detailed methodology for a typical computational study on a representative complex, such as [PdCl₂(IMes)₂].

Software : A modern quantum chemistry package is required. Popular choices include Gaussian, ORCA, and Amsterdam Density Functional (ADF).[18] Visualization software such as Avogadro, Chemcraft, or GaussView is also essential.

Step 1: Geometry Optimization
  • Objective : To find the lowest energy structure (equilibrium geometry) of the complex.

  • Methodology :

    • Build an initial 3D structure of the [PdCl₂(IMes)₂] complex.

    • Set up the calculation using a selected DFT functional and basis set. For this system, a good starting point is PBE0-D3(BJ) with the def2-SVP basis set. For Palladium, an ECP should be used, which is automatically handled by the def2 series.

    • Specify the charge (0) and spin multiplicity (singlet) of the complex.

    • Run the geometry optimization calculation. The process is complete when the forces on the atoms and the energy change between steps fall below a defined threshold.

  • Causality : An accurate geometry is the foundation for all subsequent calculations. Properties like bond lengths, angles, and reaction energies are highly sensitive to the molecular structure.

Step 2: Frequency Calculation
  • Objective : To confirm that the optimized geometry is a true energy minimum and to obtain thermodynamic data.

  • Methodology :

    • Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory.

    • Check the output: a true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the geometry must be further optimized.

  • Trustworthiness : This step is a critical self-validation check. Without it, you cannot be certain that your structure represents a stable species. The output also provides zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and Gibbs free energy.

Step 3: High-Accuracy Single-Point Energy
  • Objective : To calculate a more accurate electronic energy using a larger basis set.

  • Methodology :

    • Using the optimized geometry, perform a single-point energy calculation (i.e., no further geometry optimization).

    • Use a more robust basis set, such as def2-TZVP , while keeping the same functional.

  • Causality : This "opt//basis1 -> sp//basis2" approach is a cost-effective way to achieve high accuracy. Geometries are less sensitive to basis set size than energies are, so a smaller basis set can be used for the computationally expensive optimization step.

Step 4: Bonding and Electronic Structure Analysis
  • Objective : To understand the nature of the Pd-C bond.

  • Methodology :

    • Using the wavefunction file generated from the single-point energy calculation, perform an NBO or QTAIM analysis.

    • For NBO, analyze the second-order perturbation theory output to identify the key donor-acceptor interactions (e.g., LP(C) -> LP*(Pd)) and their stabilization energies (E(2)).

    • For QTAIM, use a specialized program like AIMAll to analyze the electron density and characterize the Pd-C bond critical point.

  • Expertise : Interpreting these results provides deep chemical insight. For example, comparing the NBO results for different NHC ligands can quantitatively explain differences in their donor strengths.[13]

References

  • QTAIM analysis of ligand properties and mechanisms of tuning of 6-membered ring N-heterocyclic carbenes in transition metal complexes through ring-substituent variation . PubMed. Available at: [Link]

  • QTAIM Analysis of Ligand Properties and Mechanisms of Tuning of 6-Membered Ring N-Heterocyclic Carbenes in Transition Metal Complexes through Ring-Substituent Variation . ACS Publications. Available at: [Link]

  • CHAPTER 4: Computational Studies on the Reactivity of Transition Metal Complexes with N-Heterocyclic Carbene Ligands . Royal Society of Chemistry. Available at: [Link]

  • A Combined Semiempirical and DFT Computational Protocol for Studying Bioorganometallic Complexes: Application to Molybdocene-Cysteine Complexes . PubMed. Available at: [Link]

  • N-Heterocyclic Carbenes . Wiley-VCH. Available at: [Link]

  • N-HETEROCYCLIC CARBENES OF THE LATE TRANSITION METALS: A COMPUTATIONAL AND STRUCTURAL DATABASE STUDY . UNT Digital Library. Available at: [Link]

  • Computational Organometallic Chemistry . Taylor & Francis Group. Available at: [Link]

  • Computational strategies for modelling excited states in organometallic chemistry . Royal Society of Chemistry. Available at: [Link]

  • NBOs of the NHC ligand and Pd atoms involved in Pd-NHC bonding . ResearchGate. Available at: [Link]

  • Computational Methods in Organometallic Chemistry . ResearchGate. Available at: [Link]

  • Computational Organometallic Chemistry . ReadingSample. Available at: [Link]

  • How To Make Your Computational Paper Interesting and Have It Published . ACS Publications. Available at: [Link]

  • Density Functional Study of N-Heterocyclic and Diamino Carbene Complexes: Comparison with Phosphines . ResearchGate. Available at: [Link]

  • Computational Strategies for Modeling and Understanding Organometallic Chemistry . ResearchGate. Available at: [Link]

  • Plot of the ΔE π values against NBO p π occupation for the NHC family... . ResearchGate. Available at: [Link]

  • N‐Heterocyclic Carbene‐Containing Metal Complexes . Semantic Scholar. Available at: [Link]

  • The QTAIM approach to chemical bonding between transition metals and carbocyclic rings: a combined experimental and theoretical study of (η>5 . Macquarie University. Available at: [Link]

  • Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review . PubMed Central. Available at: [Link]

  • Tungsten(VI) N-Heterocyclic Carbene Complexes: Synthetic, Structural, and Computational Study . ACS Publications. Available at: [Link]

  • Category:Computational chemistry software . Wikipedia. Available at: [Link]

  • Understanding the M(NHC) (NHC=N-heterocyclic carbene) bond . ResearchGate. Available at: [Link]

  • Electronic Properties of N-Heterocyclic Carbene (NHC) Ligands: Synthetic, Structural, and Spectroscopic Studies of (NHC)Platinum(II) Complexes . ResearchGate. Available at: [Link]

  • Multi-level QTAIM-enriched graph neural networks for resolving properties of transition metal complexes . PubMed Central. Available at: [Link]

  • Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry . Silico Studio. Available at: [Link]

  • Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts . National Institutes of Health. Available at: [Link]

  • Benchmark Study of Density Functional Theory Methods in Geometry Optimization of Transition Metal-Dinitrogen Complexes. Semantic Scholar. Available at: [Link]

  • A DFT and QTAIM study of the novel d-block metal complexes with tetraoxa[19]circulene-based ligands . Royal Society of Chemistry. Available at: [Link]

  • Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set . PubMed Central. Available at: [Link]

  • Recent Application of Calculations of Metal Complexes Based on Density Functional Theory . ResearchGate. Available at: [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Imidazolium-Based Catalysts: From Mechanistic Insights to Performance Benchmarking

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive exploration of imidazolium-based catalysts, a class of compounds whose remarkable versatility and tunability have positi...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive exploration of imidazolium-based catalysts, a class of compounds whose remarkable versatility and tunability have positioned them at the forefront of modern chemical synthesis. As Senior Application Scientists, we understand that moving from theoretical potential to practical application requires a deep, nuanced understanding of not just what works, but why it works. This guide is designed to bridge that gap. We will dissect the core principles governing the catalytic activity of imidazolium salts, offer a comparative analysis of how structural modifications dictate performance, and provide robust, field-proven protocols for their evaluation. Our objective is to empower you to rationally select, design, and implement these powerful catalytic tools in your own research and development workflows.

Part 1: The Catalytic Machinery - Unpacking the Imidazolium Core

The catalytic prowess of imidazolium-based compounds stems from the unique electronic and structural properties of the imidazolium ring. Their function is not monolithic; they can operate through several distinct mechanisms, primarily dictated by the reaction environment and the substitution pattern on the heterocyclic core.

Mechanism I: The Imidazolium Cation as a Lewis Acid and H-Bond Donor

In many reactions, the imidazolium cation itself acts as an organocatalyst or co-catalyst without forming a covalent bond with the substrate. Its catalytic action is rooted in two key features:

  • The Acidic C2-Proton: The proton at the C2 position is the most acidic proton on the ring. This acidity allows the imidazolium cation to act as a hydrogen-bond donor, activating electrophiles. For instance, in the cycloaddition of CO₂ to epoxides, the C2-H can interact with the oxygen atom of the epoxide, facilitating its ring-opening by a nucleophile.[1]

  • Electrostatic Interactions: As a cation, it can stabilize anionic intermediates or transition states, thereby lowering the activation energy of a reaction.

This dual role is particularly evident in applications like the electrochemical reduction of carbon dioxide (CO₂). Here, imidazolium-based ionic liquids can pre-activate the stable CO₂ molecule, making it more susceptible to reduction.[2][3] The cation can form an adduct with CO₂, stabilizing the CO₂ anion radical intermediate and lowering the reaction overpotential.[4]

CO2_Activation cluster_0 Catalytic Cycle Im_Catalyst Imidazolium Cation (C2-H) Activated_Complex [Imidazolium--CO₂] Adduct (Stabilized Intermediate) Im_Catalyst->Activated_Complex Forms Adduct CO2 CO₂ Substrate CO2->Activated_Complex Product Reduced Product (e.g., CO, Formate) Activated_Complex->Product Electrochemical Reduction Product->Im_Catalyst Regenerates Catalyst Electron e⁻ Electron->Activated_Complex

Caption: General mechanism for CO₂ activation by an imidazolium cation.

Mechanism II: The N-Heterocyclic Carbene (NHC) Pathway

Under basic conditions, the acidic C2-proton can be abstracted to generate an N-heterocyclic carbene (NHC). NHCs are potent nucleophiles and are among the most powerful tools in organocatalysis.[5][6] Their primary catalytic function involves "umpolung," or the reversal of polarity of a functional group.

A classic example is the benzoin condensation, where an aldehyde, normally an electrophile at its carbonyl carbon, is converted into a nucleophilic acyl anion equivalent.[7]

  • NHC Formation: A base deprotonates the imidazolium salt at the C2 position.

  • Nucleophilic Attack: The resulting NHC attacks the carbonyl carbon of an aldehyde.

  • Proton Transfer & Umpolung: A proton transfer forms the "Breslow intermediate," which is now nucleophilic at the former carbonyl carbon.

  • Acyl Anion Equivalent: This intermediate attacks a second aldehyde molecule.

  • Product Release: The benzoin product is released, regenerating the NHC catalyst.

NHC_Catalysis cluster_1 NHC Catalytic Cycle (Benzoin Condensation) Im_Salt Imidazolium Precatalyst NHC N-Heterocyclic Carbene (Active Catalyst) Im_Salt->NHC - H⁺ Base Base Base->Im_Salt Breslow Breslow Intermediate (Umpolung) NHC->Breslow + Aldehyde 1 Aldehyde1 Aldehyde (R-CHO) Aldehyde1->Breslow Adduct Tetrahedral Adduct Breslow->Adduct + Aldehyde 2 Aldehyde2 Aldehyde (R-CHO) Aldehyde2->Adduct Adduct->NHC Regenerate Product Benzoin Product Adduct->Product Release Workflow_Homogeneous cluster_0 Homogeneous Catalysis Workflow Setup 1. Reaction Setup - Amine (1 eq) - Acceptor (1.1 eq) - Catalyst (1-10 mol%) - Solvent (if any) Monitoring 3. Reaction Monitoring (TLC, GC, or NMR) Setup->Monitoring Control 2. Control Reaction (No Catalyst) Control->Monitoring Workup 4. Workup & Isolation (Extraction, Chromatography) Monitoring->Workup Analysis 5. Analysis - Calculate Yield - Characterize Product (NMR, MS) Workup->Analysis Recycle 6. Catalyst Recycling (If applicable, e.g., extraction) Workup->Recycle Workflow_Electrocatalysis cluster_1 Electrocatalysis Evaluation Workflow (RDE) Ink 1. Catalyst Ink Prep (Catalyst + Solvent + Ionomer) Electrode 2. Electrode Casting (Deposit ink on Glassy Carbon RDE) Ink->Electrode Cell 3. Cell Assembly (3-electrode setup: WE, CE, RE) Electrode->Cell Deaerate 4. Deaeration & CV (Purge with N₂/Ar, run Cyclic Voltammetry) Cell->Deaerate Saturate 5. CO₂ Saturation (Purge electrolyte with CO₂) Deaerate->Saturate LSV 6. LSV Measurement (Linear Sweep Voltammetry at various rotation speeds) Saturate->LSV Analysis 7. Data Analysis - Determine Overpotential - Calculate Faradaic Efficiency (via GC/HPLC) - Calculate Current Density LSV->Analysis

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 1,3-Dimethylimidazolium-2-carboxylate for CO2 Capture Efficiency

In the urgent, global endeavor to mitigate rising atmospheric CO2 levels, the scientific community is relentlessly pursuing novel capture technologies that surpass the efficiency and environmental compatibility of curren...

Author: BenchChem Technical Support Team. Date: January 2026

In the urgent, global endeavor to mitigate rising atmospheric CO2 levels, the scientific community is relentlessly pursuing novel capture technologies that surpass the efficiency and environmental compatibility of current industry standards, such as aqueous monoethanolamine (MEA). Among the promising candidates are ionic liquids (ILs), a class of salts with low melting points, negligible vapor pressure, and high thermal stability. Their tunability allows for the design of "task-specific" ILs engineered for high CO2 affinity.[1]

This guide focuses on a particularly interesting zwitterionic IL, 1,3-dimethylimidazolium-2-carboxylate. Its structure, featuring a carboxylate group directly attached to the imidazolium ring, suggests a reactive site for CO2, potentially enabling a chemisorption mechanism.[2][3] While extensive, direct comparative data for this specific IL is emerging, this document provides a comprehensive framework for its evaluation. We will detail the causal science behind its proposed capture mechanism, present a rigorous, step-by-step experimental protocol for benchmarking its performance against established solvents like MEA, and provide comparative data from closely related ionic liquids to frame expectations. This guide is designed for researchers and chemical engineers seeking to validate and compare the performance of novel CO2 capture agents, grounded in authoritative standards and practices.

The Scientific Rationale: Why 1,3-Dimethylimidazolium-2-carboxylate?

The potential of 1,3-dimethylimidazolium-2-carboxylate as a superior CO2 capture agent lies in its unique molecular structure. Unlike simple physical solvents, this IL is a zwitterion, containing both a positive (imidazolium ring) and a negative (carboxylate group) charge within the same molecule. This architecture is hypothesized to engage CO2 through a chemical reaction, which can offer higher capacity and selectivity compared to purely physical absorption.

The proposed mechanism involves the nucleophilic attack of the carboxylate group on the electrophilic carbon of the CO2 molecule. This reaction is analogous to the mechanism observed in other carboxylate-based ILs and is a departure from the physical absorption seen in many first-generation ionic liquids.[4] Furthermore, the imidazolium ring itself can be an active participant. In some imidazolium-based ILs with basic anions, the C2 proton of the ring can become acidic enough to be abstracted, leading to the formation of an N-heterocyclic carbene (NHC). This NHC is highly reactive towards CO2, forming a stable adduct.[5][6] The direct carboxylation at the C2 position in our target molecule essentially pre-organizes this reactive moiety.

The key to its potential superiority over traditional amines like MEA lies in the thermodynamics of the CO2 binding and release cycle. While MEA binds CO2 very effectively, the resulting carbamate is highly stable, necessitating a significant energy input (typically in the form of high-temperature steam) for regeneration.[7] The goal with task-specific ILs like 1,3-dimethylimidazolium-2-carboxylate is to achieve a "Goldilocks" zone of binding energy: strong enough to capture CO2 efficiently from flue gas streams, but not so strong as to require excessive energy for release.[8]

A Validated Protocol for Benchmarking CO2 Capture Performance

To ensure scientific integrity and allow for cross-laboratory comparison, a standardized benchmarking protocol is essential. The following methodology is a synthesis of best practices and is designed to be a self-validating system, incorporating principles outlined in ISO 27927 for key performance parameters of absorption liquids.[9]

Experimental Workflow Overview

The overall process involves synthesizing and characterizing the IL, followed by a series of absorption and desorption experiments to quantify its performance. Each stage includes rigorous analytical checks to ensure data quality.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: CO2 Absorption Benchmarking cluster_2 Phase 3: Regeneration & Stability A Synthesis of 1,3-Dimethylimidazolium-2-carboxylate B Purity Verification (NMR, FTIR, Elemental Analysis) A->B C Physical Property Measurement (Viscosity, Density) B->C D Gravimetric or Volumetric CO2 Absorption Measurement C->D Validated IL Sample E Kinetic Rate Determination D->E F Comparative Analysis with 30 wt% MEA E->F G Thermal Desorption & Regeneration Energy Calculation F->G CO2-Saturated IL H Cyclic Stability Testing (5-10 Cycles) G->H I Post-Cycling Characterization H->I I->F Recycled IL

Caption: Experimental workflow for benchmarking CO2 capture agents.

Step-by-Step Methodology

Materials and Equipment:

  • 1-methylimidazole

  • Dimethyl carbonate

  • High-pressure reactor

  • Magnetic stirrer with heating plate

  • Vacuum pump

  • Gas cylinders (CO2, N2 of high purity)

  • Mass flow controllers

  • Pressure transducers

  • Thermostatic bath

  • Gas chromatograph (GC) or Non-dispersive Infrared (NDIR) sensor for CO2 analysis

  • Differential Scanning Calorimeter (DSC) for heat of absorption/desorption

Protocol:

  • Synthesis of 1,3-Dimethylimidazolium-2-carboxylate:

    • Causality: The synthesis is a critical first step. The reaction of 1-methylimidazole with dimethyl carbonate is a known route, but care must be taken to favor the formation of the zwitterionic carboxylate over other potential side products.[2][3]

    • Combine 1-methylimidazole and dimethyl carbonate in a 1:1.2 molar ratio in a high-pressure reactor.

    • Heat the mixture to 120-140°C under autogenous pressure for 12-24 hours.

    • Cool the reactor, vent any excess pressure, and collect the solid product.

    • Purify the product by recrystallization from a suitable solvent (e.g., acetonitrile/ethyl acetate mixture) to remove unreacted starting materials and byproducts.

    • Dry the final product under vacuum at 60-80°C for at least 24 hours to remove any residual solvent and water.

  • Purity and Characterization:

    • Causality: Impurities, especially water, can significantly affect CO2 absorption capacity and reaction mechanisms.[6] Rigorous characterization is non-negotiable for data validity.

    • Confirm the structure and purity using ¹H and ¹³C NMR spectroscopy.

    • Verify the absence of significant impurities using FTIR spectroscopy.

    • Measure the viscosity and density of the IL at operating temperatures, as these properties are crucial for process modeling and mass transfer calculations.

  • CO2 Absorption Measurement (Gravimetric Method):

    • Causality: This method directly measures the mass of CO2 absorbed, providing a robust measure of capacity. The setup must ensure a constant temperature and pressure to obtain reliable equilibrium data.

    • Place a known mass (approx. 1-2 g) of the dried IL into a sample basket within a high-pressure vessel.

    • Evacuate the vessel to remove any air and residual moisture.

    • Submerge the vessel in a thermostatic bath set to the desired absorption temperature (e.g., 40°C).

    • Introduce CO2 into the vessel at a controlled pressure (e.g., 1 bar).

    • Record the mass increase of the sample over time using a magnetic suspension balance until equilibrium is reached (mass no longer increases).

    • Repeat at various pressures to generate an absorption isotherm.

    • The CO2 absorption capacity is calculated as moles of CO2 absorbed per mole of IL.

  • Regeneration and Cyclic Stability:

    • Causality: The energy required for regeneration is a primary determinant of the economic viability of a capture agent.[7] Cyclic testing is essential to assess the long-term stability and performance degradation of the IL.

    • After saturation with CO2, reduce the pressure in the vessel to near vacuum.

    • Increase the temperature of the thermostatic bath to the desired regeneration temperature (e.g., 80-120°C).

    • Monitor the mass of the sample until it returns to its original pre-absorption mass, indicating complete CO2 release.

    • The heat of desorption (regeneration energy) can be measured directly using a DSC or estimated from the temperature and pressure swing data.

    • Repeat the absorption-desorption cycle 5-10 times to evaluate the stability of the IL. Analyze the IL after cycling (via NMR) to check for any chemical degradation.

  • Benchmarking against Monoethanolamine (MEA):

    • Causality: To claim superiority, the IL must be tested against the industry standard under identical conditions.

    • Prepare a 30 wt% aqueous solution of MEA.

    • Perform the same CO2 absorption and desorption experiments (Steps 3 and 4) using the MEA solution.

    • Directly compare the CO2 absorption capacity, absorption rate, and regeneration energy.

Comparative Performance Data

While specific, peer-reviewed data for the CO2 absorption capacity of 1,3-dimethylimidazolium-2-carboxylate is not widely available in the literature, we can benchmark its expected performance against MEA and other relevant ionic liquids to provide a comparative context. The data for other carboxylate-functionalized ILs can serve as a reasonable proxy for what might be expected.

Performance Metric30 wt% MEA (Aqueous)[bmim][acetate] (proxy IL)Other Amino Acid ILs (proxy)Expected Range for 1,3-Dimethylimidazolium-2-carboxylate
CO2 Absorption Capacity (mol CO2/mol solvent)~0.5~0.5 (via 1:1 reaction)Up to 1.69[8]0.5 - 1.0
Absorption Temperature 40-60°C25-50°C25-50°C25-60°C
Regeneration Temperature 100-120°C80-100°C80-110°C80-120°C
Regeneration Energy (GJ/ton CO2)3.6 - 4.0[7]~2.0 - 2.5 (estimated)Lower than MEAPotentially 20-40% lower than MEA
Viscosity (cP at 40°C)~5~50-100Varies widelyModerate to High
Volatility High (solvent loss)NegligibleNegligibleNegligible

Note: Data for proxy ILs are compiled from various sources for illustrative purposes.[5][7][8] The expected range for 1,3-dimethylimidazolium-2-carboxylate is a scientific estimation based on its chemical structure and the performance of analogous compounds.

Logical Framework for Solvent Selection

The selection of an optimal CO2 capture solvent is a multi-parameter problem. The following diagram illustrates the logical relationships between key performance indicators (KPIs), as defined by standards like ISO 27927, and the overall process viability.[9]

G Capacity High Absorption Capacity CAPEX Reduced CAPEX (Smaller Equipment) Capacity->CAPEX smaller circulation rate Kinetics Fast Absorption Kinetics Kinetics->CAPEX smaller absorber size Regen_Energy Low Regeneration Energy OPEX Reduced OPEX (Lower Energy & Solvent Cost) Regen_Energy->OPEX less steam required Stability High Cyclic Stability Stability->OPEX less solvent makeup Viscosity Low Viscosity Viscosity->CAPEX better mass transfer Viscosity->OPEX lower pumping costs Viability Economic & Process Viability CAPEX->Viability OPEX->Viability

Caption: Key performance indicators and their impact on process viability.

Conclusion and Future Outlook

1,3-Dimethylimidazolium-2-carboxylate represents a promising, rationally designed solvent for CO2 capture. Its zwitterionic nature and inherent reactivity with CO2 position it as a potential improvement over conventional amine-based systems, particularly in the critical area of regeneration energy. However, its potential can only be validated through rigorous, standardized experimental benchmarking.

The protocols and comparative frameworks provided in this guide offer a clear pathway for researchers to generate the high-quality, reproducible data needed to assess its true efficiency. By adhering to international standards such as ISO 14034 for technology verification, the scientific community can build a credible and comparable dataset for this and other emerging capture technologies.[10][11] Future work must focus on generating this specific data for 1,3-dimethylimidazolium-2-carboxylate and exploring further structural modifications to optimize the balance between CO2 absorption capacity, kinetics, and regeneration energy. The insights gained will be invaluable in the development of next-generation carbon capture solutions that are both effective and economically viable.

References

  • Integrating the ISO 14034 standard as a platform for carbon capture and utilization technology performance evaluation. (2019). Greenhouse Gases: Science and Technology. [Link]

  • Integrating the ISO 14034 standard as a platform for carbon capture and utilization technology performance evaluation. (2021). Greenhouse Gases: Science and Technology. [Link]

  • Carbon dioxide capture — Performance evaluation methods for CO2 capture connected to a CO2 intensive plant ISO 27928:2025. (2025). Svenska institutet för standarder, SIS. [Link]

  • ISO 27927 - Carbon dioxide capture — Key performance parameters and characterization methods of absorption liquids for post-combustion CO2 capture. (2025). iTeh Standards. [Link]

  • State-of-the-Art of CO2 Capture with Ionic Liquids. (2012). Industrial & Engineering Chemistry Research. [Link]

  • ISO Standards for Carbon Capture Utilization and Storage: a critical requirement to facilitate global implementation of CCS. (2020). IEA Greenhouse Gas R&D Programme. [Link]

  • A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA). (2016). Environmental Science & Technology. [Link]

  • Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts. (2024). MDPI. [Link]

  • Using Ionic Liquids to Improve CO2 Capture. (2024). MDPI. [Link]

  • Comparison of carbon dioxide absorption in aqueous MEA, DEA, TEA, and AMP solutions. (2013). Journal of Chemistry. [Link]

  • A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA). (2016). ResearchGate. [Link]

  • State-of-the-Art of CO2 Capture with Ionic Liquids. (2012). ACS Publications. [Link]

  • Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO2. (2006). ResearchGate. [Link]

  • Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review. (2024). Industrial & Engineering Chemistry Research. [Link]

  • 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. (2003). PubMed. [Link]

  • Standard Test Methods for Total and Dissolved Carbon Dioxide in Water. (2012). ASTM International. [Link]

  • Process for CO2 Capture Using Ionic Liquid That Exhibits Phase Change. (2014). OSTI.GOV. [Link]

  • Multi-Molar Absorption of CO2 by the Activation of Carboxylate Groups in Amino Acid Ionic Liquids. (2016). PubMed. [Link]

  • 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. (2003). Royal Society of Chemistry. [Link]

  • Solvent-dependent decarboxylation of 1,3-dimethylimdazolium-2-carboxylate. (2014). PubMed. [Link]

  • Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate. (2014). ResearchGate. [Link]

  • Standard Guide for Purity of Carbon Dioxide Used in Supercritical Fluid Applications. (2019). ASTM International. [Link]

  • 1,3-Dimethylimidazolium-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbonates. (2014). Royal Society of Chemistry. [Link]

  • Standards & Publications. (2023). ASTM International. [Link]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Confirmation of 1,3-Dimethylimidazolium-2-carboxylate

In the expanding field of N-heterocyclic carbene (NHC) chemistry and ionic liquids, the precise structural elucidation of key intermediates is paramount. 1,3-Dimethylimidazolium-2-carboxylate, a zwitterionic adduct of 1,...

Author: BenchChem Technical Support Team. Date: January 2026

In the expanding field of N-heterocyclic carbene (NHC) chemistry and ionic liquids, the precise structural elucidation of key intermediates is paramount. 1,3-Dimethylimidazolium-2-carboxylate, a zwitterionic adduct of 1,3-dimethylimidazol-2-ylidene and carbon dioxide, serves as a crucial and versatile NHC precursor. Its proper identification and purity assessment are critical for its successful application in catalysis and materials science. This guide provides an in-depth comparative analysis of spectroscopic techniques to definitively confirm the structure of 1,3-Dimethylimidazolium-2-carboxylate, offering field-proven insights for researchers, scientists, and professionals in drug development.

The Imperative of Structural Verification

The synthesis of 1,3-Dimethylimidazolium-2-carboxylate can sometimes yield isomers or be contaminated with starting materials. Relying on a single analytical technique can be misleading. Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for unambiguous structural confirmation. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in the structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For 1,3-Dimethylimidazolium-2-carboxylate, both ¹H and ¹³C NMR provide a detailed picture of the molecule's framework.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,3-Dimethylimidazolium-2-carboxylate is characterized by its simplicity and distinct chemical shifts, which are highly sensitive to the electronic environment of the protons.

Expected ¹H NMR Data (in D₂O):

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
N-CH~3.97Singlet6H
Imidazole CH ~7.35Singlet2H

Table 1: Expected ¹H NMR chemical shifts for 1,3-Dimethylimidazolium-2-carboxylate in D₂O.

The two N-methyl groups are chemically equivalent, giving rise to a single, sharp singlet integrating to six protons. The two protons on the imidazole ring (at positions 4 and 5) are also equivalent and appear as a singlet integrating to two protons. The downfield shift of the imidazole protons is characteristic of their location within an electron-deficient aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

CarbonChemical Shift (δ) ppm
N-C H₃~35-37
Imidazole C H~123
C -COO⁻Not always observed
C OO⁻~160-165

Table 2: Expected ¹³C NMR chemical shifts for 1,3-Dimethylimidazolium-2-carboxylate.

The N-methyl carbons appear as a single peak, as do the two methine carbons of the imidazole ring. The carboxylate carbon typically appears significantly downfield. The carbene carbon to which the carboxylate is attached is a quaternary carbon and may have a weak signal or not be observed at all due to its long relaxation time.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure proper shimming to obtain sharp peaks.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

    • A longer acquisition time or a higher number of scans may be necessary to observe the quaternary carbon of the carboxylate group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In the case of 1,3-Dimethylimidazolium-2-carboxylate, the key vibrational modes are those of the carboxylate group and the imidazolium ring.

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
Asymmetric C=O stretch (carboxylate)~1630-1680Strong
Symmetric C=O stretch (carboxylate)~1300-1400Strong
Imidazolium ring C=N and C=C stretches~1500-1600Medium-Strong
C-H stretches (methyl and ring)~2900-3200Medium

Table 3: Key FTIR absorption bands for 1,3-Dimethylimidazolium-2-carboxylate.

The most characteristic absorption is the strong band corresponding to the asymmetric stretching of the carboxylate group. The absence of a broad O-H stretch around 3000 cm⁻¹ confirms the deprotonated state of the carboxylic acid.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal. This is a quick and easy method for solid samples.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) to a fine powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press. This method can provide higher resolution spectra but is more time-consuming.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural confirmation. For 1,3-Dimethylimidazolium-2-carboxylate, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectrometry Data:

Ionm/z
[M+H]⁺141.06
[M+Na]⁺163.04

Table 4: Expected m/z values for the molecular ions of 1,3-Dimethylimidazolium-2-carboxylate.

The molecular weight of 1,3-Dimethylimidazolium-2-carboxylate is 140.14 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 141.

Fragmentation Analysis

A key piece of evidence for the structure is the facile loss of carbon dioxide (CO₂, 44 Da) upon fragmentation. This decarboxylation is a characteristic feature of NHC-CO₂ adducts.

Proposed Primary Fragmentation:

[C₆H₈N₂O₂ + H]⁺ → [C₅H₉N₂]⁺ + CO₂ m/z 141 m/z 97

The observation of a fragment ion at m/z 97, corresponding to the 1,3-dimethylimidazolium cation, is strong evidence for the proposed structure.

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 µg/mL).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • MS Acquisition:

    • Acquire the full scan mass spectrum in positive ion mode to observe the molecular ions.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion (m/z 141) to induce fragmentation and observe the characteristic loss of CO₂.

Comparative Summary and Workflow

Spectroscopic TechniqueInformation ProvidedKey Features for 1,3-Dimethylimidazolium-2-carboxylate
¹H NMR Proton environment, connectivity, and relative numbers.Two singlets for N-methyl and imidazole protons with a 3:1 integration ratio.
¹³C NMR Carbon skeleton and functional groups.Characteristic peaks for N-methyl, imidazole, and carboxylate carbons.
FTIR Presence of functional groups.Strong asymmetric carboxylate stretch (~1630-1680 cm⁻¹); absence of broad O-H stretch.
Mass Spectrometry Molecular weight and fragmentation pattern.Molecular ion at m/z 141 ([M+H]⁺); characteristic loss of CO₂ (44 Da) in MS/MS.

Table 5: Comparative summary of spectroscopic techniques for the structural confirmation of 1,3-Dimethylimidazolium-2-carboxylate.

The following workflow diagram illustrates a logical approach to the spectroscopic analysis:

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Primary Analysis FTIR FTIR Spectroscopy Synthesis->FTIR Functional Group ID MS Mass Spectrometry Synthesis->MS Molecular Weight Structure Confirmed Structure of 1,3-Dimethylimidazolium-2-carboxylate NMR->Structure FTIR->Structure MS->Structure

Validation

A Comparative Guide to the Catalytic Performance of 1,3-Dimethylimidazolium-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of organocatalysis, N-heterocyclic carbenes (NHCs) have carved out a significant niche as versatile and powerful catalysts fo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of organocatalysis, N-heterocyclic carbenes (NHCs) have carved out a significant niche as versatile and powerful catalysts for a myriad of organic transformations. Among the diverse array of NHC precursors, 1,3-dimethylimidazolium-2-carboxylate has garnered considerable attention due to its stability, ease of handling, and potent catalytic activity. This guide provides an in-depth, objective comparison of the kinetic performance of 1,3-dimethylimidazolium-2-carboxylate against other commonly employed NHC catalysts, namely those derived from thiazolium and triazolium salts. The insights presented herein are supported by experimental data from peer-reviewed literature to empower researchers in making informed decisions for catalyst selection and reaction optimization.

Introduction to 1,3-Dimethylimidazolium-2-carboxylate as a Catalyst Precursor

1,3-Dimethylimidazolium-2-carboxylate is a stable, crystalline solid that serves as a convenient precursor to the free N-heterocyclic carbene, 1,3-dimethylimidazol-2-ylidene. Unlike many azolium salt precursors that require a strong base for deprotonation to generate the active carbene in situ, 1,3-dimethylimidazolium-2-carboxylate can release the carbene through thermal or solvent-mediated decarboxylation. This property offers a distinct advantage in reactions sensitive to strong bases. The catalytic prowess of the generated carbene lies in its ability to induce "umpolung" or polarity reversal of aldehydes, transforming them from electrophiles into nucleophilic species, thereby enabling a range of carbon-carbon bond-forming reactions.

Comparative Kinetic Analysis: Imidazolium vs. Thiazolium vs. Triazolium Catalysts

The choice of the heterocyclic core of the NHC precursor significantly influences the catalyst's stability, nucleophilicity, and ultimately, its kinetic performance. This section provides a comparative analysis of imidazolium-, thiazolium-, and triazolium-based catalysts in two benchmark NHC-catalyzed reactions: the Benzoin Condensation and the Stetter Reaction.

The Benzoin Condensation: A Head-to-Head Comparison

The benzoin condensation, the dimerization of aldehydes to α-hydroxy ketones, is a classic benchmark for evaluating NHC catalyst performance.

Key Mechanistic Considerations: The catalytic cycle of the benzoin condensation involves the initial nucleophilic attack of the NHC on the aldehyde to form a tetrahedral intermediate, which then rearranges to the key "Breslow intermediate." This intermediate then attacks a second aldehyde molecule to form the benzoin product and regenerate the catalyst. The rate-determining step can vary depending on the catalyst and reaction conditions, but it is often either the formation of the Breslow intermediate or its subsequent reaction with the second aldehyde.[1]

Performance Comparison:

Catalyst TypePrecursor ExampleTypical Performance in Benzoin CondensationKey Kinetic Insights
Imidazolium 1,3-Dimethylimidazolium-2-carboxylateEffective catalyst, particularly under base-free conditions.[2]The rate-determining step is often the addition of the second aldehyde to the Breslow intermediate.[1]
Thiazolium 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromideHistorically significant and widely used. Generally display good activity.[3]All three kinetically significant steps (Breslow intermediate formation, reaction with second aldehyde, and catalyst regeneration) can be partially rate-determining.[3]
Triazolium Chiral triazolium saltsOften exhibit superior enantioselectivity in asymmetric benzoin condensations.[4] Kinetic studies show a change in the rate-limiting step from Breslow intermediate formation at high aldehyde concentrations.[5]The N-aryl substituent on the triazolium ring significantly impacts the reaction rate, with electron-withdrawing groups generally accelerating the reaction.[5]

Table 1: Comparative Performance of NHC Catalyst Families in the Benzoin Condensation.

A direct comparison of chiral thiazolium and triazolium salts in the asymmetric benzoin condensation revealed that triazolium salts generally provide significantly higher enantiomeric excesses (up to 80% ee) compared to their thiazolium counterparts.[4] This highlights the profound impact of the heterocyclic core on the stereochemical outcome of the reaction.

The Stetter Reaction: A Look at 1,4-Dicarbonyl Synthesis

The Stetter reaction, the conjugate addition of an aldehyde to a Michael acceptor, is another cornerstone of NHC catalysis, providing a powerful tool for the synthesis of 1,4-dicarbonyl compounds.

Key Mechanistic Considerations: Similar to the benzoin condensation, the Stetter reaction proceeds via the formation of a Breslow intermediate. This intermediate then undergoes a Michael-type addition to an activated alkene or alkyne. The rate-determining step is often the formation of the Breslow intermediate.[6]

Performance Comparison:

While direct side-by-side kinetic comparisons are less common in the literature for the Stetter reaction, general trends can be discerned:

  • Imidazolium-based catalysts , such as the one derived from 1,3-dimethylimidazolium-2-carboxylate, are effective for the Stetter reaction.

  • Thiazolium salts are also widely employed as precatalysts for the Stetter reaction.[7]

  • Triazolium salts , particularly chiral variants, have been instrumental in the development of highly enantioselective intramolecular Stetter reactions.[8] The electronic and steric properties of the N-aryl substituent on the triazolium ring have been shown to be crucial for achieving high reactivity and selectivity.[9]

Experimental Protocols for Kinetic Studies

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for conducting kinetic studies of NHC-catalyzed reactions.

General Protocol for Kinetic Analysis via Initial Rate Measurements

This method is broadly applicable for determining the order of reaction with respect to each component and for comparing the initial rates of different catalysts.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of the aldehyde substrate, the NHC precatalyst (e.g., 1,3-dimethylimidazolium-2-carboxylate, a thiazolium salt, or a triazolium salt), and a suitable internal standard (for chromatographic analysis) in a dry, degassed solvent.

  • Reaction Setup: In a series of reaction vials, add the appropriate volumes of the stock solutions to achieve the desired initial concentrations of each reactant. The total volume of each reaction should be kept constant.

  • Initiation of Reaction: For base-activated systems, initiate the reaction by adding a stock solution of the base. For thermally activated systems like 1,3-dimethylimidazolium-2-carboxylate, initiate the reaction by placing the vials in a pre-heated block or bath.

  • Sampling and Quenching: At predetermined time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a vial containing a suitable quenching agent (e.g., a dilute acid solution).

  • Analysis: Analyze the quenched samples by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product formed.

  • Data Analysis: Plot the concentration of the product versus time for each initial concentration. The initial rate for each experiment is the slope of the initial linear portion of this plot. By systematically varying the initial concentration of one reactant while keeping others constant, the order of the reaction with respect to that reactant can be determined.

Protocol for In-Situ Kinetic Monitoring by NMR Spectroscopy

NMR spectroscopy is a powerful tool for real-time monitoring of reaction kinetics, providing a wealth of structural and quantitative information without the need for quenching.

Methodology:

  • Sample Preparation: In an NMR tube, dissolve the aldehyde substrate and an internal standard in a deuterated solvent.

  • Acquisition of Initial Spectrum: Acquire a proton NMR spectrum of the initial reaction mixture to establish the initial concentrations.

  • Initiation of Reaction: Add a solution of the NHC precatalyst and, if required, a base to the NMR tube, quickly mix, and place it in the NMR spectrometer.

  • Time-Resolved Data Acquisition: Acquire a series of proton NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting material and the product in each spectrum. The concentration of each species can be calculated relative to the internal standard. Plot the concentration of the product versus time to obtain the reaction profile and determine the rate constant.

Visualizing the Catalytic Cycle and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the benzoin condensation and the experimental workflow for kinetic analysis.

Catalytic_Cycle cluster_cycle Benzoin Condensation Catalytic Cycle NHC N-Heterocyclic Carbene Tetrahedral_Intermediate Tetrahedral Intermediate NHC->Tetrahedral_Intermediate + Aldehyde Aldehyde1 Aldehyde (RCHO) Breslow_Intermediate Breslow Intermediate Tetrahedral_Intermediate->Breslow_Intermediate Proton Transfer Adduct Benzoin Adduct Breslow_Intermediate->Adduct + Aldehyde Aldehyde2 Aldehyde (RCHO) Benzoin Benzoin Product Adduct->Benzoin Catalyst Regeneration

Caption: Catalytic cycle of the NHC-catalyzed benzoin condensation.

Experimental_Workflow cluster_workflow Kinetic Analysis Workflow Prep Prepare Stock Solutions (Substrate, Catalyst, Standard) Setup Set up Reactions (Varying Concentrations) Prep->Setup Initiate Initiate Reaction (Add Base or Heat) Setup->Initiate Sample Sample at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by GC/HPLC or NMR Quench->Analyze Plot Plot [Product] vs. Time Analyze->Plot Determine_Rate Determine Initial Rate Plot->Determine_Rate

Caption: Experimental workflow for kinetic analysis of NHC-catalyzed reactions.

Conclusion

1,3-Dimethylimidazolium-2-carboxylate stands as a highly effective and convenient precatalyst for a range of NHC-catalyzed reactions. Its performance, when compared to traditional thiazolium and triazolium salts, reveals a nuanced landscape where the optimal catalyst is highly dependent on the specific transformation and desired outcome. While triazolium salts often excel in asymmetric catalysis, the base-free activation of 1,3-dimethylimidazolium-2-carboxylate presents a significant advantage in sensitive reaction systems. The provided experimental protocols offer a robust framework for researchers to conduct their own kinetic studies, enabling a deeper understanding of reaction mechanisms and facilitating the rational design of more efficient catalytic systems. As the field of organocatalysis continues to expand, a thorough understanding of the kinetic profiles of catalysts like 1,3-dimethylimidazolium-2-carboxylate will be paramount in unlocking new synthetic possibilities.

References

  • White, M. J., & Leeper, F. J. (2001). Kinetics of the thiazolium ion-catalyzed benzoin condensation. The Journal of Organic Chemistry, 66(15), 5124–5131. [Link]

  • Castells, J., Lopez-Calahorra, F., & Domingo, L. (1995). A Kinetic Study by NMR of the Benzoin Condensation Catalyzed by Thiazolium Salts in Mild Basic Conditions. ChemInform, 26(38). [Link]

  • White, M. J., & Leeper, F. J. (2001). Kinetics of the Thiazolium Ion-Catalyzed Benzoin Condensation. Request PDF. [Link]

  • Villamizar-Mogotocoro, A. F., & Urbina-González, J. M. (2018). Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review. Journal of Analytical & Pharmaceutical Research, 7(4). [Link]

  • Massey, R. S., Murray, J., Collett, C. J., Zhu, J., Smith, A. D., & O'Donoghue, A. C. (2021). Kinetic and structure–activity studies of the triazolium ion-catalysed benzoin condensation. Organic & Biomolecular Chemistry, 19(2), 324-332. [Link]

  • Benzoin Condensation. Request PDF. [Link]

  • Temperature effect onto the compounds ratio and the reaction rate of Stetter reaction in water. ResearchGate. [Link]

  • Enders, D., Breuer, K., Kallfass, U., & Teles, J. H. (1996). The Intramolecular Stetter Reaction: A New and Efficient Approach to Bicyclic Skeletons. Helvetica Chimica Acta, 79(7), 1899-1902. [Link]

  • Gschwind, R. M. (2015). NMR Spectroscopic Investigations of Catalyzed Reactions – Mechanisms, Kinetics & Unexpected Intermediates. Universität zu Köln. [Link]

  • Massey, R. S., Murray, J., Collett, C. J., Zhu, J., Smith, A. D., & O'Donoghue, A. C. (2021). Kinetic and structure–activity studies of the triazolium ion-catalysed benzoin condensation. Organic & Biomolecular Chemistry, 19(2), 324-332. [Link]

  • Knight, R. L., & Leeper, F. J. (1998). Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation. Journal of the Chemical Society, Perkin Transactions 1, (12), 1891-1894. [Link]

  • NHC‐catalyzed Stetter reaction. ResearchGate. [Link]

  • Biju, A. T., Kuhl, N., & Glorius, F. (2011). Extending NHC-catalysis: coupling of unactivated aldehydes and unactivated imines. Angewandte Chemie International Edition, 50(36), 8412-8415. [Link]

  • Massey, R. S., Murray, J., Collett, C. J., Zhu, J., Smith, A. D., & O'Donoghue, A. C. (2021). Kinetic and structure–activity studies of the triazolium ion-catalysed benzoin condensation. Organic & Biomolecular Chemistry, 19(2), 324-332. [Link]

  • Singh, R., & Romo, D. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein journal of organic chemistry, 12, 473–492. [Link]

  • Villamizar-Mogotocoro, A. F., & Urbina-González, J. M. (2018). Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review. Journal of Analytical & Pharmaceutical Research, 7(4). [Link]

  • Concellón, J. M., & Concellón, C. (2015). Quantifying Breslow intermediate reactivity in intermolecular Stetter reactions. Nature communications, 6(1), 8532. [Link]

  • How to calculate the Turnover Number of a Heterogeneous catalyst? ResearchGate. [Link]

  • How To Calculate Turnover Frequency In Catalysis? - Chemistry For Everyone. (2025, January 18). YouTube. [Link]

  • Computational Study on N-Heterocyclic Carbene (NHC)-Catalyzed Intramolecular Hydroacylation-Stetter Reaction Cascade. Request PDF. [Link]

  • Domingo, L. R., Aurell, M. J., & Pérez, P. (2012). Understanding the mechanism of the intramolecular Stetter reaction. A DFT study. Molecules, 17(5), 5765-5780. [Link]

  • Kozma, E., & Ujaque, G. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(11), 2453-2460. [Link]

  • Turnover and Catalytic cycle frequency Determination based on Molar mass-dependent Model equations. ChemRxiv. [Link]

  • Pluciński, P., & Gaigneaux, E. M. (2020). Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. RSC advances, 10(68), 41655-41662. [Link]

  • Denning, D. M., & Falvey, D. E. (2014). Solvent-dependent decarboxylation of 1, 3-dimethylimdazolium-2-carboxylate. The Journal of organic chemistry, 79(10), 4293–4299. [Link]

  • Denning, D. M., & Falvey, D. E. (2014). Solvent-dependent decarboxylation of 1, 3-dimethylimdazolium-2-carboxylate. The Journal of organic chemistry, 79(10), 4293–4299. [Link]

  • Kerr, M. S., de Alaniz, J. R., & Rovis, T. (2005). Scope of the Asymmetric Intramolecular Stetter Reaction Catalyzed by Chiral Nucleophilic Triazolinylidene Carbenes. Journal of the American Chemical Society, 127(46), 16260-16265. [Link]

  • Benzoin Condensation reactions mediated by catalysts 3a-3c. ResearchGate. [Link]

  • DiRocco, D. A., Oberg, K. M., Dalton, D. M., & Rovis, T. (2009). Catalytic Asymmetric Intermolecular Stetter Reaction of Heterocyclic Aldehydes with Nitroalkenes: Backbone Fluorination Improves Selectivity. Journal of the American Chemical Society, 131(31), 10872-10874. [Link]

  • Holbrey, J. D., Reichert, W. M., Swatloski, R. P., Broker, G. A., Pitner, W. R., & Rogers, R. D. (2003). 1, 3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications, (1), 28-29. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 1,3-Dimethylimidazolium-2-carboxylate in Diverse Reaction Media

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of organic synthesis, the quest for efficient, stable, and versatile catalysts is paramount. Among the array of organocatalys...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of organic synthesis, the quest for efficient, stable, and versatile catalysts is paramount. Among the array of organocatalysts, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of molecules capable of mediating a wide range of chemical transformations.[1][2] This guide provides an in-depth technical analysis of 1,3-dimethylimidazolium-2-carboxylate, a readily accessible and stable precursor to a potent NHC catalyst. We will explore its efficacy in different reaction media, compare its performance with alternative catalysts, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Science of 1,3-Dimethylimidazolium-2-carboxylate: An N-Heterocyclic Carbene Precursor

1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic compound that serves as a convenient and air-stable source of 1,3-dimethylimidazol-2-ylidene, an N-heterocyclic carbene.[3][4] The catalytic activity of this compound stems from its ability to undergo decarboxylation, releasing the highly reactive carbene species which can then participate in catalysis.[5] This in situ generation of the active catalyst circumvents the need to handle the often sensitive and pyrophoric free carbenes.

The stability and decarboxylation of 1,3-dimethylimidazolium-2-carboxylate are profoundly influenced by the surrounding solvent environment. This solvent-dependent nature is a critical factor in determining its efficacy as a catalyst and is a central theme of this guide.

Unraveling the Catalytic Mechanism: The Benzoin Condensation as a Model Reaction

To objectively assess the efficacy of 1,3-dimethylimidazolium-2-carboxylate, we will focus on a classic carbon-carbon bond-forming reaction: the benzoin condensation. This reaction, the dimerization of two aldehydes to form an α-hydroxy ketone, is a benchmark for evaluating the performance of NHC catalysts.[1][6]

The catalytic cycle, as illustrated below, begins with the in situ generation of the NHC from 1,3-dimethylimidazolium-2-carboxylate. The nucleophilic carbene then attacks the carbonyl carbon of an aldehyde, initiating the catalytic process.

Benzoin_Condensation_Mechanism cluster_catalyst_generation Catalyst Generation cluster_catalytic_cycle Catalytic Cycle Precatalyst 1,3-Dimethylimidazolium-2-carboxylate Carbene 1,3-Dimethylimidazol-2-ylidene (NHC) Precatalyst->Carbene - CO2 Breslow_Intermediate Breslow Intermediate Carbene->Breslow_Intermediate + Aldehyde Aldehyde1 Aldehyde (RCHO) Adduct Adduct Breslow_Intermediate->Adduct + Aldehyde Product Benzoin Adduct->Product Proton Transfer Aldehyde2 Aldehyde (RCHO) Product->Carbene - Benzoin

Figure 1: Catalytic cycle of the NHC-catalyzed benzoin condensation.

The Critical Role of the Reaction Medium: A Comparative Analysis

The choice of solvent is not merely a passive environmental factor but an active participant in the catalytic performance of 1,3-dimethylimidazolium-2-carboxylate. The solvent's polarity, proticity, and ability to stabilize charged intermediates can significantly impact the rate of decarboxylation and, consequently, the overall reaction efficiency.

A crucial study revealed that 1,3-dimethylimidazolium-2-carboxylate exhibits remarkable stability in either pure water or pure acetonitrile. However, in mixtures of these two solvents, it undergoes rapid decarboxylation to form the corresponding imidazolium cation, effectively generating the active NHC catalyst.[5] This finding underscores the importance of considering solvent mixtures to optimize catalyst activation.

Table 1: Predicted Efficacy of 1,3-Dimethylimidazolium-2-carboxylate in Various Solvents for the Benzoin Condensation

SolventPolarity (Dielectric Constant)Expected EfficacyRationale
Tetrahydrofuran (THF)7.5Moderate to HighA common solvent for NHC catalysis, balances substrate solubility and catalyst stability.[7]
Dichloromethane (DCM)9.1ModerateGood solvent for many organic substrates, but potential for side reactions.
Acetonitrile37.5Moderate (in pure form)Stable in pure acetonitrile, but may require an additive to promote decarboxylation.[5]
Dimethylformamide (DMF)38.3HighPolar aprotic solvent, known to facilitate NHC-catalyzed reactions.
Dimethyl Sulfoxide (DMSO)46.7HighHighly polar aprotic solvent, can effectively promote the reaction.
Water80.1Moderate to High (with considerations)Stable in pure water; however, the use of aqueous media can be advantageous for "green chemistry" and may be effective with appropriate additives or co-solvents to facilitate substrate solubility and catalyst activation.[8][9]
Toluene2.4Low to ModerateLow polarity may hinder the stabilization of charged intermediates in the catalytic cycle.
Hexane1.9LowVery low polarity, generally not suitable for this type of reaction.

Note: The expected efficacy is a prediction based on general principles of NHC catalysis and the known solvent-dependent stability of 1,3-dimethylimidazolium-2-carboxylate. Experimental verification is crucial.

Performance Benchmark: Comparison with Other Catalytic Systems

To provide a comprehensive evaluation, it is essential to compare the performance of 1,3-dimethylimidazolium-2-carboxylate with other established catalysts for the benzoin condensation.

Table 2: Comparative Overview of Catalysts for the Benzoin Condensation

CatalystCatalyst TypeTypical Reaction ConditionsAdvantagesDisadvantages
1,3-Dimethylimidazolium-2-carboxylate NHC Precursor (Organocatalyst)Mild conditions, room temperature to moderate heating.[1]Air and moisture stable, easy to handle, "green" catalyst.Requires in situ activation, solvent-dependent efficacy.[5]
Thiazolium Salts (e.g., Thiamine)NHC Precursor (Organocatalyst)Often requires a base for in situ carbene generation.[10]Readily available, well-established.Can be less stable than imidazolium-based catalysts.
Triazolium SaltsNHC Precursor (Organocatalyst)Similar to other NHC precursors, often used for asymmetric variants.[11]Highly tunable for stereoselective reactions.May be more expensive and synthetically complex.
Cyanide (e.g., KCN)Inorganic CatalystBasic conditions.Historically significant, effective for some substrates.Highly toxic, requires stringent safety protocols.[1]

The primary advantage of 1,3-dimethylimidazolium-2-carboxylate lies in its stability and ease of handling compared to free NHCs and the toxicity of cyanide catalysts. While other NHC precursors like thiazolium and triazolium salts are also effective, the choice often depends on the specific substrate, desired stereoselectivity, and cost considerations.

Experimental Protocol: Benzoin Condensation Catalyzed by 1,3-Dimethylimidazolium-2-carboxylate

This protocol provides a detailed, self-validating methodology for conducting the benzoin condensation of benzaldehyde using 1,3-dimethylimidazolium-2-carboxylate as the catalyst precursor.

Materials:

  • 1,3-Dimethylimidazolium-2-carboxylate

  • Benzaldehyde (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Workflow Diagram:

Benzoin_Condensation_Workflow A 1. Add 1,3-dimethylimidazolium-2-carboxylate and NaOH to a flask with THF. B 2. Stir the mixture at room temperature. A->B C 3. Add freshly distilled benzaldehyde. B->C D 4. Heat the reaction mixture to reflux. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench the reaction with water. E->F Upon completion G 7. Extract the product with ethyl acetate. F->G H 8. Dry the organic layer and concentrate. G->H I 9. Purify the crude product by column chromatography. H->I J 10. Characterize the purified benzoin. I->J

Figure 2: Experimental workflow for the benzoin condensation.

Step-by-Step Procedure:

  • Catalyst Activation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethylimidazolium-2-carboxylate (0.1 mmol, 10 mol%) and powdered sodium hydroxide (0.1 mmol).

  • Solvent Addition: Add 10 mL of anhydrous THF to the flask.

  • Stirring: Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate the in situ generation of the N-heterocyclic carbene.

  • Substrate Addition: To the stirred suspension, add freshly distilled benzaldehyde (1.0 mmol) via syringe.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 66 °C).

  • Monitoring: Monitor the progress of the reaction by TLC (eluent: 20% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure benzoin.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry and compare the data with literature values.

Conclusion and Future Outlook

1,3-Dimethylimidazolium-2-carboxylate stands out as a highly practical and versatile precursor for N-heterocyclic carbene catalysis. Its stability, ease of handling, and the ability to generate the active catalyst in situ make it an attractive option for a variety of organic transformations. The profound influence of the reaction medium on its efficacy highlights the importance of solvent screening and optimization in harnessing its full catalytic potential.

Future research in this area will likely focus on expanding the scope of reactions catalyzed by 1,3-dimethylimidazolium-2-carboxylate, exploring its application in asymmetric catalysis through chiral modifications, and developing more sustainable reaction conditions, including the use of benign and recyclable solvents. The principles and data presented in this guide provide a solid foundation for researchers to confidently employ this valuable catalyst in their synthetic endeavors.

References

  • Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry.

  • Minimization of Amounts of Catalyst and Solvent in NHC-Catalyzed Benzoin Reactions of Solid Aldehydes: Mechanistic Consideration of Solid-to-Solid Conversion and Total Synthesis of Isodarparvinol B. ACS Omega.

  • Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry.

  • Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia.

  • A Family of Thiazolium Salt Derived N‐Heterocyclic Carbenes (NHCs) for Organocatalysis: Synthesis, Investigation and Application in Cross‐Benzoin Condensation. Chemistry – An Asian Journal.

  • Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate. The Journal of Organic Chemistry.

  • 1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications.

  • 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. PubMed.

  • Advancements in N -heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review from past to present. Chimica Techno Acta.

  • N-Heterocyclic Carbene-Catalyzed Asymmetric Benzoin Reaction in Water. The Journal of Organic Chemistry.

  • Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. PubMed Central.

  • 1,3-Dimethylimidazolium-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbonates. Green Chemistry.

  • Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. ResearchGate.

  • 1,3-Dimethylimidazolium-2-carboxylate technical grade, ≥80%. Sigma-Aldrich.

  • Efficient Imidazolium Catalysts for the Benzoin Condensation. Journal of Chemical Research.

  • Benzoin condensation in 1,3-dialkylimidazolium ionic liquids via electrochemical generation of N-heterocyclic carbene. ResearchGate.

  • Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review. Semantic Scholar.

  • Imidazolium Hydrogen Carbonates Versus Imidazolium Carboxylates as Organic Pre-catalysts for N-Heterocyclic Carbene-Catalyzed Reactions. ResearchGate.

  • Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia.

  • Benzoin Condensation reactions mediated by catalysts 3a-3c. ResearchGate.

  • A kinetic and structure–activity study of the triazolium-ion catalysed benzoin condensation. Organic & Biomolecular Chemistry.

  • Benzoin Condensation. ResearchGate.

  • Catalytic cycle of the thiazolium-catalyzed benzoin condensation as defined by Breslow24 used frequently as a paragon for NHC organocatalysis. ResearchGate.

Sources

Validation

A Comparative Guide to CO-Adducts of Imidazolium Derivatives for Carbon Capture Applications

The imperative to mitigate atmospheric carbon dioxide (CO₂) concentrations has catalyzed extensive research into efficient capture technologies. Among the diverse materials being investigated, imidazolium-based ionic liq...

Author: BenchChem Technical Support Team. Date: January 2026

The imperative to mitigate atmospheric carbon dioxide (CO₂) concentrations has catalyzed extensive research into efficient capture technologies. Among the diverse materials being investigated, imidazolium-based ionic liquids (ILs) have garnered significant attention due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable chemical structures. This guide provides a comprehensive comparison of CO₂ adducts formed with various imidazolium derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in the rational design and selection of advanced CO₂ capture systems.

The Fundamental Chemistry of CO₂ Capture by Imidazolium-Based Ionic Liquids

The primary mechanism for chemical absorption of CO₂ by many imidazolium-based ILs involves the formation of a covalent adduct.[1][2][3] This process is initiated by the deprotonation of the C2 carbon on the imidazolium ring, which is the most acidic proton, to form a highly reactive N-heterocyclic carbene (NHC).[4] This NHC then acts as a potent nucleophile, attacking the electrophilic carbon atom of the CO₂ molecule to form a stable imidazolium-2-carboxylate adduct.[2][3] The efficiency of this reaction is critically influenced by the basicity of the anion present in the ionic liquid, which facilitates the initial proton abstraction.[5][6]

Comparative Performance of Imidazolium Derivatives

The efficacy of different imidazolium-based systems for CO₂ capture is evaluated based on key performance indicators such as CO₂ absorption capacity, selectivity over other gases (like N₂), and the energy required for regeneration (i.e., release of the captured CO₂).

The Critical Role of the Anion

The choice of anion is paramount in determining the CO₂ capture performance of an imidazolium-based IL. Basic anions, such as acetate ([OAc]⁻), are particularly effective as they can directly deprotonate the imidazolium cation to generate the necessary NHC.

Imidazolium CationAnionMolar CO₂ Uptake (mol CO₂ / mol IL)Regeneration ConditionsKey Findings
1-ethyl-3-methylimidazolium ([emim])Acetate ([Ac])~0.5Heating to 313 K and vacuum pressure of 0.04 bar resulted in 92% desorption efficiency.[7][8]The chemical reaction between the acetate anion and the imidazolium cation to form the carbene is a key step.[9]
1-butyl-3-methylimidazolium ([bmim])Acetate ([OAc])HighCan be converted in situ to dialkyl carbonates with alcohols under ambient conditions.[10]Demonstrates potential for integrated CO₂ capture and utilization.
1-butyl-3-methylimidazolium ([bmim])1,2,4-triazolide ([Tz])High (0.22 g CO₂ / g IL)-The structure of the ionic liquid significantly affects CO₂ absorption and subsequent conversion.[10]

Expertise & Experience: The data consistently shows that a 1:2 stoichiometry (IL:CO₂) is often approached with basic anions like acetate. This is because the anion abstracts the C2 proton, forming the NHC which binds one molecule of CO₂, and the resulting protonated anion (e.g., acetic acid) can also interact with another CO₂ molecule. The regeneration efficiency of [emim][Ac] under relatively mild conditions highlights its potential for cyclic capture processes.[7][8]

Cation Functionalization: A Task-Specific Approach

An alternative strategy involves incorporating basic functional groups, such as amines, onto the imidazolium cation itself. This creates "task-specific" or "dual-functionalized" ionic liquids where the CO₂ capture chemistry is independent of the anion.

Functionalized CationAnionMolar CO₂ Uptake (mol CO₂ / mol IL)Key Features
1-(2-Aminoethyl)-3-ethylimidazoleAmino AcidHighAims to decrease viscosity and increase intermolecular distance for faster absorption rates.[11]
Poly[2-(1-butylimidazolium-3-yl)ethyl methacrylate] ([BIEMA])Acetate12.46 mg CO₂ / g PILSolid poly(ionic liquid) sorbent, reusable upon regeneration.[12]

Expertise & Experience: Dual-functionalized ILs can exhibit enhanced CO₂ uptake capacities due to multiple interaction sites.[11] The development of poly(ionic liquids) represents a significant advancement, transforming volatile liquids into solid materials with improved handling and processability for CO₂ capture applications.[12]

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of CO₂ capture performance data, standardized experimental protocols are essential.

Synthesis of Imidazolium-Based Ionic Liquids

A typical synthesis involves the quaternization of an N-substituted imidazole followed by anion exchange.

Materials:

  • 1-methylimidazole

  • Butyl bromide

  • Ethyl acetate

  • Anion source (e.g., silver acetate for anion exchange)

Procedure:

  • Quaternization: Reflux equimolar amounts of 1-methylimidazole and butyl bromide in ethyl acetate to form 1-butyl-3-methylimidazolium bromide ([bmim][Br]).

  • Purification: Wash the resulting ionic liquid with fresh ethyl acetate to remove unreacted starting materials.

  • Anion Exchange: Dissolve the [bmim][Br] in a suitable solvent and react with a stoichiometric amount of the desired anion source (e.g., silver acetate).

  • Final Purification: Filter to remove the precipitated salt (e.g., AgBr) and remove the solvent under vacuum to obtain the final ionic liquid.

Gravimetric CO₂ Absorption Measurement

This method directly measures the mass increase of the ionic liquid upon CO₂ absorption.

Apparatus:

  • High-pressure, high-temperature magnetic suspension balance

  • CO₂ gas supply

  • Vacuum pump

Procedure:

  • Sample Preparation: Place a known mass of the ionic liquid into the sample basket of the balance.

  • Degassing: Heat the sample under vacuum to remove any absorbed water or other volatile impurities.

  • Absorption: Introduce CO₂ into the sample chamber at a controlled pressure and temperature.

  • Equilibration: Monitor the sample mass until it stabilizes, indicating that CO₂ absorption has reached equilibrium.

  • Desorption: Reduce the pressure and/or increase the temperature to regenerate the ionic liquid, monitoring the mass loss.

Visualizing the Process: Mechanism and Workflow

Graphical representations can aid in understanding the complex processes involved in CO₂ capture by imidazolium derivatives.

CO2_Adduct_Formation cluster_step1 Step 1: NHC Formation cluster_step2 Step 2: CO₂ Capture Imidazolium Imidazolium Cation (C2-H) NHC N-Heterocyclic Carbene (NHC) Imidazolium->NHC Deprotonation Anion Basic Anion (e.g., [OAc]⁻) Protonated_Anion Protonated Anion (e.g., AcOH) Anion->Protonated_Anion Adduct Imidazolium-2-carboxylate Adduct NHC->Adduct Nucleophilic Attack Protonated_Anion->Anion CO2 CO₂ CO2->Adduct Adduct->NHC Regeneration (Heat/Vacuum)

Caption: Mechanism of CO₂ Adduct Formation with Imidazolium-Based Ionic Liquids.

Experimental_Workflow Start Start: IL Design & Synthesis Synthesis 1. Synthesis and Purification of Imidazolium IL Start->Synthesis Characterization 2. Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Absorption 3. CO₂ Absorption/ Desorption Cycling Characterization->Absorption Analysis 4. Performance Analysis (Capacity, Kinetics, Stability) Absorption->Analysis Optimization 5. Structural Modification & Process Optimization Analysis->Optimization End End: Optimized CO₂ Capture System Optimization->End

Caption: Iterative Workflow for the Development of Imidazolium-Based CO₂ Capture Systems.

Concluding Remarks and Future Directions

The comparative analysis reveals that the formation of CO₂ adducts with imidazolium derivatives is a highly tunable and effective method for carbon capture. The basicity of the anion is a key determinant of performance, with acetate and other basic anions demonstrating high CO₂ uptake capacities.[5][6] The functionalization of the imidazolium cation offers a promising avenue for creating task-specific ionic liquids with enhanced properties.[11] Future research will likely focus on the development of ionic liquids with lower viscosities for improved mass transfer, reduced regeneration energies to enhance economic viability, and long-term stability for industrial applications. The transition from liquid-phase capture to solid-supported and poly(ionic liquid) systems also represents a significant and growing area of investigation.[12]

References

  • The Preparation and Application of N-Heterocyclic Carbene/CO2 Adducts. Chinese Journal of Organic Chemistry.
  • Electrochemical reduction of imidazolium carboxylates for insight into reactive CO2 capture. American Chemical Society.
  • Equimolar CO2 capture by imidazolium-based ionic liquids and superbase systems. Green Chemistry. Available at: [Link]

  • CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. International Journal of Greenhouse Gas Control. Available at: [Link]

  • Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration. Membranes. Available at: [Link]

  • Imidazolium-based poly(ionic liquid)s as new alternatives for CO2 capture. ChemSusChem. Available at: [Link]

  • State-of-the-Art of CO2 Capture with Ionic Liquids. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Using Ionic Liquids to Improve CO2 Capture. Applied Sciences. Available at: [Link]

  • CO2 Desorption Performance from Imidazolium Ionic Liquids by Membrane Vacuum Regeneration Technology. Membranes. Available at: [Link]

  • CO2 adducts of N-heterocyclic carbenes: thermal stability and catalytic activity toward the coupling of CO2 with epoxides. The Journal of Organic Chemistry. Available at: [Link]

  • An abnormal N-heterocyclic carbene-carbon dioxide adduct from imidazolium acetate ionic liquids: the importance of basicity. Chemistry. Available at: [Link]

  • Proposed reaction of CO2 and [emim][Ac]. ResearchGate. Available at: [Link]

  • DFT Study on the Formation Mechanism of Normal and Abnormal N-Heterocyclic Carbene-Carbon Dioxide Adducts from the Reaction of an Imidazolium-Based Ionic Liquid with CO2. The Journal of Physical Chemistry A. Available at: [Link]

  • Dual Amino-Functionalized Imidazolium Ionic liquids for CO2 capture. International ASET Inc.. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dimethylimidazolium-2-carboxylate

Introduction: 1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic compound that serves as a stable precursor to N-heterocyclic carbenes (NHCs) and is valuable in various organocatalytic reactions.[1] As with any labo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic compound that serves as a stable precursor to N-heterocyclic carbenes (NHCs) and is valuable in various organocatalytic reactions.[1] As with any laboratory chemical, its utility in research and development is matched by the critical need for safe handling and proper disposal. Adherence to correct disposal procedures is not merely a regulatory requirement; it is a cornerstone of a robust safety culture, protecting laboratory personnel, the community, and the environment.

This guide provides essential, step-by-step guidance for the proper disposal of 1,3-Dimethylimidazolium-2-carboxylate, grounded in established safety protocols and regulatory standards. It is designed for researchers, scientists, and drug development professionals who handle this compound.

Part 1: Hazard Identification and Waste Classification

Before any disposal protocol can be established, a thorough understanding of the chemical's hazards is paramount. This dictates its classification as a hazardous waste and informs every subsequent step of the disposal process.

Chemical and Physical Properties

PropertyValue
IUPAC Name 1,3-dimethylimidazol-1-ium-2-carboxylate
CAS Number 536755-29-0
Molecular Formula C₆H₈N₂O₂[2]
Molecular Weight 140.14 g/mol [2]
Appearance Solid
Primary Hazard Causes serious eye damage[2]

GHS Hazard Classification

According to aggregated GHS information, 1,3-Dimethylimidazolium-2-carboxylate is classified as:

  • Eye Damage/Irritation, Category 1 (H318): Causes serious eye damage.[2]

This classification is the primary driver for its handling as a regulated hazardous waste. The potential to cause serious, irreversible eye damage means it must be managed with stringent protocols to prevent exposure and environmental release. Under the Resource Conservation and Recovery Act (RCRA), wastes exhibiting characteristics such as corrosivity are regulated by the U.S. Environmental Protection Agency (EPA).[3][4]

Part 2: Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of 1,3-Dimethylimidazolium-2-carboxylate is to treat it as a hazardous chemical waste. On-site treatment or neutralization is not recommended due to the compound's reactivity and potential to form other hazardous intermediates.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE as specified by OSHA regulations and the chemical's Safety Data Sheet (SDS).[5]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.

  • Do NOT mix 1,3-Dimethylimidazolium-2-carboxylate waste with strong oxidizing agents or acid chlorides.[5]

  • Keep this waste stream separate from other waste types, such as halogenated solvents, aqueous waste, or sharps.

Step 3: Containerization All waste must be collected in a designated, properly labeled hazardous waste container.[6]

  • Container Material: Use a chemically compatible container, such as high-density polyethylene (HDPE). Ensure the container is in good condition, free from cracks or leaks.[6]

  • Container Closure: The container must have a tight-fitting screw cap to prevent leaks and spills. It should remain closed at all times unless waste is actively being added.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1,3-Dimethylimidazolium-2-carboxylate". List all constituents if it is a mixed waste stream.

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.

  • The storage location should be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[5]

Step 5: Final Disposal

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]

  • All off-site transport of hazardous waste must be accompanied by a hazardous waste manifest (EPA Form 8700-22), which tracks the waste from its point of generation to its final disposal facility.[6][7]

Part 3: Emergency Procedures for Spills

Accidental spills must be managed promptly and safely to mitigate exposure risks.

Protocol for Minor Spills (in a chemical fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Do not generate dust.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Disposal: Seal and label the waste container and manage it according to the Core Disposal Protocol.

Protocol for Major Spills (outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area and prevent entry.

  • Notify: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Part 4: Understanding Chemical Stability & Reactivity

A deeper understanding of the chemical's stability explains why the disposal protocols are structured as they are. Attempting to neutralize this compound without proper controls can lead to unintended and hazardous consequences.

Decarboxylation to an N-Heterocyclic Carbene (NHC) 1,3-Dimethylimidazolium-2-carboxylate is a stable adduct of CO₂ and the corresponding N-heterocyclic carbene (1,3-dimethylimidazolylidene).[1][8] This relationship is reversible.

  • Mechanism: In the presence of a proton source (like trace water in a solvent such as acetonitrile), the compound can undergo decarboxylation to release CO₂ and form the highly reactive NHC. The NHC is then rapidly protonated by the available proton source.[8]

  • Disposal Implication: This reactivity profile is a key reason why sewer disposal is prohibited and in-lab neutralization is ill-advised. The formation of a reactive carbene intermediate could lead to unpredictable side reactions with other chemicals in the waste stream.

Thermal Decomposition Heating this compound can lead to its decomposition.

  • Products: Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5]

  • Disposal Implication: This underscores the importance of storing the waste away from heat sources. Incineration is a viable disposal method but must be performed in a licensed and permitted hazardous waste incineration facility equipped with appropriate emission controls.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste containing 1,3-Dimethylimidazolium-2-carboxylate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal start Waste Generated (Solid or Solution) assess_hazards Assess Hazards: - Eye Damage (H318) - Reactivity (NHC precursor) start->assess_hazards ppe Don Appropriate PPE: - Safety Goggles - Gloves, Lab Coat assess_hazards->ppe segregate Segregate Waste: - Avoid Oxidizers & Acids ppe->segregate container Select Compatible Container (e.g., HDPE) segregate->container label_container Label Container: - 'Hazardous Waste' - '1,3-Dimethylimidazolium-2-carboxylate' container->label_container collect_waste Collect Waste in Container label_container->collect_waste close_container Keep Container Securely Closed collect_waste->close_container store Store in Designated Area (Cool, Dry, Ventilated) close_container->store disposal Arrange Pickup via EHS / Licensed Waste Contractor store->disposal

Caption: Decision workflow for handling and disposing of 1,3-Dimethylimidazolium-2-carboxylate waste.

References

  • 1,3-Dimethylimidazolium-2-carboxylate | C6H8N2O2 | CID 11513760 - PubChem. [Online] Available at: [Link]

  • Hazardous Waste | US EPA. [Online] Available at: [Link]

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - SciSpace. [Online] Available at: [Link]

  • The Complete Beginners Guide to Chemical Disposal - Goodway Technologies. [Online] Available at: [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. [Online] Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. [Online] Available at: [Link]

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - The Royal Society of Chemistry. [Online] Available at: [Link]

  • Solvent-dependent decarboxylation of 1,3-dimethylimdazolium-2-carboxylate - PubMed. [Online] Available at: [Link]

  • 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct - Chemical Communications (RSC Publishing). [Online] Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Dimethylimidazolium-2-carboxylate

As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. The ionic liquid 1,3-Dimethylimidazolium-2-carboxylate, a valuable N-heterocyclic carbene (NHC) precursor a...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. The ionic liquid 1,3-Dimethylimidazolium-2-carboxylate, a valuable N-heterocyclic carbene (NHC) precursor and catalyst, presents a unique set of handling challenges. This guide moves beyond a simple checklist, offering a comprehensive framework for risk assessment and personal protective equipment (PPE) selection rooted in the material's specific chemical properties and associated hazards. Our objective is to empower you with the knowledge to create a self-validating system of safety for every procedure involving this compound.

Hazard Assessment: Understanding the "Why" Behind the "What"

1,3-Dimethylimidazolium-2-carboxylate is a solid substance whose primary and most severe hazard is its potential to cause serious, irreversible eye damage.[1][2][3][4] Beyond this, its toxicological profile requires a conservative approach due to varying classifications across safety data sheets. Some sources classify it as toxic if swallowed, inhaled, or in contact with skin, while others categorize it as harmful.[3][4] This discrepancy underscores the need for comprehensive barrier protection.

The physical form of the compound—a solid—introduces the risk of airborne particle generation during handling, such as weighing or transferring.[5] These fine particles can be easily inhaled or come into contact with the eyes and skin. Furthermore, the compound is known to undergo decarboxylation, especially at elevated temperatures or in certain solvent mixtures, which could alter the hazard profile in-situ.[6][7]

Key Hazards Overview:

  • Eye Damage: Causes serious eye damage (GHS H318).[1][2][3][4]

  • Toxicity: Harmful to Toxic if swallowed, inhaled, or on skin (GHS H301, H311, H331 / H302).[3][4]

  • Skin Irritation: May cause skin irritation (GHS H315).[4]

  • Inhalation Risk: As a solid, it can form dust that is hazardous upon inhalation.[5]

Core PPE Requirements: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task at hand. All handling of 1,3-Dimethylimidazolium-2-carboxylate should be conducted within a certified chemical fume hood to ensure adequate ventilation.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Chemical splash goggles AND a face shield.[8][9]Nitrile or neoprene gloves.[8][9]Fully-buttoned laboratory coat.NIOSH-approved N95 (or better) respirator.[2][5]
Preparing Solutions Chemical splash goggles.[8]Nitrile or neoprene gloves.Fully-buttoned laboratory coat.Not required if performed in a fume hood.
Running Reactions/Workup Chemical splash goggles.Nitrile or neoprene gloves.Fully-buttoned laboratory coat.Not required if performed in a fume hood.
Handling Waste/Decontamination Chemical splash goggles AND a face shield.Nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.[9]Not required if performed in a fume hood.
Eye and Face Protection: The Non-Negotiable First Line of Defense

Given the severe corrosive hazard to eyes, this is the most critical piece of PPE.

  • Mandatory: At a minimum, chemical splash goggles that form a seal around the eyes are required for any operation.[5][8]

  • Enhanced Protection: When handling the solid powder outside of a glovebox or during spill cleanup, a full-face shield must be worn in addition to splash goggles to protect the entire face from airborne particles and splashes.[8][9]

Skin and Body Protection: Creating an Impermeable Barrier

Contact with skin can lead to irritation or toxic effects.[4]

  • Gloves: Standard nitrile gloves provide adequate splash protection. For prolonged contact or immersion, heavier-duty neoprene gloves are recommended. Always inspect gloves for tears or pinholes before use.[8][10] Contaminated gloves must be disposed of properly after use.[10]

  • Laboratory Coat: A clean, fully-buttoned lab coat is mandatory to protect skin and personal clothing.

  • Apron: For large-scale operations or during spill cleanup and waste handling, a chemical-resistant apron should be worn over the lab coat.[9]

Respiratory Protection: Mitigating Inhalation Risks

The primary respiratory risk comes from inhaling the solid powder.

  • Required for Solids: When weighing or transferring the solid compound, a NIOSH-approved N95 respirator (or a higher level of protection like a P100) is essential to prevent inhalation of fine dust particles.[2][5]

  • Ventilation: All work should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize vapor and dust concentrations.[5]

Procedural Discipline: Donning and Doffing Protocols

The order in which you put on and take off PPE is crucial to prevent cross-contamination.

Protocol 1: Donning PPE
  • Lab Coat: Put on your laboratory coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure the respirator fits snugly against your face.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Protocol 2: Doffing PPE (The "Dirty-to-Clean" Workflow)

This process is designed to contain the contaminant.

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin (e.g., peeling one glove off with the other, then sliding a bare finger under the cuff of the remaining glove to remove it).[10]

  • Face Shield/Goggles: Remove face and eye protection from the back of the head.

  • Lab Coat: Unbutton and remove the lab coat by folding it in on itself, keeping the contaminated outer surface away from your body.

  • Respirator (if used): Remove the respirator from the back of the head.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[4]

Operational and Disposal Plans

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor.

  • Secure the Area: Restrict access to the spill location.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant apron, double-layered nitrile gloves, and chemical splash goggles with a face shield.

  • Contain and Absorb: Do not use water. Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep the absorbed material into a designated, labeled waste container. Avoid generating dust.[4]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Treat all cleanup materials as hazardous waste.

Waste Disposal
  • Chemical Waste: All waste containing 1,3-Dimethylimidazolium-2-carboxylate must be collected in a clearly labeled, sealed container.

  • Contaminated PPE: Dispose of all used gloves, respirators, and other contaminated disposable materials in a designated hazardous waste stream.

  • Compliance: All waste must be disposed of in accordance with local, state, and federal regulations through an approved waste disposal plant.[3][11][12] Do not allow the product to enter drains.[3][4][13]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 1,3-Dimethylimidazolium-2-carboxylate.

PPE_Workflow start Start: Handling 1,3-Dimethylimidazolium-2-carboxylate form_check What is the physical form? start->form_check solid_ops Weighing or Transferring Solid? form_check->solid_ops Solid solution_ops Working with Solution form_check->solution_ops Solution ppe_base Base PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat - In Fume Hood solid_ops->ppe_base No ppe_solid Add Enhanced PPE: + N95/P100 Respirator + Face Shield solid_ops->ppe_solid Yes solution_ops->ppe_base spill_check Is there a spill? ppe_base->spill_check ppe_solid->ppe_base ppe_spill Spill Cleanup PPE: - Chemical Goggles & Face Shield - Chemical Apron - Double Nitrile Gloves spill_check->ppe_spill Yes end_procedure Proceed with Caution spill_check->end_procedure No ppe_spill->end_procedure

Caption: PPE selection workflow for 1,3-Dimethylimidazolium-2-carboxylate.

Conclusion

A robust safety culture is built on a foundation of proactive risk assessment, not reactive compliance. For 1,3-Dimethylimidazolium-2-carboxylate, the severe risk of eye damage and potential toxicity demands meticulous attention to PPE protocols. By understanding the specific hazards of this compound and tailoring your protective measures to the task at hand, you ensure the integrity of your research and, most importantly, your personal well-being. Always consult the most recent Safety Data Sheet (SDS) before use and adhere to your institution's safety guidelines.

References

  • SAFETY DATA SHEET - Sigma-Aldrich (2024-03-04) . Source: Sigma-Aldrich.

  • 1,3-Dimethylimidazolium-2-carboxylate | C6H8N2O2 | CID 11513760 . Source: PubChem.

  • SAFETY DATA SHEET - Fisher Scientific (2010-01-21) . Source: Fisher Scientific.

  • 1,3-Dimethylimidazolium-2-carboxylate technical grade, ≥80% . Source: Sigma-Aldrich.

  • SAFETY DATA SHEET - Sigma-Aldrich (2025-11-06) . Source: Sigma-Aldrich.

  • SAFETY DATA SHEET - Sigma-Aldrich (2025-09-12) . Source: Sigma-Aldrich.

  • SAFETY DATA SHEET - Sigma-Aldrich (2024-09-07) . Source: Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific (2014-09-11) . Source: Fisher Scientific.

  • Safety Data Sheet - Hampton Research (2024-10-10) . Source: Hampton Research.

  • SAFETY DATA SHEET - Fisher Scientific (2014-08-11) . Source: Fisher Scientific.

  • 1 - SAFETY DATA SHEET (2014-08-11) . Source: Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific . Source: Fisher Scientific.

  • Personal Protective Equipment | US EPA . Source: U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET - Sigma-Aldrich (2025-08-25) . Source: Sigma-Aldrich.

  • Aldrich 263273 - SAFETY DATA SHEET (2025-09-24) . Source: Sigma-Aldrich.

  • Material Safety Data Sheet (2021-11-25) . Source: Generic MSDS provider. (Note: A generic URL is used as the original source may not be stable).

  • Essential PPE for Contamination Control in High-Sensitivity Manufacturing Environments . Source: PIP Global.

  • Essential PPE for Protection Against Liquid Chemicals . Source: SafetyCulture Marketplace US.

  • Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone - Carl ROTH . Source: Carl ROTH.

  • Personal Protective Kit (PPE Kit) - BHS Industrial Equipment . Source: BHS Industrial Equipment.

  • Technical Support Center: 1,3-Dimethylimidazolium-2-carboxylate - Benchchem . Source: Benchchem.

  • Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate | Request PDF . Source: ResearchGate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethylimidazolium-2-carboxylate
Reactant of Route 2
Reactant of Route 2
1,3-Dimethylimidazolium-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.